1-ethyl-1H-indole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-ethylindole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESIMZUTFUYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589403 | |
| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894852-86-9 | |
| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-ethyl-1H-indole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining an N-ethylated indole core with a C4-positioned aldehyde functional group, offers a versatile scaffold for the synthesis of complex molecular architectures and novel therapeutic agents.[1] This guide provides a comprehensive analysis of its core physicochemical properties, outlines detailed experimental workflows for its characterization, and discusses its stability, handling, and synthetic utility. The insights presented herein are designed to empower researchers in leveraging this compound for advanced applications in drug discovery and materials development.
Chemical Identity and Core Physical Data
The foundational step in utilizing any chemical compound is to establish its fundamental identity. This compound is defined by its specific molecular structure and associated identifiers. The ethyl group at the N1 position significantly influences the compound's physical properties, such as solubility and reactivity, compared to its parent, 1H-indole-4-carbaldehyde.[2]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 894852-86-9 | [1][3] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | White to brown powder | [1] |
| Purity | ≥97% (by NMR) | [1] |
Physicochemical Properties: A Detailed Profile
A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. These parameters directly impact formulation, dosage, absorption, distribution, metabolism, and excretion (ADME) in drug development.
| Parameter | Value / Description | Rationale & Comparative Insights |
| Melting Point | Data not experimentally determined. Estimated to be lower than the parent 1H-indole-4-carboxaldehyde (143-144 °C).[4][5] | The N-ethyl group disrupts the intermolecular hydrogen bonding possible with the N-H proton of the parent indole, which typically lowers the melting point. |
| Boiling Point | Data not available. | Due to its molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Insoluble in water.[4] Soluble in organic solvents like ethanol, acetone, DMSO, and dimethylformamide.[4][6] | The ethyl group enhances lipophilicity and may slightly improve solubility in nonpolar organic solvents compared to the parent indole.[2] However, the polar aldehyde and the indole nitrogen maintain its solubility in polar aprotic solvents. |
| pKa | Data not available. | The indole N-H proton is absent, so it cannot act as an acid. The lone pair on the nitrogen is part of the aromatic system, making it a very weak base. The aldehyde proton is not acidic. |
| LogP | Calculated value is higher than the parent indole-4-carboxaldehyde (1.498).[7] | The addition of the ethyl group increases the molecule's hydrophobicity, leading to a higher octanol/water partition coefficient (LogP), which is a key predictor of cell membrane permeability. |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are not publicly available, a theoretical profile can be constructed based on its functional groups and data from analogous structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative for structural verification.
-
Aldehyde Proton (-CHO): A singlet peak is anticipated at a downfield chemical shift, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.
-
Indole Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions and couplings.
-
Ethyl Group (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around δ 4.2 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-CH₃) should appear further upfield, around δ 1.5 ppm.[8]
-
-
¹³C NMR Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be prominent around 1650-1685 cm⁻¹.[9]
-
C-H stretching vibrations from the aromatic ring and the ethyl group will appear around 2850-3100 cm⁻¹.
-
-
UV-Vis Spectroscopy: Indole derivatives typically exhibit strong absorbance in the UV region. Multiple absorption maxima (λmax) are expected, similar to the parent compound, indole-3-carboxaldehyde, which shows peaks at approximately 243, 260, and 297 nm.[6]
Experimental Characterization Workflows
To ensure scientific integrity, all protocols must be self-validating. The following sections detail standardized, step-by-step methodologies for determining the key .
Workflow for Melting Point Determination
The melting point provides a quick, reliable indication of purity. Impurities depress and broaden the melting range. The capillary method is a standard and accessible technique.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
-
Causality Insight: A slow heating rate near the melting point is crucial. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
Workflow for Solubility Profiling
Determining solubility in various solvents is fundamental for reaction setup, purification, and formulation development. A kinetic solubility assessment provides a practical measure.
Methodology:
-
Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of relevant solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate).
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a highly soluble solvent like DMSO (e.g., 10 mg/mL).
-
Serial Addition: Add small, precise aliquots of the stock solution to each solvent vial.
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for any precipitation or cloudiness against a dark background.
-
Endpoint Determination: The solubility limit is reached when the first sign of persistent precipitate is observed. Calculate the concentration based on the total volume of stock solution added.
Causality Insight: Using a concentrated stock solution allows for precise additions and minimizes volume changes in the test solvent, leading to a more accurate determination. Kinetic solubility (adding from a stock) often gives higher values than thermodynamic solubility (dissolving solid) but is highly relevant for in-vitro screening contexts.
Stability, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.
-
Stability: The compound is described as stable under recommended storage conditions.[1] However, the parent compound, 1H-indole-4-carboxaldehyde, is known to be air-sensitive.[4][10] It is prudent to assume similar sensitivity. The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.
-
Storage: Store in a tightly sealed container at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1][10][11]
-
Handling:
-
Handle in accordance with good industrial hygiene and safety procedures.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
-
Avoid breathing dust and use only in a well-ventilated area, such as a chemical fume hood.[10]
-
Based on the parent compound's hazard profile, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[10][11][12]
-
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]
Reactivity and Synthetic Utility
This compound is a valuable synthetic intermediate due to the reactivity of its constituent functional groups.[1]
-
Aldehyde Group: The formyl group is a versatile handle for numerous chemical transformations, including:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To create alkenes.
-
Condensation Reactions: Such as the Henry reaction with nitroalkanes or Knoevenagel condensation with active methylene compounds.[13]
-
Oxidation: To synthesize the corresponding 1-ethyl-1H-indole-4-carboxylic acid.
-
-
Indole Ring: The electron-rich indole nucleus can undergo electrophilic aromatic substitution. The directing effects of the N-ethyl and C4-aldehyde groups will influence the regioselectivity of these reactions.
This dual reactivity makes it a powerful precursor for building complex, polyfunctional molecules, particularly in the synthesis of novel drug candidates targeting a wide range of diseases.[1][14]
Conclusion
This compound is a synthetically valuable compound with a distinct set of physicochemical properties that make it attractive for advanced chemical synthesis. While some experimental data remains to be published, its characteristics can be reliably inferred from its structure and comparison with related analogues. By understanding its solubility, stability, and spectroscopic profile, and by employing rigorous experimental workflows for its characterization, researchers can effectively and safely utilize this compound to drive innovation in pharmaceutical development and materials science.
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Spectroscopic Characterization of 1-ethyl-1H-indole-4-carbaldehyde: A Technical Guide
Introduction
1-ethyl-1H-indole-4-carbaldehyde is a versatile heterocyclic compound featuring an indole scaffold, a foundational structure in numerous biologically active molecules.[1] The strategic placement of an ethyl group at the N1 position and a carbaldehyde group at the C4 position makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, the following analyses are based on established principles of spectroscopy and comparative data from closely related analogs, such as 1-ethyl-1H-indole-3-carbaldehyde and 1H-indole-4-carbaldehyde.[2][3]
Molecular Structure
The structural framework of this compound is depicted below, with atom numbering for reference in the subsequent spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 1-ethyl-1H-indole-4-carbaldehyde in Organic Solvents
Introduction: The Significance of Solubility in Drug Discovery and Development
1-ethyl-1H-indole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of pharmaceutical and agrochemical development.[1] Its unique structure, featuring an indole scaffold with an ethyl group at the 1-position and a carbaldehyde at the 4-position, makes it a valuable building block for creating complex molecular architectures with potential therapeutic benefits.[1] The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its utility and handling in numerous stages of research and development, including synthesis, purification, formulation, and biological screening.
A comprehensive understanding of the solubility profile of this compound is paramount for optimizing reaction conditions, selecting appropriate solvents for chromatography, and developing effective delivery systems for potential drug candidates. This guide provides a detailed exploration of the predicted solubility of this compound based on its molecular characteristics and offers a robust experimental framework for its quantitative determination.
Molecular Profile and Predicted Solubility of this compound
To predict the solubility of this compound, we must first examine its key physicochemical properties. While experimental data for this specific isomer is scarce, we can infer its likely behavior from its structural features and data from closely related compounds.
Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₁NO[1]
-
Molecular Weight: Approximately 173.21 g/mol [2]
-
Appearance: White to brown powder[1]
-
Hydrogen Bonding: The molecule possesses a hydrogen bond acceptor in the form of the carbonyl oxygen of the aldehyde group. The indole nitrogen is substituted with an ethyl group, precluding it from acting as a hydrogen bond donor. This characteristic will significantly influence its interactions with protic versus aprotic solvents.
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the moderately lipophilic nature and the presence of a hydrogen bond acceptor, the following solubility profile in common organic solvents is predicted:
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and strong hydrogen bond accepting capability of DMSO will effectively solvate the polar aldehyde group and interact favorably with the indole ring. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that can engage in strong dipole-dipole interactions with the solute. | |
| Acetonitrile (ACN) | Moderate | Acetonitrile's polarity and ability to accept hydrogen bonds suggest good solubility, though likely less than DMSO or DMF. | |
| Polar Protic | Methanol (MeOH) | Moderate | Methanol can act as a hydrogen bond donor to the carbonyl oxygen, facilitating dissolution. However, the overall lipophilicity of the indole ring may limit very high solubility. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in comparable or slightly reduced solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to High | The molecule's overall non-polar character, driven by the indole ring and ethyl group, should allow for good solubility in this common organic solvent. |
| Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate has an intermediate polarity and is a hydrogen bond acceptor, which should facilitate the dissolution of this compound. | |
| Toluene | Low to Moderate | The aromatic nature of toluene can engage in π-π stacking with the indole ring, but the difference in polarity may limit high solubility. | |
| Hexanes | Low | As a highly non-polar, non-aromatic solvent, hexanes are unlikely to effectively solvate the more polar aldehyde functional group of the molecule. |
Disclaimer: This table presents a qualitative prediction based on chemical principles. Actual quantitative solubility should be determined experimentally.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Protocol 1: Isothermal Shake-Flask Method
This protocol details the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid pellet, it is good practice to filter the supernatant through a syringe filter.
-
Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Protocol 2: Concentration Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method for determining the concentration of a UV-active compound in solution, based on the Beer-Lambert Law.[5][6]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Generation of a Calibration Curve:
-
Determine the wavelength of maximum absorbance (λ_max) of this compound by scanning the UV-Vis spectrum of one of the standard solutions.
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.
-
-
Analysis of the Saturated Solution:
-
Measure the absorbance of the diluted supernatant from the shake-flask experiment.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Protocol 3: Concentration Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and often more sensitive method for concentration determination, particularly if impurities are present.[7][8]
Procedure:
-
Method Development:
-
Develop a suitable HPLC method for the analysis of this compound. This typically involves selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase, and a detector wavelength (e.g., the λ_max determined by UV-Vis).[8]
-
-
Preparation of Standard Solutions and Calibration Curve:
-
As with the UV-Vis method, prepare a series of standard solutions of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Generate a calibration curve by plotting the peak area versus concentration.
-
-
Analysis of the Saturated Solution:
-
Inject the diluted supernatant from the shake-flask experiment into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility in the original saturated solution by applying the dilution factor.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.
Caption: Factors influencing solubility.
-
Lipophilicity vs. Polarity: The non-polar indole ring and the ethyl group contribute to the molecule's lipophilicity, favoring dissolution in non-polar solvents like dichloromethane and toluene. Conversely, the polar aldehyde group enhances solubility in polar solvents like DMSO and DMF through dipole-dipole interactions.
-
Hydrogen Bonding: The ability of the carbonyl oxygen to accept hydrogen bonds is a key factor for solubility in protic solvents like methanol and ethanol. The solvent's ability to donate a hydrogen bond can significantly enhance the dissolution process.
Conclusion
While specific quantitative solubility data for this compound is not yet publicly available, this guide provides a comprehensive framework for its prediction and experimental determination. By understanding the molecule's physicochemical properties and applying the robust methodologies outlined, researchers in drug development and other scientific fields can effectively assess its solubility in a range of organic solvents. This knowledge is critical for advancing the use of this important synthetic intermediate in their research endeavors.
References
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LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
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LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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ELGA LabWater. (n.d.). High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of solubility determination using isothermal saturation method. Retrieved from [Link]
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Jack Westin. (n.d.). Organic Chemistry: High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, the targeting of mitotic kinases has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases, are critical regulators of cell division.[1] Their overexpression in various human tumors has made them attractive targets for the development of novel anti-cancer agents. This guide provides a comprehensive technical overview of GSK1070916 (CAS Number: 894852-86-9), a highly potent and selective inhibitor of Aurora B and Aurora C kinases. Developed from a 7-azaindole-based series, GSK1070916 has demonstrated significant anti-proliferative activity in a wide range of tumor cell lines and in vivo xenograft models, positioning it as a valuable tool for cancer research and a potential therapeutic candidate.[2][3]
Chemical Properties and Structure
GSK1070916 is a synthetic organic molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea.[4]
Chemical Structure:
A generalized workflow for an in vitro kinase inhibition assay.
Human Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of GSK1070916 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cells (e.g., HCT116)
-
GSK1070916
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) *[5] Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to establish and reach a pre-determined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the dosing solution of GSK1070916 in the appropriate vehicle.
-
Administer GSK1070916 or vehicle to the mice via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule (e.g., daily for 5 days, followed by a 2-day break). 6[6]. Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of GSK1070916.
Conclusion
GSK1070916 is a potent and highly selective inhibitor of Aurora B and C kinases with a unique, slow dissociation rate. Its robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo make it a valuable pharmacological tool for investigating the roles of Aurora kinases in cancer. The detailed information and protocols provided in this guide are intended to support researchers in the continued exploration of GSK1070916 and its potential as a therapeutic agent for the treatment of human cancers.
References
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Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed. [Link]
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The Therapeutic Potential of 1-Ethyl-1H-indole-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2] Its versatility allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide focuses on the untapped potential of a specific subclass: derivatives of 1-ethyl-1H-indole-4-carbaldehyde. The strategic placement of the ethyl group at the N1 position and the carbaldehyde at the C4 position offers a unique molecular framework for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, potential biological activities, and robust experimental protocols for the evaluation of these promising compounds, tailored for researchers, scientists, and drug development professionals.
Introduction: The Rationale for this compound as a Core Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with various biological targets.[4] The introduction of an ethyl group at the N1 position can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The carbaldehyde group at the C4 position is a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives through well-established chemical reactions.[5][6] This strategic combination of an N-ethyl substituent and a C4-aldehyde offers a unique opportunity to explore novel chemical space and develop compounds with improved pharmacological profiles.
This guide will delve into the synthetic pathways to create a library of this compound derivatives and provide detailed methodologies for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents. The causality behind experimental choices and the importance of self-validating protocols will be emphasized to ensure scientific integrity and reproducibility.
Synthetic Strategies for Derivatization
The synthesis of this compound serves as the foundational step. While specific literature on its direct synthesis is not abundant, a plausible route involves the N-alkylation of indole-4-carbaldehyde.
Synthesis of the Core Scaffold: this compound
A common method for N-alkylation of indoles involves the use of a suitable base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.
Protocol: N-Ethylation of Indole-4-carbaldehyde
-
Dissolution: Dissolve indole-4-carbaldehyde in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30-60 minutes to allow for the formation of the indole anion.
-
Alkylation: Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Derivatization of the Aldehyde Moiety
The aldehyde group at the C4 position is a gateway to a vast array of derivatives. The following are key synthetic transformations:
Condensation of the aldehyde with primary amines yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[7][8]
General Protocol for Schiff Base Synthesis
-
Dissolve this compound in a suitable solvent like ethanol or methanol.
-
Add an equimolar amount of the desired primary amine (e.g., substituted anilines, aminothiazoles).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.
Chalcones, α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone.[9][10] Indole-based chalcones have shown significant potential as anticancer and anti-inflammatory agents.[11][12]
General Protocol for Chalcone Synthesis
-
Dissolve this compound and a substituted acetophenone in ethanol.
-
Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form α,β-unsaturated products.[13][14] These derivatives are valuable intermediates and have shown diverse biological activities.[15]
General Protocol for Knoevenagel Condensation
-
Dissolve this compound and an active methylene compound in a solvent like ethanol or isopropanol.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture, and the product will often crystallize.
-
Collect the solid by filtration and recrystallize to obtain the pure product.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound derivatives.
Biological Evaluation: Protocols and Rationale
Based on the extensive literature on indole derivatives, the newly synthesized compounds should be evaluated for their anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[2][7]
Workflow for Anticancer Evaluation
Caption: Hierarchical workflow for assessing anticancer activity.
Protocol: MTT Cell Viability Assay [16]
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Table 1: Hypothetical Anticancer Activity Data
| Compound | Derivative Type | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| D-01 | Schiff Base (Aniline) | 15.2 | 21.8 |
| D-02 | Schiff Base (4-Chloroaniline) | 8.5 | 12.3 |
| D-03 | Chalcone (Acetophenone) | 25.6 | 30.1 |
| D-04 | Chalcone (4-Methoxyacetophenone) | 12.1 | 18.5 |
| Doxorubicin | Positive Control | 0.8 | 1.2 |
Antimicrobial Activity
Indole derivatives are known to possess significant antibacterial and antifungal properties.[6][17]
Protocol: Kirby-Bauer Disk Diffusion Assay [18][19][20]
This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Include a solvent control disk and a positive control disk (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
Table 2: Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) |
| D-01 | Schiff Base (Aniline) | 12 | 10 |
| D-02 | Schiff Base (4-Chloroaniline) | 18 | 15 |
| D-03 | Chalcone (Acetophenone) | 10 | 8 |
| D-04 | Chalcone (4-Methoxyacetophenone) | 15 | 11 |
| Ciprofloxacin | Positive Control | 25 | 30 |
Anti-inflammatory Activity
Many indole-containing compounds, including the well-known NSAID indomethacin, exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[21][22]
Protocol: In Vitro COX Inhibition Assay (Fluorometric) [23][24]
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare the COX assay buffer, probe, cofactor, and enzyme solutions as per the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2).
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Signaling Pathway in Inflammation
Caption: Simplified COX-2 pathway in inflammation and potential inhibition.
Table 3: Hypothetical Anti-inflammatory Activity Data
| Compound | Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| D-01 | Schiff Base (Aniline) | >100 | 25.4 | >3.9 |
| D-02 | Schiff Base (4-Chloroaniline) | 85.2 | 10.1 | 8.4 |
| D-03 | Chalcone (Acetophenone) | >100 | 45.8 | >2.2 |
| D-04 | Chalcone (4-Methoxyacetophenone) | 92.5 | 15.7 | 5.9 |
| Celecoxib | Positive Control | >100 | 0.05 | >2000 |
Structure-Activity Relationship (SAR) Insights
By systematically synthesizing and evaluating a library of derivatives, crucial structure-activity relationships can be established. For example:
-
Anticancer Activity: The introduction of electron-withdrawing groups (e.g., halogens) on the aromatic rings of Schiff base or chalcone derivatives may enhance cytotoxicity.
-
Antimicrobial Activity: The nature and position of substituents on the aromatic rings can significantly influence the antimicrobial spectrum and potency.
-
Anti-inflammatory Activity: Modifications that improve the binding affinity to the active site of COX-2 while minimizing interaction with COX-1 will lead to more selective and potentially safer anti-inflammatory agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established biological activities of related indole derivatives provide a strong rationale for their evaluation in anticancer, antimicrobial, and anti-inflammatory assays. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to explore the full therapeutic potential of this exciting class of compounds. Future studies should focus on optimizing the lead compounds identified through these screening assays, including in vivo efficacy studies and pharmacokinetic profiling, to advance them toward clinical development.
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Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. (URL: [Link])
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Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (URL: [Link])
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Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (URL: [Link])
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (URL: [Link])
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Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (URL: [Link])
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Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. (URL: [Link])
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Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (URL: [Link])
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The Synthesis of Indole-4-Carbaldehydes: A Comprehensive Technical Guide
Indole-4-carbaldehyde is a pivotal building block in the synthesis of a wide array of biologically active compounds and functional materials. Its strategic importance stems from the versatile reactivity of the formyl group at the C4 position of the indole nucleus, a core structure in numerous pharmaceuticals and natural products. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of each method, elucidating the underlying principles that govern their efficacy and selectivity.
I. Strategic Approaches to the Synthesis of Indole-4-Carbaldehydes
The synthesis of indole-4-carbaldehydes can be broadly categorized into three main strategies: the de novo construction of the indole ring system with the C4-formyl group or a precursor already in place, the direct formylation of a pre-existing indole core, and the functional group interconversion of a C4-substituted indole. Each of these approaches offers distinct advantages and is suited for different starting materials and target analogues.
II. De Novo Synthesis of the Indole Ring
Constructing the indole ring with the desired C4-substituent is often a highly regioselective and efficient strategy. The Leimgruber-Batcho indole synthesis is a particularly powerful method in this regard.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes.[1][2] This approach is particularly well-suited for the synthesis of indole-4-carbaldehydes as the required starting material, methyl 2-methyl-3-nitrobenzoate, can be readily prepared and elaborated. The general strategy involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.[3]
A key advantage of this method is the ability to introduce a variety of substituents on the benzene ring of the indole by starting with the appropriately substituted o-nitrotoluene.[3] For the synthesis of indole-4-carbaldehyde, a common precursor is methyl indole-4-carboxylate, which can be synthesized in high yield using this method.[4]
Mechanism of the Leimgruber-Batcho Indole Synthesis:
The reaction proceeds in two main stages:
-
Enamine Formation: The acidic methyl group of the o-nitrotoluene is deprotonated, and the resulting carbanion adds to N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent elimination of methanol yields the corresponding enamine.[2]
-
Reductive Cyclization: The nitro group of the enamine is reduced to an amine, which then undergoes an intramolecular cyclization onto the enamine double bond. Elimination of dimethylamine from the resulting indoline intermediate affords the aromatic indole.[2]
Figure 1: General workflow of the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Synthesis of Methyl Indole-4-carboxylate [4]
-
Reaction Setup: In a threaded glass reaction vessel equipped with a Teflon stirring bar, combine methyl 2-ethenyl-3-nitrobenzoate, triphenylphosphine, and acetonitrile.
-
Carbonylation: Stir the mixture to dissolve the reagents. Purge the vessel with carbon monoxide and then pressurize with carbon monoxide (typically to 150 psi). Heat the reaction mixture in an oil bath at 120 °C.
-
Reaction Monitoring and Workup: Periodically vent the vessel to release any formed carbon dioxide and repressurize with carbon monoxide. After the reaction is complete (typically 50 hours), cool the mixture and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to afford methyl indole-4-carboxylate as a pale yellow solid.
This ester can then be converted to indole-4-carbaldehyde via reduction to the corresponding alcohol followed by oxidation, as will be discussed in a later section.
III. Direct C4-Formylation of the Indole Ring
Directly introducing a formyl group at the C4 position of an existing indole ring is an atom-economical approach. However, achieving C4 selectivity is a significant challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position.[5]
Vilsmeier-Haack and Reimer-Tiemann Reactions
The Vilsmeier-Haack and Reimer-Tiemann reactions are classical methods for the formylation of electron-rich aromatic systems.[2][6] However, when applied to indole, both reactions overwhelmingly favor formylation at the C3 position.[5] While some older literature reports minor amounts of the C4-isomer, these methods are not synthetically useful for the preparation of indole-4-carbaldehyde.
Directed ortho-Metalation
A more effective strategy for achieving C4-formylation is through directed ortho-metalation.[7] This approach involves the use of a directing group on the indole nitrogen, which coordinates to an organolithium reagent and directs deprotonation to the adjacent C7 or the more distant C2 or C4 positions. By carefully choosing the directing group and reaction conditions, lithiation at the C4 position can be achieved. Quenching the resulting C4-lithiated indole with a suitable formylating agent, such as N,N-dimethylformamide (DMF), affords indole-4-carbaldehyde.
Mechanism of Directed ortho-Metalation:
-
Protection and Coordination: The indole nitrogen is protected with a directing group (e.g., a silyl or a carbamoyl group). This group then coordinates with an alkyllithium base.
-
Directed Lithiation: The coordinated base selectively removes a proton from the C4 position.
-
Electrophilic Quench: The resulting C4-lithiated species is treated with an electrophile, in this case, a formylating agent like DMF, to introduce the aldehyde functionality.
Figure 2: Workflow for the synthesis of indole-4-carbaldehyde via directed ortho-metalation.
IV. Modification of C4-Substituted Indoles
Perhaps the most straightforward and widely applicable methods for synthesizing indole-4-carbaldehydes involve the functional group interconversion of readily available C4-substituted indoles.
Oxidation of 4-Methylindole and 4-Hydroxymethylindole
The oxidation of a methyl or hydroxymethyl group at the C4 position provides a direct route to the corresponding aldehyde.
Oxidation of 4-Methylindole:
The direct oxidation of 4-methylindole to indole-4-carbaldehyde can be achieved using selenium dioxide (SeO₂). This reagent is known for the oxidation of allylic and benzylic methyl groups to aldehydes.
Oxidation of 4-Hydroxymethylindole:
4-Hydroxymethylindole, which can be obtained by the reduction of methyl indole-4-carboxylate, is a versatile precursor to indole-4-carbaldehyde. Several mild and selective oxidizing agents can be employed for this transformation.
-
Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and effective reagent for the oxidation of benzylic alcohols to aldehydes. The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a chlorinated solvent.[8]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and high-yielding method for the oxidation of primary alcohols to aldehydes.[9][10] The reaction is typically performed at room temperature in a chlorinated solvent.
-
Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[11][12] This method is known for its mild conditions and high yields.
Table 1: Comparison of Oxidation Methods for 4-Hydroxymethylindole
| Oxidizing Agent | Typical Solvent | Temperature | Typical Yield (%) | Key Features |
| MnO₂ | Dichloromethane | Room Temp. | Good to Excellent | Heterogeneous, requires excess reagent. |
| Dess-Martin Periodinane | Dichloromethane | Room Temp. | Excellent | Mild, fast, but reagent is expensive. |
| Swern Oxidation | Dichloromethane | -78 °C to Room Temp. | Excellent | Requires low temperatures, produces odorous byproducts. |
Experimental Protocol: Dess-Martin Periodinane Oxidation of 4-Hydroxymethylindole [9][13]
-
Reaction Setup: To a solution of 4-hydroxymethylindole in dichloromethane at room temperature, add Dess-Martin periodinane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Reduction of Indole-4-carboxylic Acid and its Derivatives
The reduction of indole-4-carboxylic acid or its esters to indole-4-carbaldehyde is another viable strategy. This transformation requires careful control to avoid over-reduction to the corresponding alcohol.
The reduction of a carboxylic acid to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde.
V. Modern C-H Functionalization Strategies
Recent advances in transition metal catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. The C4-position of the indole nucleus has been a challenging but rewarding target for these methods.[14]
Palladium- and Rhodium-Catalyzed C4-H Functionalization
Palladium and rhodium catalysts have been successfully employed for the C4-H functionalization of indoles, often with the aid of a directing group at the C3 position.[15][16] While direct C4-formylation via C-H activation is still an emerging area, these methods can be used to install a group that can be subsequently converted to an aldehyde. For example, C4-alkenylation followed by ozonolysis or C4-arylation followed by oxidation of the aryl group could provide access to indole-4-carbaldehyde.
The use of a weakly coordinating group, such as a trifluoroacetyl group at the C3 position, has been shown to direct rhodium-catalyzed C-H activation to the C4 position.[15] Similarly, palladium catalysis with a transient directing group formed from the C3-formyl group and an amino acid has been reported for C4-arylation.[17][18]
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An In-depth Technical Guide to 1-Ethyl-1H-indole-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-indole-4-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde group appended to an N-ethylated indole scaffold, renders it an invaluable precursor for the construction of complex molecular frameworks. This guide provides a comprehensive overview of this compound, delving into its synthesis, key chemical properties, and its significant applications, particularly in the realm of pharmaceutical research and development. The discussion will encompass established synthetic protocols, offering a practical reference for researchers engaged in the synthesis of novel indole-based compounds.
Introduction: The Significance of the Indole Nucleus and its Aldehyde Derivatives
The indole ring system is a ubiquitous and privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its presence in biologically active molecules underscores its importance as a pharmacophore. Among the various functionalized indoles, indole-4-carbaldehydes serve as crucial intermediates, providing a chemical handle for further molecular elaboration. The introduction of an ethyl group at the N-1 position of the indole ring, as seen in this compound, modulates the electronic properties and steric environment of the molecule, influencing its reactivity and biological activity. This modification can enhance the compound's utility in the synthesis of targeted therapeutic agents.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is not explicitly detailed in a singular, seminal publication outlining its "discovery." Instead, its preparation relies on well-established and versatile methods for the N-alkylation of indole derivatives. The most common and logical synthetic pathway involves two key steps: the synthesis of the parent indole-4-carbaldehyde followed by N-ethylation.
Synthesis of the Precursor: Indole-4-carbaldehyde
The initial and critical step is the formation of indole-4-carbaldehyde. Several synthetic routes have been reported for this precursor. A common laboratory-scale preparation involves the oxidation of 1H-indole-4-methanol.
Experimental Protocol: Oxidation of 1H-Indole-4-Methanol
This procedure outlines a typical oxidation reaction to yield indole-4-carbaldehyde.
-
Step 1: To a stirred mixture of 1H-indole-4-methanol (1 equivalent), N-methylmorpholine N-oxide (1.5 equivalents), and 4 Å molecular sieves in anhydrous dichloromethane at room temperature, add tetrapropylammonium perruthenate (TPAP) (0.05 equivalents) in portions.
-
Step 2: Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Upon completion, filter the reaction mixture through a pad of silica gel.
-
Step 4: Concentrate the filtrate under reduced pressure.
-
Step 5: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford indole-4-carbaldehyde as a solid.[2]
Diagram of the Synthetic Workflow for Indole-4-carbaldehyde
Sources
An In-Depth Technical Guide to Elucidating the Potential Mechanism of Action of 1-ethyl-1H-indole-4-carbaldehyde
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 1-ethyl-1H-indole-4-carbaldehyde is a synthetic derivative of this class, recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] While its direct biological activities and mechanism of action are not extensively characterized, the known pharmacological profiles of structurally related indole-carbaldehydes provide a rational basis for hypothesizing its potential biological targets and cellular effects. This guide presents a structured, hypothesis-driven approach for researchers and drug development professionals to systematically investigate the potential mechanisms of action of this compound. We will explore three primary, plausible mechanisms: modulation of inflammatory pathways, interaction with the aryl hydrocarbon receptor (AhR), and induction of anticancer activity. For each hypothesis, we provide detailed, field-proven experimental protocols and the underlying scientific rationale, creating a self-validating framework for investigation.
Introduction: The Therapeutic Potential of Indole-Based Compounds
The indole ring system is a cornerstone of many pharmaceutical agents, owing to its presence in a vast array of natural products and its ability to interact with diverse biological targets.[1][4] Derivatives of indole-carbaldehyde, in particular, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[5][6][7][8] this compound, the subject of this guide, is a member of this promising class of molecules. While its current application is largely in synthetic chemistry as a building block for more complex structures, its structural similarity to other bioactive indole-carbaldehydes suggests it may possess intrinsic therapeutic potential.[3][9]
This guide will provide a comprehensive, step-by-step framework for elucidating the potential mechanism of action of this compound. Our approach is grounded in forming logical hypotheses based on existing literature for related compounds and then systematically testing these hypotheses through a series of well-defined experiments.
Hypothesized Mechanism 1: Modulation of Inflammatory Pathways
Rationale: The parent compound, indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, has been shown to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells.[10] It was observed to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IFN-γ.[10] This precedent suggests that this compound may possess similar anti-inflammatory properties. The primary signaling pathway implicated in inflammation is the NF-κB pathway, which controls the transcription of many pro-inflammatory genes.
Experimental Workflow for Investigating Anti-Inflammatory Effects
The following workflow provides a systematic approach to determining the anti-inflammatory potential of this compound.
Caption: Experimental workflow for investigating the anti-inflammatory potential of this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Cell Viability and Cytokine Release in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assessment:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Perform an MTT assay to determine the non-toxic concentration range.
-
-
LPS Stimulation and Treatment:
-
Seed cells as above.
-
Pre-treat cells with non-toxic concentrations of the compound for 2 hours.
-
Stimulate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2.2.2: NF-κB Reporter Assay
-
Transfection: Transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the transfected cells with this compound for 2 hours.
-
Stimulate with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. Normalize NF-κB activity to the Renilla control.
Protocol 2.2.3: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in 2.2.1 for a shorter time course (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Hypothesized Mechanism 2: Aryl Hydrocarbon Receptor (AhR) Agonism
Rationale: The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins, as well as in modulating immune responses and maintaining intestinal homeostasis. Indole-3-carboxaldehyde, a tryptophan metabolite, is a known ligand of AhR.[11] Given the structural similarity, it is plausible that this compound could also act as an AhR agonist, thereby influencing AhR-dependent gene expression.
Experimental Workflow for Investigating AhR Agonism
Caption: Workflow for assessing the potential of this compound as an AhR agonist.
Detailed Experimental Protocols
Protocol 3.2.1: AhR-Responsive Reporter Assay
-
Cell Line: Use a cell line stably or transiently expressing a luciferase reporter gene under the control of a xenobiotic response element (XRE), such as HepG2-XRE-Luc.
-
Treatment: Seed cells in a 96-well plate. Treat with a range of concentrations of this compound for 24 hours. Include a known AhR agonist (e.g., TCDD) as a positive control.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity. Calculate the fold induction relative to the vehicle control and determine the EC₅₀ value.
Protocol 3.2.2: Quantitative Real-Time PCR (qRT-PCR) for AhR Target Genes
-
Cell Treatment and RNA Extraction: Treat HepG2 cells with the compound at its EC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for AhR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Hypothesized Mechanism 3: Anticancer Activity
Rationale: The indole nucleus is a common scaffold in many anticancer agents.[12] Various derivatives of indole carbaldehydes have been reported to exhibit significant cytotoxicity against different cancer cell lines, potentially through mechanisms such as kinase inhibition or the induction of apoptosis.[6] Therefore, it is critical to evaluate this compound for its potential anticancer effects.
Experimental Workflow for Investigating Anticancer Activity
Caption: A structured workflow for the evaluation of the anticancer potential of this compound.
Detailed Experimental Protocols
Protocol 4.2.1: Cancer Cell Line Viability Screening
-
Cell Panel: Select a diverse panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon, HepG2 liver).
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of this compound for 72 hours.
-
Viability Assay: Perform an MTT or Sulforhodamine B (SRB) assay to assess cell viability.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Protocol 4.2.2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat the most sensitive cancer cell line with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 and 48 hours.
-
Staining: Harvest the cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4.2.3: Caspase Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described above.
-
Assay: Use a luminescent Caspase-Glo® 3/7 Assay kit. Add the reagent directly to the cells, incubate, and measure luminescence, which is proportional to caspase-3/7 activity.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Concentration (µM) | Cell Viability (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Relative NF-κB Activity |
| Vehicle Control | 100 ± 5 | 2500 ± 200 | 1800 ± 150 | 1.0 |
| 1 | 98 ± 4 | 1800 ± 180 | 1200 ± 100 | 0.7 |
| 10 | 95 ± 6 | 900 ± 100 | 600 ± 80 | 0.4 |
| 25 | 92 ± 5 | 450 ± 50 | 250 ± 40 | 0.2 |
Table 2: Hypothetical Anticancer Activity Data (GI₅₀ values in µM)
| Cell Line | This compound | Doxorubicin (Control) |
| A549 (Lung) | 12.5 | 0.8 |
| MCF-7 (Breast) | 8.2 | 0.5 |
| HCT116 (Colon) | > 50 | 1.2 |
| HepG2 (Liver) | 9.8 | 1.0 |
Conclusion
While this compound is currently valued as a synthetic intermediate, its structural relationship to known bioactive indole-carbaldehydes warrants a thorough investigation into its own pharmacological potential. The hypothesis-driven framework presented in this guide provides a rigorous and logical pathway for researchers to explore its potential anti-inflammatory, AhR-modulating, and anticancer activities. By following these detailed protocols, scientists can systematically elucidate the compound's mechanism of action, potentially uncovering a novel therapeutic agent.
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A Theoretical Investigation of 1-ethyl-1H-indole-4-carbaldehyde: A Technical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 1-ethyl-1H-indole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in pharmaceutical development and materials science. While extensive experimental data on its applications exist, a thorough theoretical understanding of its electronic and structural properties is crucial for optimizing its use as a synthetic building block. This document outlines a systematic computational approach, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the conformational landscape, spectroscopic signatures, and electronic characteristics of this molecule. The protocols and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology for in-silico characterization, enabling more targeted and efficient experimental design.
Introduction: The Significance of Indole-4-carbaldehyde Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents.[1] this compound, a derivative of this important heterocyclic system, serves as a key intermediate in the synthesis of complex organic molecules.[3] The presence of the reactive carbaldehyde group at the 4-position, coupled with the N-ethyl substitution, offers a versatile platform for further chemical modifications, making it a valuable precursor for creating diverse molecular architectures with potential therapeutic benefits.[3]
The applications of indole-4-carbaldehyde derivatives extend to the development of antitumor agents, anti-inflammatory drugs, and compounds targeting neurological disorders.[4] Furthermore, their unique chemical properties are being explored in the field of materials science for the creation of advanced polymers and coatings.[3] A deep understanding of the fundamental molecular properties of this compound is therefore paramount for accelerating innovation in these fields. Theoretical studies provide a powerful, non-invasive means to probe these properties at the atomic level, offering insights that can guide synthetic strategies and predict molecular behavior.
This guide presents a detailed protocol for the theoretical characterization of this compound, drawing upon established computational methodologies successfully applied to related indole derivatives.[5][6][7][8][9]
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following workflow is designed to ensure the accuracy and reproducibility of the calculated properties of this compound.
Conformational Analysis
The first step in characterizing a flexible molecule like this compound is to identify its most stable conformation(s). The orientation of the ethyl and carbaldehyde groups relative to the indole ring can significantly influence its reactivity and intermolecular interactions.
Workflow for Conformational Search:
Caption: Logical flow of the theoretical investigation and its applications.
Conclusion
The theoretical framework presented in this guide provides a comprehensive and robust approach for the in-silico characterization of this compound. By systematically investigating its conformational preferences, spectroscopic signatures, and electronic properties, researchers can gain valuable insights that are often difficult or impossible to obtain through experimental means alone. The integration of these computational studies into the research and development pipeline will undoubtedly accelerate the discovery and optimization of new pharmaceuticals and advanced materials based on this versatile indole derivative.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Indole-4-carboxaldehyde for Pharmaceutical Intermediates. Retrieved from [Link]
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Prashanthi, Y., & Raj, K. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1633-1639. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link]
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Khan, I., et al. (2024). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Molecules, 29(12), 2851. [Link]
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Sova, M., et al. (2023). A new synthetic approach to the 3,4-dihydro-1H-o[3][10]xazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 13(33), 23097-23112. [Link]
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Al-Zoubi, R. M., & Al-Jammal, M. K. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Jordan Journal of Chemistry, 12(1), 1-12. [Link]
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EMBL-EBI. (n.d.). indole-4-carbaldehyde (CHEBI:143235). Retrieved from [Link]
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El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-741. [Link]
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Zhang, Y., et al. (2024). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Marine Drugs, 22(6), 256. [Link]
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Sonar, V. N., et al. (2006). 1-Vinyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2848–o2849. [Link]
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Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8896912. [Link]
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Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence. [Link]
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Ng, C. H., et al. (2008). 1H-Indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o919. [Link]
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Mary, Y. S., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Journal of Molecular Structure, 1250, 131758. [Link]
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Kose, M., & Aviyente, V. (2021). Exploring of indole derivatives for ESIPT emission: A new ESIPT-based fluorescence skeleton and TD-DFT calculations. Journal of Photochemistry and Photobiology A: Chemistry, 420, 113487. [Link]
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PubChem. (n.d.). Indole-4-carboxaldehyde. Retrieved from [Link]
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Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2991. [Link]
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Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 68(10), o2991. [Link]
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Al-Mourabit, A., & Potier, P. (2001). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. European Journal of Organic Chemistry, 2001(12), 2331-2338. [Link]
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Methodological & Application
Synthesis of 1-Ethyl-1H-indole-4-carbaldehyde: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, robust, and scientifically grounded protocol for the synthesis of 1-ethyl-1H-indole-4-carbaldehyde, a valuable intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations.
Introduction
This compound is a key building block in synthetic organic chemistry. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of an ethyl group at the N1 position and a carbaldehyde at the C4 position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse and complex molecular architectures with potential therapeutic applications.[1]
The synthesis of this target molecule is strategically approached in a two-step sequence:
-
N-Alkylation of Indole: The acidic proton on the indole nitrogen is removed by a strong base, followed by nucleophilic attack on an ethylating agent to furnish 1-ethyl-1H-indole.
-
Vilsmeier-Haack Formylation: The electron-rich 1-ethyl-1H-indole undergoes electrophilic substitution with the Vilsmeier reagent to introduce a formyl group. While formylation of indoles typically occurs at the C3 position, careful control of reaction conditions can influence the regioselectivity to favor the C4 position.
This protocol provides detailed instructions for each of these steps, along with insights into the reaction mechanisms and best practices for a successful synthesis.
Diagrammatic Overview of the Synthetic Workflow
Sources
Application Note: High-Yield Formylation of 1-Ethyl-1H-indole via Vilsmeier-Haack Reaction
Abstract
This application note provides a comprehensive guide to the efficient formylation of 1-ethyl-1H-indole, focusing on the Vilsmeier-Haack reaction. 1-Ethyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate in the development of pharmaceuticals and functional materials.[1][2] This document offers a detailed, field-tested protocol, an in-depth discussion of the reaction mechanism, and practical insights into experimental choices and optimization. The intended audience includes researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of Indole-3-Carbaldehydes
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[3] Functionalization of the indole ring is a critical step in the synthesis of these complex molecules. Among the various functionalization strategies, C-H activation, particularly at the electron-rich C3 position, is of paramount importance.[4] Formylation, the introduction of an aldehyde group (-CHO), yields indole-3-carbaldehydes, which are versatile precursors for a multitude of further transformations.[2][5] These intermediates are pivotal in synthesizing compounds targeting neurological disorders and in the creation of novel fluorescent probes for biological imaging.[1]
The Vilsmeier-Haack reaction stands as the classic and highly efficient method for the 3-formylation of indoles, prized for its reliability and scalability.[6][7] This guide will dissect this crucial transformation as applied to 1-ethyl-1H-indole.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[7][8]
Mechanism of Action
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent .[7][9][10]
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the 1-ethyl-1H-indole ring attacks the Vilsmeier reagent. Subsequent rearomatization and elimination of a chloride ion form an iminium salt intermediate. During aqueous workup, this iminium salt is readily hydrolyzed to yield the final product, 1-ethyl-1H-indole-3-carbaldehyde.[8][9]
The regioselectivity for the C3 position is driven by the high electron density at this position, which allows for the formation of a stable cationic intermediate without disrupting the aromaticity of the benzene portion of the indole ring.[9]
Figure 1: Simplified mechanism of the Vilsmeier-Haack formylation of 1-ethyl-1H-indole.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of 1-ethyl-1H-indole-3-carbaldehyde on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Ethyl-1H-indole | ≥97% | Standard Supplier | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Must be dry. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Standard Supplier | Highly corrosive and water-reactive.[11] |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Reaction solvent. |
| Sodium Acetate (NaOAc) | Anhydrous | Standard Supplier | Used in workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction solvent. |
| Brine (Saturated NaCl) | --- | Lab Prepared | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent. |
Step-by-Step Procedure
Figure 2: General experimental workflow for the formylation of 1-ethyl-1H-indole.
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Causality: This controlled, cooled addition is critical to manage the exothermic reaction between DMF and POCl₃ and to ensure the complete formation of the Vilsmeier reagent before the substrate is introduced.[12]
-
-
Substrate Addition: Dissolve 1-ethyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the cold Vilsmeier reagent mixture over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The consumption of the starting material (1-ethyl-1H-indole) and the appearance of a new, more polar spot corresponding to the product should be observed.
-
-
Work-up and Quenching: Prepare a separate beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Slowly and carefully pour the reaction mixture onto the ice/sodium acetate slurry with vigorous stirring.
-
Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts. The use of a buffer like sodium acetate is preferable to strong bases like NaOH, which can sometimes lead to side reactions or product degradation.
-
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DCM used).
-
Washing and Drying: Combine the organic extracts and wash successively with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. This typically yields the product as a yellow solid.[1]
Product Characterization and Data
The identity and purity of the synthesized 1-ethyl-1H-indole-3-carbaldehyde should be confirmed by spectroscopic methods.
| Parameter | Expected Value/Observation |
| Appearance | Yellow Solid[1] |
| Molecular Formula | C₁₁H₁₁NO[13] |
| Molecular Weight | 173.21 g/mol [13] |
| Yield | Typically >85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H, -CHO), 8.31 (d, 1H), 7.75 (s, 1H), 7.38-7.31 (m, 3H), 4.24 (q, 2H, -CH₂-), 1.56 (t, 3H, -CH₃)[14] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05[14] |
| Mass Spec (ESI-MS) | [M+H]⁺ = 174[14] |
Alternative Formylation Strategies
While the Vilsmeier-Haack reaction is robust, other methods have been developed, often to address limitations such as harsh reagents.[15]
-
Boron-Catalyzed Formylation: Recent advances include the use of boron trifluoride diethyl etherate (BF₃·OEt₂) with trimethyl orthoformate as the formyl source, offering a milder alternative.[15]
-
Photoredox Catalysis: Transition-metal-free, visible-light-promoted methods using catalysts like Rose Bengal with TMEDA as a carbon source represent a green chemistry approach.[16][17]
These methods, however, may require more specialized setups or catalysts and are often evaluated for broader substrate scope rather than as direct replacements for the highly optimized Vilsmeier-Haack process for simple indoles.
Safety and Handling Precautions
The Vilsmeier-Haack reaction involves hazardous materials that must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water.[11][18] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[19][20] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (Neoprene is recommended), and safety goggles or a face shield.[21] Handle exclusively under an inert atmosphere and ensure an appropriate quenching strategy is in place before starting.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact of POCl₃ with atmospheric moisture. All glassware must be thoroughly dried before use.
Conclusion
The Vilsmeier-Haack reaction is a powerful and reliable method for the regioselective formylation of 1-ethyl-1H-indole at the C3 position. By carefully controlling the reaction temperature, using anhydrous reagents, and following a precise work-up procedure, researchers can consistently obtain the desired 1-ethyl-1H-indole-3-carbaldehyde in high yield and purity. This protocol serves as a validated starting point for laboratory synthesis and further process development.
References
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The Versatile Scaffold: 1-Ethyl-1H-indole-4-carbaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, a testament to its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] This bicyclic aromatic heterocycle is a cornerstone in the design of novel therapeutic agents, owing to its ability to interact with a multitude of biological targets.[3][4] Within this esteemed class of molecules, 1-ethyl-1H-indole-4-carbaldehyde emerges as a particularly valuable building block for medicinal chemists. Its unique substitution pattern—an ethyl group at the N1 position and a formyl group at the C4 position—offers a strategic platform for the synthesis of diverse and complex molecular architectures with significant therapeutic potential.[5]
This comprehensive guide delves into the synthesis and multifaceted applications of this compound in medicinal chemistry. We will explore its role as a key intermediate in the development of novel drug candidates, providing detailed, field-proven protocols for its synthesis and subsequent derivatization. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.
Synthesis of the Key Intermediate: this compound
The strategic introduction of the formyl group at the C4 position of the indole nucleus, coupled with N-alkylation, is crucial for its utility as a synthetic intermediate. Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound: N-ethylation of a pre-existing indole-4-carbaldehyde or formylation of 1-ethylindole. The former is often more practical due to the commercial availability of indole-4-carbaldehyde.
Protocol 1: N-Ethylation of Indole-4-carbaldehyde
This protocol details the synthesis of this compound via the N-alkylation of commercially available indole-4-carbaldehyde. The use of a strong base is necessary to deprotonate the indole nitrogen, rendering it nucleophilic for subsequent reaction with an ethylating agent.
Reaction Scheme:
A schematic of the N-ethylation of indole-4-carbaldehyde.
Materials:
-
Indole-4-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (EtI)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-4-carbaldehyde (1.0 eq).
-
Deprotonation: Dissolve the indole-4-carbaldehyde in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
N-Ethylation: To the resulting anion solution, add ethyl iodide (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound.
Expected Outcome and Characterization:
The product, this compound, is typically a solid. Characterization can be performed using standard analytical techniques:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the aldehyde proton (a singlet), and the aromatic protons of the indole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the carbons of the ethyl group, and the carbons of the indole scaffold. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO. |
| FT-IR | A characteristic stretching vibration for the aldehyde C=O group (around 1680-1700 cm⁻¹). |
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery screening. Key reactions include the formation of Schiff bases and Knoevenagel condensation products, which have shown promise as antimicrobial and anticancer agents.
Application Note 1: Synthesis of Schiff Base Derivatives as Potential Antimicrobial Agents
Schiff bases, or imines, derived from indole aldehydes have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal properties.[6][7][8] The imine linkage is crucial for their biological activity, and the lipophilicity conferred by the N-ethyl group can enhance cell membrane permeability.
Reaction Workflow:
Workflow for the synthesis of Schiff base derivatives.
This protocol outlines a general method for the condensation reaction between this compound and various primary amines to yield Schiff base derivatives.
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, amino acids)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Biological Evaluation:
The synthesized Schiff base derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound Type | Potential Biological Activity | Rationale |
| Schiff bases with substituted anilines | Antibacterial, Antifungal | The imine C=N bond is a key pharmacophore. Substituents on the aniline ring can modulate lipophilicity and electronic properties, influencing activity.[9] |
| Schiff bases with amino acid esters | Anticancer, Antimicrobial | The incorporation of amino acid moieties can enhance biocompatibility and cellular uptake. |
Application Note 2: Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives as Potential Anticancer Agents
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[10][11] When applied to this compound, this reaction provides access to a variety of substituted cinnamic acid derivatives and related compounds, which are known to exhibit a range of biological activities, including anticancer properties.[12][13]
Reaction Logic:
Logical flow of the Knoevenagel condensation.
This protocol describes a general method for the Knoevenagel condensation of this compound with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malonic acid, ethyl cyanoacetate, malononitrile)
-
Pyridine or Piperidine (as catalyst and solvent or just catalyst)
-
Ethanol (if not using pyridine as solvent)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in pyridine or ethanol.
-
Catalysis: If using ethanol as a solvent, add a catalytic amount of piperidine.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and dilute HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Structure-Activity Relationship (SAR) Insights:
The biological activity of the resulting cinnamic acid derivatives can be tuned by varying the active methylene compound. For instance, the presence of a nitrile group can enhance anticancer activity. The ethyl group on the indole nitrogen can also contribute to increased lipophilicity and potentially improved pharmacokinetic properties.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of the indole scaffold in medicinal chemistry. Its strategic functionalization provides a versatile platform for the synthesis of a wide array of derivatives with promising therapeutic potential. The protocols and application notes presented herein offer a practical guide for researchers and drug development professionals to harness the synthetic utility of this valuable intermediate.
Future research will undoubtedly continue to uncover novel biological activities of compounds derived from this compound. The exploration of new reaction methodologies to further diversify the molecular architectures accessible from this starting material will be a key area of focus. As our understanding of disease biology deepens, the rational design of indole-based compounds targeting specific pathways will continue to be a fruitful endeavor, with this compound playing a pivotal role in these efforts.
References
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Chem-Impex. Indole-4-carboxaldehyde. Available from: [Link]
- Hassan, A. S. Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Diyala Journal of Pure Science.
-
Chem-Impex. This compound. Available from: [Link]
- National Center for Biotechnology Information. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. PubChem.
- Hassan, A. S. Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Diyala Journal of Pure Science.
- Organic Reactions.
- Wikipedia.
- BenchChem.
- Mubassir, M., et al. Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
- ResearchGate. Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. 2025.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Fadaeinasab, M., et al. Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
- Wikipedia. Vilsmeier–Haack reaction.
- Singh, D., et al. Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry. 2024.
- Iaroshenko, V. O., et al. Biomedical Importance of Indoles. Chemistry of Heterocyclic Compounds.
- Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 2024.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Khalilullah, H., et al.
- Ali, B., et al. Synthesis and Antifungal Activities of Cinnamaldehyde Derivatives against Penicillium digitatum Causing Citrus Green Mold. Journal of Food Quality. 2020.
- El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. 2017.
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
- Bagley, M. C., et al. Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry. 2004.
- Sharma, V., et al. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry.
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- Der Pharma Chemica.
- Heravi, M. M., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2021.
- ChemicalBook. Indole-4-carboxaldehyde synthesis.
- White, M. C., et al. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. 2019.
- Moody, C. J., et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. 2020.
- Sutor, R., et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- Kumar, V., et al. Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect.
- Google Patents.
- Kumar, A., et al. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry. 2014.
- Abdel-Wahab, B. F., et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives.
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The Strategic Application of 1-Ethyl-1H-indole-4-carbaldehyde in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the synthetic utility of 1-ethyl-1H-indole-4-carbaldehyde, a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. We move beyond a mere recitation of reactions to provide a detailed exploration of the causality behind experimental design, offering field-proven insights into its application in key synthetic transformations. This document serves as a practical resource for researchers, scientists, and drug development professionals, featuring detailed, self-validating protocols for Knoevenagel condensation, reductive amination, and Wittig reactions. Furthermore, we highlight its strategic importance as a key intermediate in the synthesis of complex bioactive molecules, including next-generation therapeutics.
Introduction: The Versatility of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The unique electronic properties of the indole ring system, coupled with the diverse reactivity of its substituents, make it a cornerstone of modern drug discovery. This compound emerges as a particularly valuable synthetic intermediate. The presence of the ethyl group at the N1 position enhances its solubility in organic solvents and can modulate the electronic nature of the indole ring, influencing reactivity and biological activity. The carbaldehyde function at the C4 position serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.[2]
This guide will provide a detailed examination of the application of this compound in three pivotal synthetic transformations, offering not just procedural steps, but a rationale for the selection of reagents, solvents, and reaction conditions.
Core Synthetic Transformations and Protocols
The aldehyde functionality of this compound is a gateway to a multitude of synthetic possibilities. Below, we detail protocols for three fundamental reactions that showcase its versatility.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds through the reaction of an aldehyde with an active methylene compound.[3][4] This reaction is instrumental in the synthesis of a wide range of intermediates and biologically active molecules.
Mechanistic Insight: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated product. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Caption: Knoevenagel condensation workflow.
Experimental Protocol: Synthesis of 2-((1-Ethyl-1H-indol-4-yl)methylene)malononitrile
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol, 173 mg) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.1 mmol, 73 mg).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-((1-ethyl-1H-indol-4-yl)methylene)malononitrile.
-
-
Self-Validation and Expected Outcome:
-
The product should be a crystalline solid.
-
Expected yield: >90%.
-
Characterization by ¹H NMR should show a characteristic singlet for the vinyl proton and the disappearance of the aldehyde proton signal.
-
Data Summary: Knoevenagel Condensation
| Reactant (Active Methylene) | Catalyst | Solvent | Typical Yield | Reference |
| Malononitrile | Piperidine | Ethanol | >90% | Adapted from[5] |
| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 85-95% | Adapted from[5] |
| Meldrum's Acid | TiCl₄-Pyridine | Dichloromethane | ~80% | [6] |
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[7] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.
Mechanistic Insight: The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to form an imine or iminium ion. A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond to afford the amine. The choice of reducing agent is crucial; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation due to its mildness and selectivity.
Caption: Reductive amination workflow.
Experimental Protocol: Synthesis of N-((1-Ethyl-1H-indol-4-yl)methyl)benzylamine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (as solvent)
-
Acetic acid (catalytic)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol, 173 mg) and benzylamine (1.1 mmol, 118 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Self-Validation and Expected Outcome:
-
The product should be an oil or a low-melting solid.
-
Expected yield: 70-90%.
-
Characterization by ¹H NMR should show the appearance of a new methylene signal and the disappearance of the aldehyde proton. Mass spectrometry will confirm the molecular weight of the product.
-
Data Summary: Reductive Amination
| Amine | Reducing Agent | Solvent | Typical Yield | Reference |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | 70-90% | Adapted from[7] |
| Morpholine | NaBH(OAc)₃ | Dichloromethane | 75-95% | Adapted from[7] |
| Ammonia | H₂/Pd-C | Methanol | 60-80% | Adapted from[8] |
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents).[5][9] It is particularly valuable for its ability to control the stereochemistry of the resulting double bond.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This betaine then undergoes cyclization to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.
Caption: Wittig reaction workflow.
Experimental Protocol: Synthesis of Ethyl 3-(1-Ethyl-1H-indol-4-yl)acrylate
-
Materials:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide) (1.1 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol, 173 mg) in dry toluene (10 mL) in a round-bottom flask under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide.
-
-
Self-Validation and Expected Outcome:
-
The product is expected to be an oil or a crystalline solid.
-
Expected yield: 70-85%.
-
The use of a stabilized ylide is expected to predominantly yield the E-isomer.
-
¹H NMR spectroscopy will confirm the formation of the alkene, with the coupling constant of the vinyl protons indicating the stereochemistry.
-
Data Summary: Wittig Reaction
| Phosphorus Ylide | Base (for ylide generation) | Solvent | Typical Yield | Reference |
| (Carbethoxymethylene)triphenylphosphorane | N/A (stabilized ylide) | Toluene | 70-85% | Adapted from[9] |
| (Methyl)triphenylphosphonium bromide | n-Butyllithium | THF | 60-75% | Adapted from[5] |
| (Benzyl)triphenylphosphonium chloride | Sodium Hydride | DMSO | 65-80% | Adapted from[5] |
Application in the Synthesis of Bioactive Molecules: The Case of AZD6738
The strategic importance of this compound is underscored by its application in the synthesis of high-value pharmaceutical agents. A notable example is its role as a key intermediate in the synthesis of AZD6738 (Ceralasertib) , a potent and selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, which is currently in clinical trials for the treatment of various cancers.[10][11]
The synthesis of AZD6738 involves the coupling of a substituted pyrimidine core with a chiral morpholine and a cyclopropyl sulfoximine. The this compound serves as a precursor to the 4-amino-1-ethyl-1H-indole moiety, which is a critical component of the final drug structure. While the specific, detailed industrial synthesis protocol is proprietary, the general synthetic strategy highlights the importance of this building block in accessing complex drug candidates. The conversion of the aldehyde to an amine, likely via reductive amination as detailed in section 2.2, is a key transformation in the overall synthetic route.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its utility extends across fundamental synthetic transformations, providing access to a wide array of functionalized indole derivatives. The protocols detailed herein for Knoevenagel condensation, reductive amination, and Wittig reactions provide a robust starting point for researchers seeking to employ this compound in their synthetic endeavors. The critical role of this aldehyde in the synthesis of promising clinical candidates like AZD6738 further solidifies its importance in the field of medicinal chemistry and drug development. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a pivotal role in advancing chemical and biomedical sciences.
References
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National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
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Organic Reactions. The Knoevenagel Condensation. [Link]
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AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
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Chemistry LibreTexts. 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
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Organic Chemistry Portal. Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. [Link]
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ResearchGate. The Development and Scale-up of a Route to ATR Inhibitor AZD6738. [Link]
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PubMed. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. [Link]
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Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
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National Center for Biotechnology Information. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]
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ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
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Application Notes & Protocols for the Biological Activity Screening of 1-ethyl-1H-indole-4-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1][2] 1-ethyl-1H-indole-4-carbaldehyde is a synthetic derivative poised for biological investigation, serving as a versatile precursor in the synthesis of novel pharmaceuticals.[3][4] While its direct biological activities are yet to be extensively reported, the broader class of indole derivatives exhibits a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][5] Notably, the parent compound, indole-4-carboxaldehyde, has demonstrated anti-inflammatory activity.[6] This document provides a comprehensive, multi-tiered framework for the systematic screening of this compound to elucidate its therapeutic potential. The protocols herein are designed for researchers in drug discovery and development, offering a logical progression from broad-spectrum phenotypic screens to more defined mechanistic assays.
Introduction: The Rationale for Screening this compound
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in pharmaceutical development.[3] Its structure, featuring an indole core with an aldehyde functional group, makes it a valuable intermediate for creating more complex molecules.[3] The screening strategy outlined below is predicated on the diverse biological activities associated with the indole scaffold. This guide proposes a hierarchical approach, commencing with primary cytotoxicity and antimicrobial assays to establish a foundational activity profile. Positive results from these initial screens will then inform a cascade of more specific secondary and tertiary assays to probe anti-inflammatory and neuroprotective potential, and to begin to unravel the underlying mechanism of action.
Preliminary Characterization and Compound Handling
Prior to biological screening, it is imperative to confirm the purity and identity of this compound using standard analytical techniques such as NMR, LC-MS, and HPLC. For all in vitro assays, the compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the assays is non-toxic to the cells (typically ≤ 0.5%).
Tier 1: Primary Screening Cascade
The initial tier of screening is designed to broadly assess the compound's cytotoxic and antimicrobial effects. These assays are fundamental for identifying a compound's potential as an anticancer agent or an antimicrobial, and for determining the appropriate concentration range for subsequent, more sensitive assays.
Anticancer Activity: Cytotoxicity Profiling
A primary indicator of potential anticancer activity is a compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines.[7][8] The MTT assay is a widely used colorimetric method to assess cell viability.[9][10]
Experimental Protocol: MTT Cell Viability Assay [1][9]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Recommendation |
| Cell Lines | MCF-7 (breast), HeLa (cervical), A549 (lung) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| Positive Control | Doxorubicin |
| Negative Control | DMSO (vehicle) |
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes and broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Secondary Screening and Mechanistic Elucidation
Should the primary screens indicate significant activity, the following secondary assays can be employed to further characterize the biological effects of this compound.
Anti-Inflammatory Activity Screening
Given that indole derivatives are known to possess anti-inflammatory properties, it is pertinent to investigate this potential activity.[12] A key pathway in inflammation is the production of pro-inflammatory cytokines.[13]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect.
Diagram of the General Anti-Inflammatory Screening Workflow
Caption: Hierarchical screening workflow for this compound.
Neuroprotective Activity Screening
Neuroprotection is another area where indole derivatives have shown promise.[14] An in vitro model of ischemic stroke, the oxygen-glucose deprivation (OGD) assay, can be used for initial screening.[14][15]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay in Neuronal Cells [14]
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22) in a suitable medium.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period that induces significant cell death (e.g., 2-4 hours).
-
Compound Treatment: The compound can be added before, during, and after OGD to assess its protective effect.
-
Reperfusion: After the OGD period, return the cells to normal culture medium and incubator conditions for 24 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the LDH release assay or a fluorescent live/dead cell stain.
-
Data Analysis: Compare the viability of compound-treated cells to the OGD control group.
Mechanistic Insights: Investigating Signaling Pathways
Positive results in the secondary screens should prompt an investigation into the molecular mechanisms of action. For instance, if anti-inflammatory activity is observed, the effect of the compound on key inflammatory signaling pathways like the NF-κB pathway can be examined.[13]
Diagram of the Canonical NF-κB Signaling Pathway
Caption: Simplified canonical NF-κB signaling pathway.
Conclusion
The provided application notes and protocols offer a structured and scientifically rigorous approach to screening the biological activity of this compound. This tiered strategy allows for an efficient allocation of resources, starting with broad-spectrum assays and progressing to more specific and mechanistic studies based on initial findings. The versatility of the indole scaffold suggests that this compound could possess interesting pharmacological properties, and this guide provides the necessary tools for their discovery and characterization.
References
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PubMed. (n.d.). A simple assay to screen antimicrobial compounds potentiating the activity of current antibiotics. [Link]
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PMC. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
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PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]
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ACS Publications. (2014). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. [Link]
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PMC. (n.d.). Rapid Screening of Antimicrobial Synthetic Peptides. [Link]
-
MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
-
PubMed. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. [Link]
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PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
BMSEED. (n.d.). Screening of Neuroprotective Drugs. [Link]
-
PMC. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]
-
NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
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PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]
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PMC. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. [Link]
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Application Notes and Protocols for the Derivatization of 1-ethyl-1H-indole-4-carbaldehyde in Drug Discovery
Introduction: The Privileged Indole Scaffold and the Potential of 1-ethyl-1H-indole-4-carbaldehyde
The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] This structural motif is present in a vast array of natural products and clinically approved drugs, demonstrating its versatility and therapeutic relevance.[3] From anticancer agents to treatments for neurological disorders, indole derivatives have made an indelible mark on modern medicine.[2][3] The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal starting point for the design of novel therapeutic agents.
This compound emerges as a particularly attractive starting material for the synthesis of diverse compound libraries for drug discovery.[4] The ethyl group at the N1 position enhances lipophilicity and can influence the orientation of the molecule within a binding pocket, while the aldehyde functionality at the C4 position serves as a versatile chemical handle for a wide range of synthetic transformations. This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols for key reactions and insights into the rationale behind these synthetic strategies.
Strategic Derivatization of the Aldehyde Functionality
The aldehyde group of this compound is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The following sections detail robust and reproducible protocols for several key derivatization reactions.
Reductive Amination: Introducing Diverse Amine Functionalities
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes and ketones.[5] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[5][6] This strategy allows for the introduction of a wide variety of primary and secondary amines, enabling the exploration of structure-activity relationships (SAR) related to the nature of the amino substituent.
Protocol 1: Reductive Amination of this compound
Objective: To synthesize a diverse library of 4-(aminomethyl)-1-ethyl-1H-indole derivatives.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM or DCE (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10-15 minutes. Caution: STAB is a moisture-sensitive reagent. For less sensitive substrates, sodium borohydride (1.5 mmol) can be used.[7]
-
Continue stirring the reaction mixture at room temperature for an additional 4-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(aminomethyl)-1-ethyl-1H-indole derivative.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DCM or DCE are excellent solvents for this reaction as they are relatively non-polar and aprotic, which favors imine formation and prevents the decomposition of the reducing agent.
-
Acid Catalyst: Glacial acetic acid catalyzes the dehydration step in imine formation, thereby accelerating the reaction.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic than sodium borohydride and can be used in the presence of an acid catalyst. Sodium borohydride is a more economical alternative but may require careful pH control.[7]
Wittig and Horner-Wadsworth-Emmons Reactions: Olefination for Carbon Chain Extension
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[8][9] These reactions offer a high degree of control over the stereochemistry of the resulting alkene, which is crucial for probing the spatial requirements of a biological target.[10] The HWE reaction, in particular, is often preferred for the synthesis of (E)-alkenes and for its use of more nucleophilic and less basic phosphonate carbanions.[9][11]
Protocol 2: Horner-Wadsworth-Emmons Olefination of this compound
Objective: To synthesize (E)-alkenes by extending the carbon chain at the C4 position.
Materials:
-
This compound
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a suspension of sodium hydride (1.2 mmol, washed with anhydrous hexane to remove mineral oil) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired (E)-alkene derivative.[1]
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate ester to generate the reactive carbanion.
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the phosphonate anion.
-
Stereoselectivity: The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, generally affords the (E)-alkene as the major product due to thermodynamic control in the formation of the key oxaphosphetane intermediate.[9][10]
Oxidation and Amide Coupling: A Gateway to Amide Libraries
The aldehyde functionality can be readily oxidized to a carboxylic acid, which then serves as a versatile precursor for the synthesis of a wide range of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and the resulting amides often exhibit improved pharmacokinetic properties and can engage in crucial hydrogen bonding interactions with biological targets.[12][13]
Protocol 3: Two-Step Synthesis of Amide Derivatives
Part A: Oxidation of this compound to 1-ethyl-1H-indole-4-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (sodium chlorite, 2-methyl-2-butene, sodium dihydrogen phosphate)
-
Acetone and water or tert-butanol and water
-
Sodium bisulfite (NaHSO₃) (for KMnO₄ oxidation)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure (Pinnick Oxidation):
-
Dissolve this compound (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5.0 mmol) and sodium dihydrogen phosphate (1.5 mmol).
-
To this stirring solution, add a solution of sodium chlorite (1.5 mmol) in water (2 mL) dropwise at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-ethyl-1H-indole-4-carboxylic acid, which can often be used in the next step without further purification.
Part B: Amide Coupling of 1-ethyl-1H-indole-4-carboxylic acid
Materials:
-
1-ethyl-1H-indole-4-carboxylic acid (from Part A)
-
Amine of choice (1.1 mmol)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (HATU Coupling):
-
Dissolve 1-ethyl-1H-indole-4-carboxylic acid (1.0 mmol) in anhydrous DMF or DCM (10 mL) under an inert atmosphere.
-
Add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer with 5% aqueous LiCl solution (to remove DMF, if used), followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.[12]
Causality Behind Experimental Choices:
-
Oxidation Method: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids, tolerating a wide range of functional groups.
-
Coupling Reagents: HATU and EDC/HOBt are highly effective peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions such as racemization.[12][13]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt of EDC, as well as any acidic protons in the reaction mixture.
Construction of Heterocyclic Scaffolds: Expanding Chemical Space
The aldehyde group can also serve as a key building block for the construction of new heterocyclic rings, significantly expanding the chemical diversity of the resulting compound library. For instance, condensation reactions with dinucleophiles can lead to the formation of various heterocyclic systems, such as pyrimidines.[14][15]
Protocol 4: Synthesis of Indole-Substituted Pyrimidines
Objective: To synthesize novel pyrimidine derivatives fused or appended to the this compound scaffold.
Materials:
-
This compound
-
Urea or Thiourea
-
Ethyl acetoacetate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ammonia solution (25%)
Procedure (Biginelli-type Reaction): [14][15]
-
In a round-bottom flask, combine this compound (1.0 mmol), urea or thiourea (1.2 mmol), and ethyl acetoacetate (1.0 mmol) in absolute ethanol (15 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 25% ammonia solution.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired indole-substituted pyrimidine derivative.
Causality Behind Experimental Choices:
-
Reaction Type: The Biginelli reaction is a one-pot, three-component reaction that provides a straightforward route to dihydropyrimidinones and their derivatives.
-
Catalyst: The reaction is acid-catalyzed, with hydrochloric acid being a common and effective choice.
-
Reactants: Urea or thiourea provides the N-C-N backbone of the pyrimidine ring, while ethyl acetoacetate serves as the 1,3-dicarbonyl component.
Data Presentation: Summary of Derivatization Strategies
| Reaction Type | Reagents | Product Type | Key Advantages |
| Reductive Amination | Amine, STAB or NaBH₄ | Secondary or Tertiary Amines | Introduces diverse amine functionalities, high functional group tolerance.[5][6] |
| Horner-Wadsworth-Emmons | Phosphonate ester, NaH | (E)-Alkenes | Stereoselective formation of (E)-alkenes, use of more nucleophilic carbanions.[9][11] |
| Oxidation & Amide Coupling | KMnO₄ or Pinnick reagents; Amine, HATU or EDC/HOBt | Amides | Access to a vast library of amides, potential for improved pharmacokinetic properties.[12][13] |
| Pyrimidine Synthesis | Urea/Thiourea, Ethyl acetoacetate | Dihydropyrimidinones | One-pot synthesis of heterocyclic scaffolds, expands chemical space.[14][15] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key derivatization workflows described in this application note.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
Application Notes and Protocols: 1-ethyl-1H-indole-4-carbaldehyde as a Strategic Precursor for the Synthesis of Novel Heterocyclic Compounds
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, celebrated for its prevalence in natural products and its versatile biological activity.[1][2] This guide focuses on a specific, highly valuable derivative: 1-ethyl-1H-indole-4-carbaldehyde . The strategic placement of the aldehyde at the C4-position, combined with the N1-ethyl group for modulated solubility and metabolic stability, makes this compound a powerful and versatile building block for constructing complex, fused, and substituted heterocyclic systems.[3] This document provides an in-depth exploration of its synthesis, physicochemical properties, and its application in advanced organic synthesis, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and chemical development.
Introduction: The Strategic Advantage of this compound
The indole ring system is a "privileged structure" in drug discovery, capable of binding to numerous receptors with high affinity.[2][4] While C3-functionalized indoles are widely studied, C4-substituted indoles offer unique steric and electronic properties, leading to novel pharmacological profiles. This compound emerges as a key intermediate for several reasons:
-
Reactive Aldehyde Handle: The formyl group at the C4-position is a versatile functional group, readily participating in condensations, reductive aminations, and multicomponent reactions to serve as the anchor point for building new rings.[5]
-
N-Alkylation: The N-ethyl group prevents unwanted N-H reactivity (like proton abstraction or competing N-acylation), directing reactions to the aldehyde and the indole ring itself. It also enhances solubility in organic solvents and can improve pharmacokinetic properties in drug candidates.
-
Unique Regiochemistry: The C4-positioning allows for the synthesis of unique fused systems that are distinct from the more common C2-C3 fused heterocycles, providing access to unexplored chemical space.
This guide will detail robust protocols that leverage these features to synthesize diverse heterocyclic structures, transforming this precursor into high-value molecular frameworks.
Compound Profile and Physicochemical Data
A thorough understanding of the precursor's properties is critical for successful reaction planning and execution.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 894852-86-9 | [3][6] |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Appearance | White to brown powder | [3] |
| Purity (Typical) | ≥97% (NMR) | [3] |
| Storage Conditions | Store at 0-8°C, protected from light and air | [3] |
Synthesis of the Precursor: this compound
While commercially available, understanding the synthesis of the title compound provides context for its purity and potential side products. A common and logical approach involves the N-alkylation of the parent indole followed by a directed formylation, or vice-versa. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles, typically at the C3 position.[5][7] However, C4-formylation often requires a directed approach or specialized starting materials. A plausible laboratory-scale synthesis is outlined below.
Workflow for Precursor Synthesis
Caption: A general workflow for the synthesis of the title compound.
Protocol 3.1: N-Ethylation of 1H-Indole-4-carbaldehyde
-
Causality: This protocol utilizes a strong base to deprotonate the indole nitrogen, which is a weak acid, forming a highly nucleophilic indolide anion.[8] This anion then readily attacks the electrophilic ethyl iodide in an Sₙ2 reaction to form the N-ethylated product. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the cation without interfering with the nucleophile.
-
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1H-indole-4-carbaldehyde (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.5 M).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium indolide may be observed as a change in color or consistency.
-
Alkylation: Add ethyl iodide (1.5 eq) dropwise via the dropping funnel, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Application in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as a linchpin for constructing diverse heterocyclic systems. The following protocols exemplify its versatility.
Synthesis of Indolo[4,5-b]pyridines via Friedländer Annulation
-
Significance: The indolo[4,5-b]pyridine core is a fascinating scaffold that merges the structural features of indole and pyridine, two pharmacologically significant heterocycles. This reaction provides a direct route to this valuable framework.
-
Mechanistic Insight: The Friedländer synthesis involves the base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a compound containing an activated methylene group (e.g., a ketone with α-hydrogens). In this modified approach, the indole C4-aldehyde reacts with an enolizable ketone, followed by cyclization and dehydration to form the fused pyridine ring.
Caption: A workflow for Friedländer annulation.
-
Protocol 4.1.1: Reaction with Cyclohexanone
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.2 eq) in ethanol.
-
Catalyst Addition: Add powdered potassium hydroxide (KOH, 2.0 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure indolo[4,5-b]pyridine product.
-
Synthesis of Indole-Substituted Pyrimidines via Multicomponent Reaction (MCR)
-
Significance: Pyrimidines are foundational heterocycles in numerous pharmaceuticals, including anticancer and antiviral agents. MCRs offer a highly efficient, atom-economical route to create complex, drug-like molecules in a single step.[9]
-
Mechanistic Insight: This Biginelli-type reaction involves the acid-catalyzed, one-pot condensation of the aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia or urea. The aldehyde first condenses with urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone ring system.
Caption: A workflow for a one-pot Biginelli reaction.
-
Protocol 4.2.1: Biginelli Condensation
-
Mixing: Combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a round-bottom flask containing ethanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl, 3-4 drops).
-
Reaction: Stir the mixture at reflux for 4-6 hours. A precipitate may form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from hot ethanol to yield the pure dihydropyrimidinone.
-
Synthesis of Indolyl-Methanol Derivatives and Subsequent Functionalization
-
Significance: Reducing the aldehyde to a primary alcohol (indolyl-methanol) provides a new functional handle. This alcohol can be used in etherification or esterification reactions, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution, further expanding the synthetic possibilities.
-
Mechanistic Insight: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols. It acts as a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon. An acidic workup protonates the resulting alkoxide to yield the alcohol.
Caption: A workflow for reduction and subsequent functionalization.
-
Protocol 4.3.1: Reduction to Alcohol
-
Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) slowly and portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the alcohol, which can be purified by column chromatography if needed.
-
Conclusion and Future Outlook
This compound is a demonstrably powerful and versatile precursor in modern heterocyclic chemistry. The protocols outlined in this guide provide a robust foundation for researchers to access novel indolo-pyridines, -pyrimidines, and other functionalized systems. The strategic combination of the N-ethyl group and the C4-aldehyde handle allows for controlled and predictable reactivity, opening doors to new chemical entities for drug discovery and materials science.[3] Future work will undoubtedly explore its use in asymmetric catalysis, further multicomponent reactions, and C-H activation strategies to continue unlocking the vast potential of the indole scaffold.
References
-
RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. ResearchGate. [Link]
-
Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. ResearchGate. [Link]
-
Indole: A Versatile Heterocyclic. Chemistry Research Journal. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central (PMC). [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. [Link]
-
Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. [Link]
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. HETEROCYCLES. [Link]
-
1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090. PubChem. [Link]
-
Synthesis and Chemistry of Indole. Unknown Source. [Link]
-
14 - Synthesis of Indoles. YouTube. [Link]
-
Novel chemistry of indole in the synthesis of heterocycles. Semantic Scholar. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central (PMC). [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
-
Nucleophilic reactivities of indoles. PubMed. [Link]
-
Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central (PMC). [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-ethyl-1H-indole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-ethyl-1H-indole-4-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules.[1][2] The unique structure of this compound, featuring an indole framework with an N-ethyl group and a C4-aldehyde functionality, makes it a versatile building block in medicinal chemistry and organic synthesis.[2] This application note details a robust and efficient protocol for its preparation via the N-alkylation of indole-4-carbaldehyde. The causality behind experimental choices, a thorough troubleshooting guide, and detailed characterization data are provided to ensure reliable and reproducible results.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a wide array of natural products and synthetic compounds with significant therapeutic properties.[3] Specifically, functionalized indoles, such as this compound, serve as key precursors in the synthesis of novel drug candidates targeting various diseases.[2] The aldehyde group at the C4 position allows for a variety of chemical transformations, including condensations and cyclizations, enabling the construction of complex molecular architectures.[1] The N-ethyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide focuses on a direct and reliable synthetic route to this important building block.
Synthetic Strategy: N-Alkylation of Indole-4-carbaldehyde
The most direct and efficient method for the synthesis of this compound is the N-alkylation of commercially available indole-4-carbaldehyde. This approach is favored due to the ready availability of the starting material and the generally high yields and selectivity of N-alkylation reactions on indoles.[3] The reaction proceeds via the deprotonation of the indole nitrogen by a suitable base, followed by nucleophilic attack of the resulting indolide anion on an ethylating agent.
An alternative, though less direct, strategy would be the formylation of 1-ethyl-1H-indole. However, electrophilic substitution reactions on the indole ring, such as the Vilsmeier-Haack formylation, typically occur at the electron-rich C3 position.[4][5][6] Achieving selective formylation at the C4 position of an N-alkylated indole is challenging and would likely result in a mixture of isomers, complicating purification and reducing the overall yield. Therefore, the N-alkylation of indole-4-carbaldehyde is the recommended and more logical synthetic route.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Indole-4-carbaldehyde | ≥97% | Sigma-Aldrich | 1074-86-8 |
| Iodoethane | 99% | Sigma-Aldrich | 75-03-6 |
| Potassium Hydroxide (KOH) | ≥85% | Fisher Scientific | 1310-58-3 |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Step-by-Step Synthesis
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-4-carbaldehyde (1.45 g, 10 mmol).
-
Dissolution: Add anhydrous dimethylformamide (DMF, 30 mL) to the flask and stir the mixture at room temperature until the indole-4-carbaldehyde is completely dissolved.
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (KOH, 0.84 g, 15 mmol). The use of a strong base is crucial for the deprotonation of the indole nitrogen, which has a pKa of approximately 17.
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium indolide salt may be observed as a color change.
-
Addition of Ethylating Agent: Slowly add iodoethane (1.2 mL, 15 mmol) to the reaction mixture dropwise using a syringe. An excess of the alkylating agent is used to ensure complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure this compound is typically a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | - Insufficient base- Low reaction temperature- Short reaction time | - Ensure KOH is finely powdered and used in sufficient excess.- Increase reaction temperature to 70-80 °C.- Extend reaction time and monitor by TLC. |
| Low yield | - Incomplete extraction- Loss of product during purification | - Perform multiple extractions with ethyl acetate.- Carefully conduct column chromatography, monitoring fractions by TLC. |
| Presence of side products | - C-alkylation of the indole ring | - Use a polar aprotic solvent like DMF to favor N-alkylation.- Maintain the recommended reaction temperature. |
| Difficulty in purification | - Co-elution of impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Expected Results and Characterization
The synthesis of this compound is expected to proceed in good yield (typically 70-85%) after purification. The final product should be characterized to confirm its structure and purity.
Table of Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, CHO), 7.8-7.2 (m, 4H, Ar-H), 4.2 (q, 2H, N-CH₂), 1.5 (t, 3H, CH₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 192.0 (CHO), 140.0, 130.0, 128.0, 125.0, 122.0, 118.0, 110.0 (Ar-C), 42.0 (N-CH₂), 15.0 (CH₃) ppm |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₁NO: 174.08; found: 174.1 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block in medicinal chemistry. By following the outlined procedures and considering the troubleshooting guide, researchers can confidently and efficiently prepare this valuable compound for their drug discovery and development endeavors.
References
-
Chem-Impex. Indole-4-carboxaldehyde. [Link]
-
Chem-Impex. This compound. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]
-
Sciencemadness.org. The vilsmeier-haack formylation of 1,2,3-trimethylindole. [Link]
-
PubChem. Indole-4-carboxaldehyde. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
MDPI. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]
-
National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]
-
National Center for Biotechnology Information. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
- Google Patents. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde.
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
National Center for Biotechnology Information. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
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Protocols for the Purification of 1-ethyl-1H-indole-4-carbaldehyde
An Application Guide for Researchers
Introduction: The Importance of Purity for a Versatile Building Block
1-ethyl-1H-indole-4-carbaldehyde is a key intermediate in synthetic organic chemistry. Its indole scaffold combined with a reactive aldehyde group makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals, as well as advanced materials.[1] The success of these syntheses—and the biological efficacy and safety of the final products—is critically dependent on the purity of this starting material. Impurities, such as unreacted starting materials, byproducts from the synthesis, or residual solvents, can lead to unwanted side reactions, lower yields, and introduce contaminants into the final product.
This application note provides a comprehensive guide to the principal techniques for purifying this compound, designed for researchers and professionals in organic synthesis and drug development. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Physicochemical Profile and Its Impact on Purification Strategy
Understanding the physical and chemical properties of this compound is the foundation for selecting and optimizing a purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₁NO | Indicates a molecule with aromatic and polar functional groups. |
| Molecular Weight | 173.21 g/mol [2] | Standard molecular weight for an organic intermediate. |
| Appearance | Likely an orange or yellow crystalline solid | As a solid, it is a prime candidate for recrystallization.[3] |
| Polarity | Moderately Polar | The indole ring is relatively nonpolar, but the aldehyde group and the nitrogen heteroatom introduce significant polarity. This allows for effective separation from nonpolar or highly polar impurities using chromatography. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone); sparingly soluble in nonpolar solvents (e.g., Hexane) and water.[4] | This solubility profile is key to selecting appropriate solvent systems for both recrystallization and chromatography. |
Purification Methodologies: Protocols and Rationale
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity level.
Recrystallization: The First Line of Defense for Solid Compounds
Recrystallization is an effective and economical technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A good solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain either soluble or insoluble at all temperatures.[5]
Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection Rationale: Ethanol is a good choice as it is a polar solvent that should readily dissolve the moderately polar this compound when heated. Water acts as an "anti-solvent"; its addition to the hot ethanol solution will decrease the compound's solubility and induce crystallization upon cooling.[5][6] This mixed-solvent system is highly tunable for achieving optimal recovery and purity.
-
Step-by-Step Procedure:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with 5-10 mL) to the flask while gently heating on a hot plate. Swirl to dissolve the solid completely. Add more hot ethanol dropwise only if necessary to achieve full dissolution.
-
Once a clear solution is obtained, remove it from the heat. Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is just below its saturation point.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (e.g., 50:50 v/v) to remove any residual soluble impurities.[5]
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
-
Quality Control:
-
Assess purity via Thin-Layer Chromatography (TLC) by comparing the crude material with the recrystallized product. A single spot should be observed for the pure compound.
-
Determine the melting point. A sharp melting point close to the literature value indicates high purity.
-
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Silica Gel Column Chromatography: For Complex Mixtures
When recrystallization is insufficient, typically due to the presence of multiple impurities with similar solubilities, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[7] For moderately polar compounds like indole derivatives, silica gel is an excellent stationary phase.
Protocol: Flash Column Chromatography
-
System Selection Rationale:
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is used due to its polar surface, which interacts more strongly with polar compounds.[8]
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate) is ideal. Starting with a low polarity mixture allows nonpolar impurities to elute first. Gradually increasing the polarity by adding more ethyl acetate will then elute the target compound, leaving more polar impurities behind on the column.[9][10] A typical starting point for indole aldehydes is 10-20% Ethyl Acetate in Hexane.
-
-
Step-by-Step Procedure:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various Hexane/Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system will give the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions in test tubes and monitor the elution process using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% Ethyl Acetate) to elute the target compound from the column.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
-
Troubleshooting:
-
Poor Separation: If compounds elute too quickly (high Rf), decrease the eluent polarity. If they stick to the column (low Rf), increase the polarity.
-
Band Tailing: This can occur due to interactions between the indole nitrogen and acidic silanol groups on the silica. Adding a very small amount (e.g., 0.1-0.5%) of triethylamine to the eluent can mitigate this issue by neutralizing the acidic sites.
-
Diagram: Column Chromatography Workflow
Caption: Workflow for purifying this compound via column chromatography.
Preparative HPLC: For High-Purity Requirements
For applications demanding the highest purity (>99.5%), such as in late-stage drug development or for use as an analytical standard, preparative HPLC is the ultimate solution. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar, is highly effective for indole derivatives.[11][12]
Protocol: Reversed-Phase Preparative HPLC
-
System Selection Rationale:
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is used. Its nonpolar nature retains the compound through hydrophobic interactions with the indole ring.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is employed. Adding a small amount of an acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the indole nitrogen, preventing interactions with residual silanols on the stationary phase.[13]
-
-
Step-by-Step Procedure:
-
Method Development: Develop an analytical scale method first on a C18 column (e.g., 4.6 x 250 mm, 5 µm) to determine the optimal gradient conditions for separating the target compound from its impurities. A typical gradient might run from 30% acetonitrile in water to 95% acetonitrile over 20-30 minutes.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like DMSO at a high concentration. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Preparative Run: Scale up the analytical method to a larger preparative C18 column (e.g., 21.2 x 250 mm). Inject the concentrated sample solution onto the column.
-
Fraction Collection: Monitor the column effluent with a UV detector (indoles have strong UV absorbance around 280 nm). Use an automated fraction collector to collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a pure, fluffy solid.
-
Diagram: Preparative HPLC Workflow
Caption: Workflow for high-purity isolation of this compound using HPLC.
Final Purity Assessment and Characterization
After purification, it is essential to confirm both the purity and the chemical identity of the compound.
-
Analytical HPLC: This is the gold standard for quantitative purity assessment. A single, sharp peak on the chromatogram indicates a pure sample. The purity can be calculated from the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The spectra should be clean, with chemical shifts and coupling constants matching the expected structure and no signals corresponding to impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to further confirm the purity by showing a single major ion corresponding to the target molecule's mass.
References
-
Powell, W. A., & Stowe, B. B. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 843–848. [Link]
- Baldwin, R. A. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599090, 1-Ethyl-1H-indole-3-carbaldehyde. Retrieved from PubChem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
-
Haskoor, S., Kerr, G., & Campos, K. R. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 8035. [Link]
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Organic Letters. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Gadaginamath, G. S., & Pujar, S. R. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(3), 939-956. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 333703, Indole-4-carboxaldehyde. Retrieved from PubChem. [Link]
- Bournonville, J. P., & El-Kaïm, J. C. (2005). U.S. Patent No. 9,018,421. Washington, DC: U.S.
-
Han, D., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 83(19), e01168-17. [Link]
-
Al-Warhi, T., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(23), 5727. [Link]
-
European Bioinformatics Institute. (n.d.). indole-4-carbaldehyde (CHEBI:143235). Retrieved from EMBL-EBI. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Acetyl-1H-indole-3-carbaldehyde on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
-
Palladino, P., et al. (2024). A simple and low-cost colorimetric assay for detection of indole-3-carbaldehyde in foods. Food Chemistry Advances, 4, 100643. [Link]
-
He, J., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(7), 635-640. [Link]
-
Wang, S., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(9), 15934-15948. [Link]
Sources
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- 3. chemimpex.com [chemimpex.com]
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- 8. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. derpharmachemica.com [derpharmachemica.com]
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- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-1H-indole-4-carbaldehyde
Introduction: The synthesis of 1-ethyl-1H-indole-4-carbaldehyde is a critical step in the development of various pharmaceutical agents and biologically active molecules.[1][2] Unlike the electronically rich and highly reactive C3 position of the indole nucleus, direct formylation at the C4 position presents a significant regioselectivity challenge.[3] Standard electrophilic substitution methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor the C3 position.[4][5]
This guide provides a comprehensive troubleshooting framework for a common and effective strategy: Directed ortho-Metalation (DoM) . This technique utilizes an N-substituent to direct a strong base to deprotonate the adjacent C7 or the more distant C4 position, followed by quenching with an electrophile like N,N-dimethylformamide (DMF). We will focus on the synthesis pathway that involves the C4-lithiation of a suitably protected indole precursor, followed by N-ethylation.
Core Synthesis Overview: A Validated Pathway
The most reliable route to this compound involves a multi-step sequence. The workflow below outlines the key transformations, starting from a protected indole.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each question is designed to guide you from a common experimental observation to a scientifically grounded solution.
Question 1: After the reaction, I see primarily my starting material (N-protected indole) and very low conversion to the desired product. What is the likely cause?
Answer: This is a classic symptom of failed or inefficient metalation (lithiation). The formation of the C4-lithiated intermediate is the most critical and sensitive step in this synthesis. Several factors are paramount:
-
Reagent Quality: The organolithium reagent (s-BuLi or t-BuLi is often preferred over n-BuLi for this transformation due to higher basicity and kinetic selectivity) degrades over time, especially with improper storage. A partially hydrolyzed base will be ineffective.
-
Solution: Always use a freshly opened bottle of s-BuLi or titrate it before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
-
Strictly Anhydrous Conditions: Organolithium reagents react instantaneously with protic sources, including trace amounts of water in the solvent or on the glassware.[6][7]
-
Solution: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use a freshly distilled, anhydrous solvent (like THF) from a solvent purification system or from a new, sealed bottle.
-
-
Insufficiently Low Temperature: The C4-lithiated indole is thermally unstable. If the temperature rises significantly above -78°C, it can decompose or undergo side reactions before the electrophile is added.
-
Solution: Use a cryo-cool or a dry ice/acetone bath to maintain a consistent internal reaction temperature of -78°C throughout the base addition and the subsequent stirring period.
-
Question 2: My main product is the 7-formylated isomer, not the desired 4-formylated product. How can I improve the regioselectivity?
Answer: The regioselectivity of lithiation is a delicate balance of steric and electronic effects, heavily influenced by the N-protecting group and reaction conditions.
-
Role of the N-Protecting Group: The bulky triisopropylsilyl (TIPS) group is specifically chosen because it sterically hinders the C7 position, thereby directing the s-BuLi/TMEDA complex to deprotonate the C4 position. Using smaller protecting groups (like a methyl or benzyl group) or those with different coordinating properties can alter this preference.
-
Kinetic vs. Thermodynamic Control: Deprotonation at C7 is often the kinetically favored pathway, while C4 deprotonation can be the thermodynamically more stable product in some systems. Allowing the reaction to warm up prematurely can lead to equilibration and a mixture of isomers.
-
Solution: Ensure the use of a sterically demanding N-protecting group like TIPS. Maintain strict temperature control at -78°C from the moment the base is added until the DMF quench. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) is also crucial as it complexes with the lithium ion, increasing the basicity and influencing the regiochemical outcome.
-
Table 1: Influence of N-Substituent on Lithiation Regioselectivity
| N-Substituent | Primary Site of Lithiation | Comments |
| -H (Indole) | C2 | The most acidic proton. |
| -CH₃ (Methyl) | C2 | C2 remains the most favorable site. |
| -SO₂Ph (Phenylsulfonyl) | C2 | Strong electron-withdrawing group activates C2. |
| -TIPS (Triisopropylsilyl) | C4 | Bulky group sterically blocks C7, directing to C4. |
| -Boc (tert-Butoxycarbonyl) | C2 | Directs lithiation primarily to the C2 position. |
Question 3: The reaction seems to work, but I get a significant amount of a dark, tar-like substance and the yield of the aldehyde is still poor. What causes this decomposition?
Answer: Formation of tar or polymeric material often points to issues during the electrophilic quench or workup.
-
Vilsmeier-Haack Type Side Reactions: Adding DMF to the reaction mixture at too high a temperature or in a non-controlled manner can lead to complex side reactions. The Vilsmeier reagent, formed in situ from any reaction between DMF and potential impurities, is a powerful electrophile that can lead to polymerization of electron-rich indoles.[8]
-
Solution: Ensure the reaction mixture is maintained at -78°C. Add the anhydrous DMF dropwise as a solution in anhydrous THF rather than neat. This helps dissipate any local heat generation and ensures a more controlled reaction.
-
-
Workup Procedure: Quenching a reaction containing excess organolithium with water can be highly exothermic and violent. Furthermore, the intermediate iminium salt formed after the DMF addition must be carefully hydrolyzed to the aldehyde.[9] An improper pH during workup can cause degradation.
-
Solution: The reaction should be quenched at low temperature by slowly transferring the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source to neutralize the excess base and hydrolyze the intermediate to the aldehyde. Avoid strong acids during the initial workup.
-
Experimental Protocol: Synthesis of 1-(TIPS)-1H-indole-4-carbaldehyde
This protocol provides a detailed, step-by-step methodology for the C4-formylation step.
Materials:
-
1-(Triisopropylsilyl)-1H-indole
-
Anhydrous Tetrahydrofuran (THF)
-
Tetramethylethylenediamine (TMEDA), distilled
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane, titrated
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Argon), add 1-(triisopropylsilyl)-1H-indole (1.0 eq) and anhydrous THF (to make a ~0.2 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add distilled TMEDA (1.2 eq) to the solution. Slowly add s-BuLi (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C.
-
Metalation: Stir the resulting dark solution at -78°C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise over 15 minutes. A color change is typically observed. Continue stirring at -78°C for another 1.5 hours.
-
Workup: Remove the cooling bath and allow the reaction to warm to 0°C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8][10]
Frequently Asked Questions (FAQs)
Q1: Why can't I just use the Vilsmeier-Haack reaction on 1-ethylindole to get the 4-carbaldehyde? The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] The C3 position of the indole ring is the most nucleophilic and electron-rich site, making it the overwhelming site of attack for electrophiles like the Vilsmeier reagent.[3][5] Directing the formylation to C4 requires overcoming this inherent reactivity, which is why a more complex, directed metalation strategy is necessary.
Q2: Are there any alternative, more direct methods for C4-formylation? While DoM is a robust method, other strategies exist, though they may have their own limitations. Recent advances include transition-metal-catalyzed C-H activation/formylation reactions, but these often require specialized ligands and catalysts and may have a narrower substrate scope. For most applications, the lithiation pathway remains a reliable and well-understood choice. Another approach involves starting with a pre-functionalized precursor, like 4-bromo-1H-indole, and performing a lithium-halogen exchange followed by formylation, or a palladium-catalyzed carbonylation/reduction sequence.
Q3: How do I monitor the progress of the reaction? Monitoring the lithiation step directly is difficult. The most practical method is to monitor the consumption of the starting material and the appearance of the product after the quench using Thin Layer Chromatography (TLC). A sample can be taken from the reaction after quenching, worked up in a test tube, and spotted on a TLC plate against the starting material.
Q4: My final deprotection/N-ethylation step is low-yielding. What can I do? For the deprotection of the TIPS group, ensure your TBAF (tetrabutylammonium fluoride) is relatively anhydrous, as water can slow the reaction. For the N-ethylation, the choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is standard. Ensure the NaH is fresh (not a gray powder, but off-white) and that the indole-4-carbaldehyde is fully deprotonated before adding the ethyl iodide.[6]
Caption: Troubleshooting decision tree for low reaction yield.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
- Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981). The Vilsmeier-Haack Formylation of 1,2,3-Trimethylindole. Journal of Heterocyclic Chemistry, 18(6), 1275-1277.
-
ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]
- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Ghaedi, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Organic Chemistry, 3(3), 187-193.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 233-243.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Al-Hourani, B. J., et al. (2016).
-
ACS Omega. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved from [Link]
-
RSC Publishing. (2015). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33537-33563.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
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Technical Support Center: Synthesis of 1-Ethyl-1H-indole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-ethyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproducts encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes and ensure the purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiment and purification process. Each entry details the probable cause, the underlying chemical principles, and actionable solutions.
Issue 1: My final product is a mixture of isomers, with a major impurity showing a different aldehyde proton shift in the ¹H NMR.
Question: After performing a Vilsmeier-Haack formylation on 1-ethylindole, my NMR spectrum shows the desired product and a significant amount of another isomeric aldehyde. How do I identify it and prevent its formation?
Answer:
Probable Cause and Scientific Explanation: The most likely byproduct is the thermodynamically favored 1-ethyl-1H-indole-3-carbaldehyde . The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] In the indole ring system, the C3 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[2] The formation of the 4-carbaldehyde isomer is a kinetically controlled process that often requires specific reaction conditions to favor over the C3 isomer. The Vilsmeier reagent, a chloroiminium ion, will preferentially attack the position of highest electron density, which is C3.[3][4]
Troubleshooting and Resolution:
-
Reaction Conditions: The regioselectivity of the Vilsmeier-Haack reaction on N-substituted indoles can be highly sensitive to temperature and the nature of the Vilsmeier reagent.
-
Low Temperature: Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can enhance the kinetic selectivity for the C4 position.
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. The choice can influence the solubility of intermediates and affect selectivity.
-
-
Purification: Separating the C3 and C4 isomers can be challenging but is achievable.
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 20-30%) is typically required. The C3 isomer is usually less polar and will elute first. Monitor fractions carefully by TLC.
-
Recrystallization: If the product mixture is rich in the desired C4 isomer, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may selectively crystallize the major isomer, leaving the other in the mother liquor.
-
Workflow for Isomer Identification and Separation
Caption: Troubleshooting workflow for isomeric byproducts.
Issue 2: My TLC shows a baseline spot and the crude product is a dark, tarry material.
Question: My reaction mixture turned black during workup, and the final product is a dark, sticky solid that streaks on the TLC plate. What happened?
Answer:
Probable Cause and Scientific Explanation: Indoles, especially those with electron-donating groups like the N-ethyl group, are susceptible to polymerization and degradation under strongly acidic conditions.[5] The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃), which generates an acidic environment. During the aqueous workup, if the neutralization is not performed quickly and at a low temperature, the intermediate iminium salt and the product can decompose or polymerize. Old or impure indole starting materials can also contain trace amounts of oxidized species that act as initiators for polymerization.[6]
Troubleshooting and Resolution:
-
Careful Workup: The hydrolysis of the intermediate iminium salt and neutralization of the acid is a critical step.
-
Pour onto Ice: Quench the reaction mixture by pouring it slowly into a vigorously stirred beaker of crushed ice. This dissipates the heat from the exothermic hydrolysis and neutralization.
-
Controlled Basification: Add a saturated solution of sodium or potassium carbonate (or bicarbonate) slowly while keeping the temperature below 10 °C. Check the pH to ensure it reaches ~7-8. Avoid using strong bases like NaOH initially, as localized high pH can also cause degradation.
-
-
Starting Material Purity: Ensure your 1-ethylindole is pure. If it is old or discolored (pinkish/brown), it may have oxidized.[6] Purify it by distillation under reduced pressure or by passing it through a short plug of neutral alumina before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation, especially if the reaction is run at elevated temperatures for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their primary byproducts?
A1: The choice of synthetic route significantly influences the byproduct profile. Below is a summary of common methods and their associated impurities.
| Synthetic Route | Target Product | Common Byproducts | Distinguishing Analytical Features |
| Vilsmeier-Haack Formylation of 1-ethylindole | This compound | 1-ethyl-1H-indole-3-carbaldehyde (major isomer), other positional isomers (C2, C6, C7), diformylated products. | Isomers show distinct aromatic proton patterns and aldehyde shifts in ¹H NMR.[7] |
| Oxidation of (1-ethyl-1H-indol-4-yl)methanol | This compound | 1-ethyl-1H-indole-4-carboxylic acid (over-oxidation), unreacted starting material. | Carboxylic acid shows a broad -OH peak in ¹H NMR and a C=O stretch around 1680 cm⁻¹ in IR. |
| Lithiation/Formylation of 1-ethyl-4-bromoindole | This compound | Unreacted starting material, protonated starting material (1-ethylindole), products from reaction with solvent. | Byproducts are typically less polar than the aldehyde product on TLC. |
Q2: Besides the C3-isomer, what other byproducts can form during a Vilsmeier-Haack reaction?
A2: While the C3-isomer is the most prevalent, other byproducts can arise:
-
Diformylated Indoles: Under harsh conditions (excess Vilsmeier reagent, high temperature), a second formyl group can be added, often at the C2 or C7 position. These will have a significantly higher molecular weight detectable by MS.
-
Unreacted Starting Material: Incomplete reaction will leave 1-ethylindole, which is much less polar and easily separated by chromatography.
-
Hydrolysis Byproducts of the Reagent: The Vilsmeier reagent can react with water to form dimethylamine and phosphoric acid byproducts, which are typically removed during the aqueous workup.
Q3: How can I reliably purify my final product away from these byproducts?
A3: A multi-step purification strategy is often necessary.
Purification Strategy Flowchart
Caption: General purification workflow for the target aldehyde.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Ethylindole
This protocol is optimized to favor the formation of the 4-carbaldehyde isomer.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a pale yellow solid or thick slurry, which is the Vilsmeier reagent.[1]
-
Indole Addition: Dilute the Vilsmeier reagent with anhydrous 1,2-dichloroethane (DCE). Cool the mixture to -10 °C. Add a solution of 1-ethylindole (1 equivalent) in DCE dropwise over 30-45 minutes, maintaining the internal temperature below -5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (20% ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, pour the mixture slowly onto a vigorously stirred slurry of ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~7-8. Maintain the temperature below 15 °C during this process.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography as described in the troubleshooting section.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity of the eluent. A typical gradient might be:
-
100% Hexanes (2 column volumes)
-
2-5% Ethyl Acetate in Hexanes (to elute non-polar impurities and unreacted starting material)
-
5-15% Ethyl Acetate in Hexanes (the C3-isomer will likely elute in this range)
-
15-30% Ethyl Acetate in Hexanes (the desired C4-product should elute here)
-
-
Fraction Collection: Collect small fractions and analyze each by TLC. Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
-
ResearchGate. (2017). What do common indole impurities look like? [Online] Available at: [Link][6]
-
Jakše, R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 63-71. [Online] Available at: [Link][8]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Online] Available at: [Link][3]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link][4]
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (Provides NMR data for 1-ethyl-1H-indole-3-carbaldehyde). [Online] Available at: [Link][7]
-
Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link][1]
-
Jakše, R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Molecules, 16(1), 1-1. (This is a duplicate of reference 2, providing context on indole impurities). [Online] Available at: [Link]
-
Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-10. [Online] Available at: [Link][9]
-
Aghapoor, K., et al. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-8. [Online] Available at: [Link][2]
-
Kushwaha, D. Synthesis and Chemistry of Indole. (Presentation). [Online] Available at: [Link][5]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Troubleshooting
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of 1-Ethyl-1H-indole-4-carbaldehyde
As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying chemical reasoning to troubleshoot the often-nuanced challenges of purifying this compound. This versatile synthetic intermediate is a crucial building block in pharmaceutical and materials science development, making its purity paramount for reliable downstream applications.[1] This document moves beyond simple step-by-step instructions to offer a self-validating system of inquiry and resolution for common purification hurdles.
This section addresses the most common issues encountered during the purification of this compound, focusing on the causality behind the problems and providing targeted solutions.
A. Understanding Your Crude Material: Synthesis-Related Impurities
Question: What are the most likely impurities in my crude this compound, and how do they affect my purification strategy?
Answer: The impurity profile is intrinsically linked to the synthetic route employed. Understanding the potential side-products is the first step in designing an effective purification scheme.
-
If Synthesized via Fischer Indole Synthesis: This classic method can be fraught with challenges. You may encounter:
-
Regioisomers: If using an unsymmetrical ketone precursor, the formation of isomeric indoles is possible, which can have very similar polarities, making chromatographic separation difficult.[2]
-
N-N Bond Cleavage Products: A significant side-reaction involves the cleavage of the hydrazine N-N bond, leading to aniline derivatives and other byproducts.[2][3] This is particularly prevalent with electron-donating substituents on the enamine part, which can be a factor with the ethyl group.[3][4] The use of milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids can sometimes suppress this cleavage.[2]
-
-
If Synthesized via Vilsmeier-Haack Formylation: This reaction on 1-ethylindole may lead to:
-
Unreacted Starting Material: Incomplete formylation will leave 1-ethylindole in your crude mixture.
-
Isomeric Products: While position 3 is electronically favored for formylation, trace amounts of formylation at other positions (2, 5, or 6) can occur under certain conditions.
-
-
If Synthesized via N-Alkylation of Indole-4-carbaldehyde:
-
Unreacted Indole-4-carbaldehyde: Incomplete alkylation is a common issue. This impurity is more polar than your desired product due to the N-H group and is typically easy to separate.
-
Over-alkylation/Side Reactions: Depending on the reagents, side reactions can occur, though they are generally less common.
-
B. Troubleshooting Column Chromatography
Column chromatography is the workhorse for purifying indole derivatives, but it comes with specific challenges.
Question: Why is my compound streaking or tailing on my silica TLC plate and column?
Answer: This is the most common issue with indoles. The root cause is the interaction between the slightly basic lone pair of electrons on the indole nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "stick" and elute slowly and unevenly.
Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system. This is often sufficient to create a homogenous environment and achieve sharp, symmetrical peaks.
-
Ammonia: Using a solvent system containing a small percentage of a methanolic or aqueous ammonia solution can also be effective, particularly for more polar compounds.[5]
Question: I can't get good separation between my product and an impurity. What's a good starting point for a solvent system?
Answer: Finding the right eluent is critical. For indole aldehydes, a good starting point involves moderately polar solvent systems.
-
Hexane/Ethyl Acetate: This is the most common and recommended starting point. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
Dichloromethane/Methanol: For more polar impurities, a DCM/MeOH system can provide different selectivity.
-
Chloroform/Methanol: This combination has also been reported for the successful purification of indole aldehyde analogues.[6]
A systematic approach is best. Run TLCs in parallel with several solvent systems to find the one that gives the best separation (largest ΔRf) between your product and impurities. An ideal Rf for the product on a TLC plate for column separation is between 0.25 and 0.4.
Question: I suspect my aldehyde is degrading on the silica column. Is this possible and what can I do?
Answer: Yes, this is a valid concern. Aldehydes can be sensitive, and the acidic nature of silica gel can catalyze degradation or side reactions.[7]
Probable Cause:
-
Acetal/Hemiacetal Formation: If you are using an alcohol (like methanol or ethanol) as a co-solvent, the acidic silica can catalyze the reaction between your aldehyde and the alcohol to form a hemiacetal or acetal.[7] This will appear as a new, often more polar, spot on your TLC.
-
Acid-Catalyzed Decomposition: The indole ring itself can be sensitive to prolonged exposure to acid.
Solutions:
-
Deactivate the Silica: As with streaking, adding 1% triethylamine to your eluent can neutralize the silica's acidity.[7]
-
Switch the Stationary Phase: If the problem persists, switch to a neutral stationary phase like neutral alumina . Alumina is less acidic and can be a better choice for sensitive aldehydes.[7]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
Part 2: Purification Workflow & Protocols
This section provides a logical workflow for purification and detailed experimental protocols.
A. Logical Purification Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting the appropriate purification method.
B. Experimental Protocol: Flash Column Chromatography
This protocol provides a self-validating method for purifying this compound on silica gel.
1. Preparation of the Eluent:
-
Based on your TLC analysis, prepare a sufficient volume of the chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Add 0.5-1% triethylamine (TEA) by volume to the prepared eluent to prevent streaking. Mix thoroughly.
2. Preparation of the Column:
-
Select a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Create a slurry of silica gel in your starting eluent. Gently swirl to ensure all the silica is wetted and to release trapped air bubbles.
-
Pour the slurry into the column. Use a funnel and tap the side of the column gently to ensure even packing.
-
Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Do NOT let the column run dry.
-
Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent. Using a pipette, carefully and slowly add the solution to the top of the column, allowing it to absorb into the silica bed without disturbing the surface.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin elution. Maintain a steady flow rate.
-
Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor the elution process by spotting fractions onto a TLC plate.
5. Analysis and Product Isolation:
-
Develop the TLC plate of your collected fractions.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Data Tables for Quick Reference
Table 1: Troubleshooting Common Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | Acidic silanol groups on silica interacting with the indole nitrogen. | Add 0.5-1% triethylamine (TEA) or ammonia to the eluent.[5][7] |
| Poor Separation | Inappropriate solvent system polarity or selectivity. | Systematically screen different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). Aim for a product Rf of 0.25-0.4 on TLC. |
| Compound Stuck at Baseline | Eluent polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., move from 10% EtOAc to 20% EtOAc in hexanes). |
| Compound Runs with Solvent Front | Eluent polarity is too high. | Decrease the percentage of the polar solvent. |
| Appearance of New Spots | On-column reaction (e.g., acetal formation with alcohol solvents).[7] | Add 1% TEA to deactivate silica. If using an alcohol, consider switching to a non-alcoholic system (e.g., Toluene/Acetone) or switch to neutral alumina.[7] |
Table 2: Recrystallization Solvent Selection Guide
| Solvent System (Solvent/Anti-solvent) | Characteristics & Use Case |
| Ethanol / Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate / Hexanes | Excellent for compounds of moderate polarity. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool. |
| Toluene / Hexanes | Useful for less polar compounds. Toluene has a higher boiling point, which can help dissolve stubborn solids. |
| Isopropanol | A single solvent system that can be effective. Dissolve in hot isopropanol and cool slowly. |
References
-
SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Manjula, S. N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(6), 353-360. Retrieved from [Link]
-
Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53734-53765. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 152-157. DOI: 10.1016/j.jpba.2015.12.039. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Neier, W. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5763-5765. DOI: 10.1021/ja200927t. Retrieved from [Link]
-
Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5763-5765. Retrieved from [Link]
-
MDPI. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(21), 3845. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 1-10. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Parameters for 1-Ethyl-1H-indole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-ethyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction parameters for a successful and reproducible outcome.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis presents a significant challenge due to the inherent reactivity of the indole nucleus. Direct electrophilic formylation of the indole ring, such as in the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the electron-rich C3 position.[2] Achieving selective functionalization at the C4 position of the benzene core of the indole is a non-trivial task that often necessitates a strategic, multi-step approach.[3][4] This guide provides a reliable synthetic strategy and addresses the common pitfalls you may encounter.
Recommended Synthetic Strategy: A Two-Step Approach
Based on established principles of indole chemistry, we recommend a two-step synthetic sequence starting from the commercially available indole-4-carbaldehyde. This approach circumvents the challenges of direct C4-formylation.
Caption: Recommended two-step synthesis of this compound.
This strategy involves the N-ethylation of indole-4-carbaldehyde. While seemingly straightforward, the presence of the electron-withdrawing aldehyde group and the potential for side reactions necessitate careful optimization of reaction parameters.
Experimental Protocols
Protocol 1: N-Ethylation of Indole-4-carbaldehyde
This protocol provides a general procedure for the N-ethylation of indole-4-carbaldehyde. Optimization of the base, solvent, and temperature may be required depending on the scale and specific laboratory conditions.
Materials:
-
Indole-4-carbaldehyde[5]
-
Ethyl iodide or ethyl bromide
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone[6]
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material, indole-4-carbaldehyde, during the N-ethylation reaction. What could be the cause?
A1: Low conversion in the N-ethylation of indole-4-carbaldehyde can stem from several factors:
-
Insufficiently strong base: The N-H proton of indole is weakly acidic (pKa ≈ 17), and the presence of the electron-withdrawing aldehyde group at the C4 position further decreases the nucleophilicity of the indole nitrogen. A base that is not strong enough to completely deprotonate the indole nitrogen will result in low conversion. Consider switching from potassium carbonate to a stronger base like potassium hydroxide or sodium hydride.[6]
-
Poor quality of reagents and solvents: The use of wet solvents or reagents can quench the strong base and inhibit the reaction. Ensure that your DMF or other aprotic polar solvent is anhydrous. If using sodium hydride, ensure it is fresh and has been handled under inert conditions.
-
Low reaction temperature: While starting the reaction at a low temperature is good practice to control exotherms, the reaction may require heating to proceed at a reasonable rate. After the addition of the ethylating agent, consider gradually increasing the temperature to 40-60 °C and monitoring the reaction by TLC.
-
Steric hindrance: If you are using a bulky ethylating agent, this could slow down the reaction. However, for a simple ethyl group, this is less likely to be the primary issue.
Q2: My reaction is producing a significant amount of a byproduct with a similar polarity to my desired product. What is this byproduct and how can I avoid it?
A2: A common byproduct in the alkylation of indoles is the C3-alkylated isomer. While N-alkylation is generally favored under basic conditions, competitive C3-alkylation can occur, especially if the nitrogen is not fully deprotonated.
-
Optimizing the base and addition order: Using a strong base like sodium hydride to pre-form the indole anion before adding the ethylating agent can significantly improve the N-selectivity. The order of addition is crucial: add the base to the indole solution first, allow for complete deprotonation, and then add the ethylating agent.
-
Solvent effects: The choice of solvent can influence the N/C selectivity. Highly polar aprotic solvents like DMF or DMSO generally favor N-alkylation by solvating the cation of the base and leaving a "naked" and highly reactive indole anion.
-
Purification: If C3-alkylation is unavoidable, careful column chromatography is often required to separate the two isomers. Using a shallow solvent gradient and high-resolution silica gel can aid in separation.
Q3: The work-up of my reaction is problematic, leading to a low isolated yield of the final product. What are some best practices for the work-up and purification?
A3: A clean work-up and efficient purification are critical for obtaining a good yield of this compound.
-
Quenching the reaction: When using a strong base like sodium hydride, the quench must be done carefully at a low temperature (0 °C) by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride. A rapid quench can lead to a sudden increase in temperature and potential degradation of the product.
-
Emulsion formation: During the aqueous work-up, emulsions can form, making phase separation difficult. The addition of brine can help to break up emulsions.
-
Product solubility: this compound is a relatively polar molecule. Ensure you are using a sufficiently polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
Column chromatography: The product can be sensitive to prolonged exposure to silica gel. It is advisable to use a fast-flow column and to avoid letting the product sit on the column for an extended period. Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve the resolution of the separation.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is direct C4-formylation of N-ethylindole not a viable synthetic route?
A1: The Vilsmeier-Haack reaction, a standard method for formylating electron-rich aromatic rings, exhibits strong regioselectivity for the C3 position of the indole nucleus.[2] This is due to the higher electron density at this position and the greater stability of the resulting intermediate. While methods for C4-functionalization of indoles exist, they often require the use of a directing group at the C3 position to steer the electrophile to the C4 position.[3][4] These methods typically involve transition-metal catalysis and are more complex than the direct N-ethylation of a pre-functionalized indole.[7]
Q2: Are there any alternative ethylating agents I can use besides ethyl iodide or ethyl bromide?
A2: Yes, other ethylating agents can be used, although their reactivity and cost-effectiveness should be considered. Diethyl sulfate is a powerful ethylating agent but is also highly toxic and should be handled with extreme caution. Ethyl triflate is another highly reactive option but is more expensive. For most applications, ethyl iodide or ethyl bromide offers a good balance of reactivity and cost.
Q3: How can I confirm that the ethyl group has been installed on the nitrogen and not on the carbon at the C3 position?
A3: ¹H NMR spectroscopy is the most definitive method for confirming the regioselectivity of the ethylation. In the ¹H NMR spectrum of this compound, you should observe a characteristic quartet for the methylene protons (-CH₂-) of the ethyl group coupled to the methyl protons, and a triplet for the methyl protons (-CH₃). The chemical shifts of these signals will be indicative of their attachment to the nitrogen atom. Additionally, the proton at the C3 position of the indole ring will remain as a singlet or a doublet depending on the substitution pattern, confirming that no alkylation has occurred at this position.
Q4: Can I use a phase-transfer catalyst to improve the N-ethylation reaction?
A4: Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a solid-liquid two-phase system (e.g., solid KOH in a less polar solvent). The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the indole, and the resulting indole anion is then more readily alkylated. This can sometimes lead to milder reaction conditions and improved yields.
Data Summary: Optimizing N-Ethylation Conditions
The following table summarizes typical reaction parameters for the N-alkylation of indoles, which can be adapted for the N-ethylation of indole-4-carbaldehyde.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Potassium Hydroxide (KOH) | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone | Anhydrous DMF | Anhydrous Acetonitrile |
| Ethylating Agent | Ethyl Iodide | Ethyl Bromide | Diethyl Sulfate |
| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature | Reflux |
| Typical Yield | Moderate to Good | Good to Excellent | Variable |
| Selectivity | Good N-selectivity | High N-selectivity | May show lower N-selectivity |
| Reference | [6] | [8] | General knowledge |
References
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed, [Link]
-
C4–H indole functionalisation: precedent and prospects. PMC, [Link]
-
Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. NIT Rourkela, [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate, [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed, [Link]
-
Indole arylation with different N‐protecting groups. ResearchGate, [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds, [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn, [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC, [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal, [Link]
-
Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. PCBR, [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Applicable Chemistry, [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC, [Link]
-
The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate, [Link]
-
Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. PMC, [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate, [Link]
-
Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. PubMed, [Link]
-
Regioselective C5−H Direct Iodination of Indoles. Synfacts, [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing, [Link]
-
Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. ResearchGate, [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI, [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI, [Link]
-
indole-3-aldehyde. Organic Syntheses Procedure, [Link]
-
Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. ACS Publications, [Link]
-
Indole-3-carbaldehyde. Wikipedia, [Link]
-
1,2-Metallate Rearrangement Using Indole Boronate Species to Access 2,3-Diarylindoles and Indolines. ResearchGate, [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC, [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC, [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC, [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC, [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). NIH, [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate, [Link]
-
Food Chemistry Advances. FLORE, [Link]
-
Representative examples of group 10 metal‐catalyzed indole formation and this work. ResearchGate, [Link]
-
Metal complexes involving indole rings: Structures and effects of metal–indole interactions. ScienceDirect, [Link]
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stability issues of 1-ethyl-1H-indole-4-carbaldehyde under acidic conditions
Welcome to the Technical Support Center for 1-ethyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile intermediate, with a particular focus on its stability challenges under acidic conditions. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound under acidic conditions so critical?
The indole nucleus, while aromatic, is an electron-rich heterocycle. This electron density, particularly at the C3 position, makes it susceptible to electrophilic attack. Under acidic conditions, the indole nitrogen can be protonated, which can lead to a cascade of reactions, including dimerization, polymerization, or other rearrangements. The aldehyde group at the C4 position and the ethyl group at the N1 position of your specific molecule further modulate this reactivity. Failure to control the acidic environment can result in low yields, formation of intractable side products, and difficulty in purification. N-protection is a crucial aspect of indole chemistry due to the poor stability of the indole ring under various conditions, especially acidic ones.[1]
Q2: What are the primary degradation pathways for indoles in strong acid?
Under strongly acidic conditions, indoles are prone to protonation, primarily at the C3 position.[2] This generates a reactive indoleninium ion. This intermediate can then be attacked by another neutral indole molecule, leading to the formation of dimeric and trimeric tars. The exact degradation pathway can be complex and is influenced by the specific indole substitution, the nature of the acid, and the reaction temperature. Aerobic degradation often involves oxygenases that can cleave the heterocyclic ring.[3][4]
Q3: How does the N-ethyl group influence the stability of the indole ring?
The N-ethyl group, being an alkyl group, is electron-donating. This can increase the electron density of the indole ring, potentially making it more susceptible to electrophilic attack and subsequent degradation in acidic media. However, by substituting the N-H proton, the N-ethyl group prevents deprotonation and certain side reactions that can occur at the nitrogen atom.[2]
Q4: Can I perform reactions like the Pictet-Spengler or Vilsmeier-Haack with this compound?
Yes, these reactions are feasible, but careful optimization is paramount. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde under acidic conditions, is a classic method for forming β-carboline skeletons.[5][6][7][8] Similarly, the Vilsmeier-Haack reaction can be used to introduce a formyl group, though in your case, the aldehyde is already present. When using this compound in acid-catalyzed reactions, the choice of acid, its concentration, the solvent, and the temperature are all critical parameters that must be fine-tuned to favor the desired reaction over degradation.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in an Acid-Catalyzed Reaction
Q: I am attempting a Pictet-Spengler reaction with this compound, but I'm observing very low to no yield of my desired product. My starting material seems to be consumed, but the TLC plate shows a complex mixture near the baseline.
This is a classic sign of starting material degradation. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Acid Catalyst:
-
The Problem: The type and concentration of the acid are critical.[9] A strong acid like concentrated sulfuric or hydrochloric acid might be too harsh, leading to rapid polymerization of the indole.
-
The Solution:
-
Switch to a Milder Acid: Consider using a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[10]
-
Optimize Acid Concentration: Start with a catalytic amount of acid and incrementally increase it while monitoring the reaction. The goal is to find the sweet spot where the desired reaction proceeds without significant degradation.
-
-
-
Control the Reaction Temperature:
-
The Problem: Many reactions require heat to proceed at a reasonable rate. However, for sensitive substrates like indoles, elevated temperatures can accelerate decomposition.[10]
-
The Solution:
-
Start at a Lower Temperature: Begin the reaction at room temperature or even 0 °C and monitor for product formation.
-
Gradual Temperature Increase: If the reaction is sluggish, slowly increase the temperature in increments of 10 °C, holding at each step to assess the reaction progress by TLC or LC-MS.
-
-
-
Solvent Selection:
-
The Problem: The solvent can influence the stability of reactive intermediates. Protic solvents might participate in side reactions.
-
The Solution: Employ a dry, aprotic solvent such as dichloromethane (DCM), acetonitrile, or toluene to minimize unwanted side reactions.[9]
-
Issue 2: Formation of Multiple Unidentified Side Products
Q: My reaction is producing the desired product, but it's contaminated with several other spots on the TLC, making purification a nightmare.
The formation of multiple products suggests that while your primary reaction is occurring, competing side reactions are also significant.
-
Consider a Protective Group Strategy:
-
The Problem: The indole ring itself is reactive. Even with the N-ethyl group, the electron-rich nature of the ring can lead to undesired electrophilic substitution or oxidation.
-
The Solution: While your indole nitrogen is already alkylated, for other sensitive positions, or in cases where the N-alkylation is not sufficient, a temporary protecting group can be invaluable. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) and CBz (carboxybenzyl), which can be removed under specific conditions.[11][12][13][14] However, for your N-ethylated compound, this is less of a direct solution and more a general strategy to keep in mind for indole chemistry. A more relevant consideration is the potential for side reactions at other positions on the indole ring.
-
-
Scrutinize Your Starting Materials:
-
The Problem: Impurities in your this compound or other reagents can initiate side reactions.
-
The Solution: Ensure the purity of your starting materials. If necessary, purify the indole aldehyde by recrystallization or column chromatography before use.
-
Experimental Protocol: A General Approach for Acid-Catalyzed Reactions
This protocol provides a starting point for a generic acid-catalyzed reaction, such as a Pictet-Spengler cyclization, using this compound. Note: This is a general guideline and must be optimized for your specific reaction.
Materials:
-
This compound
-
Your desired β-arylethylamine
-
Anhydrous dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and the β-arylethylamine (1-1.2 equivalents).
-
Dissolution: Add anhydrous DCM to dissolve the starting materials.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, consider a gentle increase in temperature (e.g., to 40 °C).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Initial Condition | Troubleshooting Action |
| Acid Catalyst | 0.1 eq p-TsOH | Increase to 0.5 eq, or switch to ZnCl₂ or BF₃·OEt₂ |
| Temperature | Room Temperature | Increase to 40 °C, or cool to 0 °C if degradation is observed |
| Solvent | DCM | Switch to acetonitrile or toluene |
Visualizing the Challenges
Diagram 1: Potential Degradation Pathway of Indole under Strong Acid
Caption: Acid-catalyzed degradation of the indole nucleus.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic troubleshooting for low reaction yield.
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- MDPI. (2023). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. International Journal of Molecular Sciences, 24(1), 743.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
- Wuts, P. G. M. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
-
Land of Learning. (2023, October 24). Fischer Indole Synthesis Mechanism [Video]. YouTube. [Link]
- Reddit. (2024, April 26). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry.
- Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681.
-
ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Retrieved from [Link]
- D'Agostino, M., et al. (2016).
- Vaishya, V., et al. (2021). Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. ChemistrySelect, 6(32), 8259-8277.
- Kumar, S., et al. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 85(15), 9636-9648.
-
Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]
- Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- Bonanno, C., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(22), 4133.
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
- Giera, M., et al. (1998). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. Chemical research in toxicology, 11(8), 986-995.
- Zhang, X., et al. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling.
- Powers, T. M., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(32), 14538-14545.
Sources
- 1. mdpi.org [mdpi.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
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- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
- 14. researchgate.net [researchgate.net]
troubleshooting guide for the formylation of N-ethylindole
Technical Support Center: Formylation of N-Ethylindole
Welcome to the technical support center for the formylation of N-ethylindole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of 3-formyl-N-ethylindole, primarily via the Vilsmeier-Haack reaction, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction is not working. I'm recovering only my N-ethylindole starting material. What could be the cause?
A1: This is a common issue that almost always points to a problem with the Vilsmeier reagent itself or the reaction conditions. The Vilsmeier reagent, a chloroiminium salt, is the electrophile that attacks the electron-rich indole ring. If it is not formed correctly or is quenched, the reaction will not proceed.[1][2]
Potential Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents; it is best practice to use freshly distilled dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Conduct the entire reaction, from reagent preparation to the addition of the indole substrate, under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Improper Reagent Stoichiometry or Order of Addition: The ratio of POCl₃ to DMF is critical for the efficient generation of the Vilsmeier reagent.
-
Solution: A slight excess of the Vilsmeier reagent relative to the N-ethylindole is typically used. A common stoichiometry is ~1.5 equivalents of POCl₃ and ~3.0 equivalents of DMF for every 1.0 equivalent of N-ethylindole. Always add the POCl₃ dropwise to the chilled DMF solution, never the other way around. This controlled addition prevents an uncontrolled exotherm and potential side reactions.[3]
-
-
Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is performed at low temperatures (0-5 °C), the subsequent formylation of N-ethylindole may require warming to proceed at a reasonable rate.
-
Solution: After adding the N-ethylindole solution to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done cautiously as higher temperatures can promote byproduct formation.[4]
-
Q2: I'm observing a significant amount of a dark, tarry byproduct. How can I minimize this?
A2: The formation of dark-colored polymers or tars is indicative of side reactions, often caused by excessive heat, overly acidic conditions, or the inherent reactivity of the indole nucleus.
Potential Causes & Solutions:
-
High Reaction Temperature: Indoles, while aromatic, are susceptible to polymerization under harsh acidic conditions, which are exacerbated by heat.
-
Solution: Strictly control the temperature. The initial addition of POCl₃ to DMF should be done at 0 °C to manage the exotherm.[3] Avoid excessive heating during the formylation step. It is better to run the reaction for a longer time at a lower temperature than to force it with high heat.
-
-
Incorrect Work-up Procedure: Quenching the reaction improperly can lead to localized heating and degradation of the product.
-
Solution: The reaction should be quenched by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of crushed ice or an ice-water mixture. This dissipates the heat from the exothermic hydrolysis of the intermediate iminium salt and any remaining Vilsmeier reagent.[5] Following this, a slow, controlled neutralization with a base like sodium bicarbonate or sodium hydroxide solution is critical.
-
Q3: My TLC plate shows multiple spots, including one very close to my product. What are the likely side products and how can I improve selectivity?
A3: The Vilsmeier-Haack reaction is generally highly regioselective for the C3 position of N-substituted indoles due to the electronic properties of the indole ring.[6] However, side products can still arise.
Potential Side Products & Solutions:
-
Di-formylated Product: While less common for N-alkylindoles, formylation at another position on the benzene ring portion of the indole is possible under forcing conditions.
-
Solution: Use the mildest possible conditions (lower temperature, shorter reaction time) that still allow for complete consumption of the starting material. Carefully control the stoichiometry to avoid a large excess of the Vilsmeier reagent.
-
-
3-Cyano-N-ethylindole: This byproduct can form if nitrogen-containing impurities (like hydroxylamine or ammonia derivatives from decomposed DMF) are present. These can react with the newly formed aldehyde to generate an oxime or imine, which then dehydrates to the nitrile under the acidic conditions.
-
Solution: Use high-purity, anhydrous solvents and freshly distilled reagents. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution rather than ammonia-based solutions.
-
-
Purification Strategy: Separating closely related products often requires careful chromatography.
-
Solution: Utilize column chromatography with a high-resolution silica gel and a carefully optimized solvent system, often a gradient of ethyl acetate in hexanes. Sometimes, recrystallization can be an effective final purification step to remove minor impurities.[5]
-
Experimental Protocol: Vilsmeier-Haack Formylation of N-Ethylindole
This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions, will maximize the probability of a successful outcome.
Step 1: Preparation of the Vilsmeier Reagent
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF solution over 30 minutes. Crucial: Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a colorless to pale-yellow solid or viscous oil is typical.[7]
Step 2: Formylation Reaction
-
In a separate flame-dried flask, dissolve N-ethylindole (1.0 eq.) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or DMF).
-
Add the N-ethylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The product, 3-formyl-N-ethylindole, should be more polar than the starting material.
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Slowly neutralize the mixture to a pH of 7-8 by adding a saturated sodium bicarbonate solution or cold 2M NaOH solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield 3-formyl-N-ethylindole.
Data & Visualization
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Recovered | 1. Inactive Vilsmeier reagent (moisture).2. Incorrect stoichiometry. | 1. Use flame-dried glassware and anhydrous reagents under an inert atmosphere.2. Use ~1.5 eq. POCl₃ and ~3.0 eq. DMF; add POCl₃ to DMF. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions. | 1. Allow longer reaction time or gentle warming; monitor by TLC.2. Ensure complete extraction and careful neutralization.3. Maintain low temperatures; use high-purity reagents. |
| Dark Tarry Byproducts | 1. Reaction temperature too high.2. Improper quenching. | 1. Maintain strict temperature control, especially during reagent formation.2. Quench by pouring into vigorously stirred ice-water. |
| Formation of 3-Cyano Byproduct | 1. Impurities in DMF.2. Ammonia-based work-up. | 1. Use freshly distilled, high-purity DMF.2. Quench with bicarbonate or NaOH solution, not ammonia. |
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich N-ethylindole, primarily at the C3 position. The resulting iminium salt is then hydrolyzed during the work-up to yield the final aldehyde.[8][9][10]
Caption: Vilsmeier-Haack reaction workflow for N-ethylindole.
Troubleshooting Workflow
This logical diagram provides a step-by-step approach to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting the formylation.
References
- BenchChem. (2025).
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]
- BenchChem. (2025).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Chemeurope.com. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
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ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
-
ACS Catalysis. (n.d.). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Publications. [Link]
-
PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. National Library of Medicine. [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Vilsmeier-Haack Formylation of Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. As a cornerstone reaction in synthetic organic chemistry, the Vilsmeier-Haack formylation provides a powerful method for introducing a formyl group onto the indole nucleus, a crucial step in the synthesis of many pharmaceuticals and biologically active compounds.[1] However, like any chemical transformation, it is not without its nuances. Researchers frequently encounter side reactions that can diminish yields, complicate purification, and introduce unexpected impurities.
This guide is designed to serve as a practical resource for scientists and researchers in the field of drug development and organic synthesis. Drawing upon established chemical principles and extensive laboratory experience, we will explore the common side reactions encountered during the Vilsmeier-Haack formylation of indoles, delve into their mechanistic origins, and provide robust troubleshooting strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: My reaction is forming a significant amount of a dark, tarry substance, and my yield of the desired 3-formylindole is very low. What is happening?
A1: Formation of Indole Trimers and Polymeric Materials
This is a classic issue often arising from overly harsh reaction conditions or the inherent reactivity of the indole substrate.
Root Cause Analysis:
The Vilsmeier reagent, while an effective formylating agent, is also a strong electrophile.[2][3] Indoles, being electron-rich heterocycles, can undergo electrophilic attack not only by the Vilsmeier reagent but also by protonated or activated indole species present in the reaction mixture. This can lead to a cascade of reactions, forming di- and tri-indolylmethanes and eventually polymeric tars.[4][5] One proposed mechanism involves the reaction of the initially formed 3-formylindole with another molecule of indole under the acidic conditions of the reaction.[4]
Troubleshooting & Optimization:
-
Temperature Control is Critical: The Vilsmeier-Haack reaction is often exothermic. It is imperative to maintain a low temperature, typically between 0°C and 10°C, during the formation of the Vilsmeier reagent and during the addition of the indole substrate.[3][6] Run a series of small-scale reactions to determine the optimal temperature profile for your specific substrate.
-
Controlled Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the N,N-dimethylformamide (DMF) dropwise at a low temperature. Similarly, add the indole solution to the pre-formed Vilsmeier reagent slowly to avoid localized overheating and high concentrations of reactive intermediates.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can promote side reactions. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the indole is a good starting point.
-
Solvent Choice: While DMF often serves as both reactant and solvent, for particularly sensitive substrates, using an inert co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane can help to control the reaction concentration and temperature.[7]
Q2: I've isolated my product, but NMR analysis shows a significant amount of a bis-formylated byproduct. How can I improve the selectivity for mono-formylation?
A2: Over-reaction Leading to Bis-formylation
This side reaction is particularly prevalent with highly activated indole systems. The initial formylation at the C3 position further activates the indole ring, making it susceptible to a second formylation, often at the C2 or N1 position.
Root Cause Analysis:
The electron-donating nature of the formyl group at C3 can, in some cases, increase the electron density at other positions of the indole ring, making it more nucleophilic and prone to a second electrophilic attack by the Vilsmeier reagent. The order of susceptibility to electrophilic attack on the indole nucleus is generally C3 > N1 > C2.[8]
Troubleshooting & Optimization:
-
Reaction Time and Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the bis-formylated product.
-
Reduced Reagent Stoichiometry: Carefully titrate the amount of Vilsmeier reagent used. In some cases, using a slight excess or even a stoichiometric amount of the reagent can favor mono-formylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled mono-formylated product over the thermodynamically more stable bis-formylated product.
Q3: My mass spectrometry data indicates the presence of a chlorinated byproduct. What is the source of this impurity and how can I prevent its formation?
A3: Formation of Chlorinated Byproducts
The presence of chlorinated species is a less common but problematic side reaction.
Root Cause Analysis:
The Vilsmeier reagent is a chloroiminium salt, and under certain conditions, it can act as a chlorinating agent.[9][10] This is more likely to occur with substrates that have activated C-H bonds or with prolonged reaction times at elevated temperatures. The intermediate iminium salt formed after the initial electrophilic attack can also be susceptible to nucleophilic attack by chloride ions present in the reaction mixture.
Troubleshooting & Optimization:
-
Strict Temperature Control: As with other side reactions, maintaining a low and consistent temperature is crucial to minimize the likelihood of chlorination.
-
Alternative Vilsmeier Reagents: In some instances, generating the Vilsmeier reagent from alternative acid chlorides such as oxalyl chloride or thionyl chloride might alter the reactivity and reduce the propensity for chlorination.[3][11]
-
Work-up Procedure: Ensure a rapid and efficient aqueous work-up to hydrolyze the intermediate iminium salt to the desired aldehyde, minimizing its exposure to chloride ions.[1]
Q4: My reaction is sluggish and gives a poor yield, even after extended reaction times. What could be the issue?
A4: Incomplete Reaction and Low Conversion
Several factors can contribute to a sluggish or incomplete Vilsmeier-Haack reaction.
Root Cause Analysis:
-
Deactivated Indole Substrate: The presence of electron-withdrawing groups on the indole ring can significantly decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.
-
Poor Quality Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. The presence of water can decompose the Vilsmeier reagent and POCl₃. Impurities in DMF can also interfere with the reaction.
-
Insufficient Activation: The Vilsmeier reagent may not be sufficiently electrophilic to react with a deactivated indole.
Troubleshooting & Optimization:
-
Use of High-Purity Reagents: Ensure that DMF is anhydrous and of high quality.[12] Distill DMF from calcium hydride if necessary. Use freshly opened or properly stored POCl₃.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[12]
-
Increase Reaction Temperature: For deactivated substrates, a higher reaction temperature may be necessary.[3][7] This should be done cautiously and with careful monitoring to avoid the onset of decomposition and other side reactions.
-
Alternative Formylating Agents: For particularly challenging substrates, consider alternative formylation methods that may be more suitable for electron-deficient indoles.[13][14]
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for Vilsmeier-Haack formylation of indoles.
Standard Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol provides a general procedure for the formylation of indole at the C3 position. It should be adapted based on the specific reactivity of the indole derivative being used.
Materials:
-
Indole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) (optional, as a co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5°C.[12]
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent. The mixture may become a thick, white slurry.
-
-
Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM (if used).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching step is exothermic and will release CO₂ gas.
-
Continue stirring until the excess Vilsmeier reagent is hydrolyzed and the pH of the aqueous layer is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude indole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Reaction Mechanism Overview
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indoles.
The reaction between DMF and POCl₃ forms the chloroiminium ion, known as the Vilsmeier reagent.[15] This potent electrophile is then attacked by the electron-rich C3 position of the indole ring. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2][16]
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles. This data is intended to serve as a general guideline and may require optimization for specific substrates.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [1] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [1] |
References
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available from: [Link]
-
Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available from: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Vilsmeier haack reaction. Slideshare. Available from: [Link]
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available from: [Link]
-
Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. Available from: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available from: [Link]
- Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [No Source Found]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Vilsmeier (‐Haack) reaction. ResearchGate. Available from: [Link]
-
Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid. American Chemical Society. Available from: [Link]
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. Available from: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source Found]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [No Source Found]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available from: [Link]
- Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars. Google Patents.
-
Ferrocene. Wikipedia. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Vilsmeier-Haack formilation help. Reddit. Available from: [Link]
- Organic Syntheses Procedure. [No Source Found]
-
Formylating agents. Chemical Reviews. Available from: [Link]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Vilsmeier haack reaction | PPTX [slideshare.net]
- 8. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
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- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Enhancing Regioselectivity in Indole-4-Carbaldehyde Synthesis
Welcome to the technical support center for the regioselective synthesis of indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective C4-formylation of the indole nucleus. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and enhance your synthetic success.
Introduction: The Challenge of C4-Functionalization
The indole scaffold is a privileged structure in a multitude of natural products and pharmaceuticals. While functionalization at the electron-rich C3 and C2 positions is well-established, achieving regioselectivity at the C4-position of the benzene ring remains a significant synthetic hurdle.[1][2] This guide focuses on strategies to overcome this challenge, specifically for the introduction of a formyl group at the C4-position, a versatile handle for further molecular elaboration.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of indole typically not selective for the C4-position?
A1: Standard electrophilic formylation methods, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, overwhelmingly favor substitution at the C3-position due to the highest electron density of the indole ring at this position.[3] Directing the formylation to the C4-position requires overcoming this inherent reactivity, which is typically achieved through the use of directing groups.
Q2: What are "directing groups," and how do they facilitate C4-formylation?
A2: Directing groups are chemical moieties temporarily installed on the indole scaffold to steer the reaction to a specific position. In the context of C4-formylation, these groups are often placed at the N1 or C3 positions. They function by coordinating with the formylating agent or a transition metal catalyst, bringing it into close proximity to the C4-hydrogen and thereby promoting its substitution.[1][4][5]
Q3: What are some common directing groups used for C4-functionalization of indoles?
A3: Several directing groups have been successfully employed for C4-functionalization, including:
-
Pivaloyl group at C3: This bulky group can direct arylation to the C4 and C5 positions.[2][6]
-
Formyl group at C3: The existing formyl group can act as a directing group for further functionalization at the C4-position.[4]
-
Transient directing groups: These are formed in situ and do not require separate installation and removal steps. For example, glycine can be used as a transient directing group in palladium-catalyzed C4-arylations of indole-3-carbaldehydes.[4][7]
Q4: Are there any metal-free methods to achieve C4-formylation?
A4: While many methods for C4-functionalization rely on transition metals, some strategies utilize directed ortho-lithiation. For instance, a directing group can facilitate the deprotonation of the C4-hydrogen with a strong base like n-butyllithium, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[8]
Troubleshooting Guides
Problem 1: Low Yield of Indole-4-Carbaldehyde and Formation of Multiple Regioisomers
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Low isolated yield of the desired C4-isomer.
-
Presence of other formylated indoles (C2, C3, C5, C6, C7).
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ineffective Directing Group | The chosen directing group may not be providing sufficient steric or electronic influence to favor C4-formylation over other positions. | * Optimize the directing group: If using a C3-substituent, consider a bulkier group like pivaloyl. For N-protection, groups like Boc or Cbz might be suitable.[9] * Explore transient directing groups: For palladium-catalyzed reactions, the use of transient directing groups like glycine can be highly effective for C4-functionalization.[4][7] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent can significantly impact regioselectivity. | * Temperature screening: Run the reaction at a range of temperatures to find the optimal balance between reactivity and selectivity. * Time course study: Monitor the reaction over time to identify the point of maximum C4-isomer formation and avoid prolonged reaction times that may lead to side reactions. * Solvent effects: The polarity and coordinating ability of the solvent can influence the reaction outcome. Screen a variety of solvents to identify the one that best promotes C4-selectivity. |
| Incorrect Formylating Agent | The reactivity of the formylating agent can influence the product distribution. | * Vilsmeier-Haack: While typically C3-selective, its regioselectivity can be altered with a C3-directing group.[10] * Duff Reaction: This reaction uses hexamethylenetetramine and can sometimes provide different regioselectivity compared to the Vilsmeier-Haack reaction. * Lithiation-Formylation: Using an organolithium reagent followed by DMF can be a highly regioselective method when a suitable directing group is employed.[8][11] |
Problem 2: Difficulty in Separating Indole-4-Carbaldehyde from Other Isomers
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Incomplete separation observed by NMR of the "purified" product.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Isomers | Indolecarbaldehyde isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.[12] | * Optimize chromatographic conditions: * Column: Use a high-resolution silica gel or consider alternative stationary phases like alumina or reverse-phase silica. * Solvent System: Employ a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). Isocratic elution with a carefully optimized solvent mixture can also be effective. * Recrystallization: This is a powerful technique for purifying solid compounds. * Solvent Screening: Test a variety of solvents and solvent mixtures to find one in which the indole-4-carbaldehyde has low solubility at low temperature and the impurities are more soluble. Common solvents for recrystallization of indole derivatives include ethanol, methanol, and mixtures of hexane and ethyl acetate.[13][14] |
| Isomer Interconversion | In some cases, isomers might interconvert under certain conditions, although this is less common for formylated indoles. | * Mild workup and purification: Avoid strongly acidic or basic conditions during workup and purification to minimize the risk of any potential isomerization. |
Experimental Protocols
Protocol 1: Directed ortho-Lithiation and Formylation
This protocol is a general guideline for the C4-formylation of an N-protected indole. The choice of N-protecting group is critical for directing the lithiation.
Step-by-Step Methodology:
-
Protection of Indole: Protect the indole nitrogen with a suitable directing group (e.g., triisopropylsilyl (TIPS) or di-tert-butylphosphinoyl).
-
Lithiation: Dissolve the N-protected indole in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity in indole-4-carbaldehyde synthesis.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Characterization of Indolecarbaldehyde Isomers
Accurate characterization is crucial to confirm the identity of the desired indole-4-carbaldehyde and to identify any isomeric impurities.
Spectroscopic Data Comparison
The following table summarizes key spectroscopic data for common indolecarbaldehyde isomers.
| Isomer | ¹H NMR (Aldehyde Proton, δ ppm) | ¹³C NMR (Carbonyl Carbon, δ ppm) | IR (C=O stretch, cm⁻¹) |
| Indole-2-carbaldehyde | ~9.8-10.0 | ~182-185 | ~1660-1680 |
| Indole-3-carbaldehyde | ~9.9-10.1[15] | ~184-186[15] | ~1650-1670 |
| Indole-4-carbaldehyde | ~10.2[16] | ~192-194 | ~1680-1700 |
| Indole-5-carbaldehyde | ~9.9-10.0 | ~191-193 | ~1680-1700 |
| Indole-6-carbaldehyde | ~9.9-10.0 | ~191-193 | ~1680-1700 |
| Indole-7-carbaldehyde | ~10.1-10.2 | ~192-194 | ~1670-1690 |
Note: Chemical shifts and stretching frequencies can vary depending on the solvent and other substituents on the indole ring.
¹H NMR of Indole-4-carbaldehyde
A representative ¹H NMR spectrum of indole-4-carbaldehyde would show a characteristic singlet for the aldehyde proton downfield, typically around 10.2 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm, with coupling patterns that can be used to confirm the substitution pattern.[16]
Mechanistic Insight: The Role of a C3-Directing Group
The following diagram illustrates the proposed mechanism for a palladium-catalyzed C4-functionalization of an indole bearing a directing group at the C3 position.
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 9. Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Formylation - Common Conditions [commonorganicchemistry.com]
- 12. Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing the Thermal Instability of 1-Ethyl-1H-indole-4-carbaldehyde
Welcome to the technical support center for 1-ethyl-1H-indole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this versatile synthetic building block.[1] By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity of your experiments and the reliability of your results.
This document is structured to provide direct, actionable advice through a series of troubleshooting scenarios and frequently asked questions. We will delve into the causality behind the observed instability and provide scientifically grounded protocols to mitigate degradation.
I. Understanding the Core Instability
This compound, while a valuable intermediate, possesses two key structural features that contribute to its thermal lability: the indole nucleus and the aromatic aldehyde group. The electron-rich indole ring is susceptible to oxidation and electrophilic attack, while the aldehyde functional group can undergo oxidation to a carboxylic acid, decarbonylation, or participate in polymerization reactions, especially at elevated temperatures.[2][3] The interplay of these functionalities necessitates careful handling and strategic experimental design.
Potential Degradation Pathways
Thermal stress can initiate a cascade of degradation reactions. While specific studies on this compound are not extensively documented, we can infer the likely degradation pathways based on the known chemistry of indoles and aromatic aldehydes.[2][4]
Caption: Potential thermal degradation pathways of this compound.
II. Troubleshooting Guide
This section addresses specific experimental issues that may arise from the thermal instability of this compound.
Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: I am using this compound in a reaction that requires heating, and I'm observing variable or very low yields of my desired product. What could be the cause?
Answer:
This is a classic symptom of reactant degradation prior to or during your reaction. If the reaction is heated for an extended period, a significant portion of your starting material may be decomposing, leading to a lower effective concentration and consequently, poor yields.
Troubleshooting Steps:
-
Assess Starting Material Purity: Before starting your reaction, verify the purity of your this compound using techniques like ¹H NMR or HPLC. Look for the appearance of new signals, particularly a broad peak in the carboxylic acid region of the NMR spectrum or new peaks in the chromatogram.
-
Minimize Heating Time: Optimize your reaction to proceed at the lowest possible temperature for the shortest duration necessary. Consider using microwave-assisted synthesis to rapidly reach the target temperature and reduce overall heating time.[5]
-
Inert Atmosphere: The indole nucleus can be sensitive to oxidation, especially at elevated temperatures.[6] Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Staged Addition: If your reaction conditions permit, consider adding the this compound in portions over the course of the reaction, or as the final reagent once the reaction mixture has reached the target temperature. This minimizes the time the compound is exposed to thermal stress.
Scenario 2: Observation of Unexpected Byproducts
Question: My reaction is producing my desired product, but I'm also isolating a significant amount of an unknown, polar impurity. How can I identify and prevent this?
Answer:
The formation of a polar byproduct often points to the oxidation of the aldehyde to a carboxylic acid (1-ethyl-1H-indole-4-carboxylic acid). This can occur due to trace oxygen in your reaction system, especially under heated conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected polar byproducts.
Analytical Confirmation:
| Analytical Technique | Expected Observation for Carboxylic Acid |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm) and appearance of a broad carboxylic acid proton signal (>12 ppm). |
| FT-IR | Shift of the carbonyl stretch from ~1680 cm⁻¹ (aldehyde) to ~1700 cm⁻¹ (carboxylic acid) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹). |
| LC-MS | A mass increase of 16 Da corresponding to the addition of an oxygen atom. |
Scenario 3: Discoloration of the Compound Upon Heating
Question: When I heat my reaction mixture containing this compound, it turns dark brown or black. Is this a sign of decomposition?
Answer:
Yes, significant color change upon heating is a strong indicator of decomposition and likely polymerization. Indole derivatives can be prone to forming colored oligomers and polymers under thermal or acidic conditions.
Preventative Measures:
-
Strict pH Control: Avoid acidic conditions unless required by the reaction mechanism. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain a neutral pH.
-
Use of Radical Scavengers: In some cases, decomposition may proceed through radical pathways. The addition of a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts can sometimes mitigate this, provided it does not interfere with your desired reaction.
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents may facilitate certain degradation pathways more than aprotic solvents.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | Reduces the rate of thermally induced degradation pathways.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and the indole ring. |
| Light | Amber vial or in the dark | Protects against photolytic degradation, as aromatic systems can be light-sensitive.[8] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential water-mediated degradation. |
Q2: How can I purify this compound that has started to degrade?
A2: If minor degradation has occurred, purification is often possible. The primary impurity is likely the more polar carboxylic acid. Standard column chromatography on silica gel is typically effective. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate gradient). Monitor the fractions carefully by TLC to separate the aldehyde from the more polar acid impurity, which will have a lower Rf value. Recrystallization from a suitable solvent system may also be an option for removing minor impurities.
Q3: Can I use this compound in high-temperature reactions, such as metal-catalyzed cross-couplings?
A3: Yes, but with caution and strategic planning. For high-temperature applications:
-
Use a high-boiling point, anhydrous, and degassed aprotic solvent (e.g., DMF, DMSO, Dioxane).
-
Employ a robust inert atmosphere throughout the entire reaction setup and duration.
-
Consider catalyst and ligand choice carefully. Some metal catalysts can be sensitive to aldehyde functionalities.
-
Minimize reaction time. As soon as TLC or LC-MS indicates consumption of the starting material, proceed with the workup.
Q4: Are there any specific analytical methods you recommend for routine quality control of this compound?
A4: For routine QC, a combination of HPLC and ¹H NMR is highly recommended.
-
HPLC with a UV detector: This is an excellent method for quantifying purity and detecting non-volatile impurities. A stability-indicating method can be developed through forced degradation studies.[9][10][11]
-
¹H NMR: Provides rapid confirmation of the structure and can easily detect the presence of the aldehyde proton, which is a key indicator of the compound's integrity.
Protocol: Forced Degradation Study for Stability-Indicating Method Development
A forced degradation study is essential for developing an analytical method that can resolve the parent compound from its potential degradation products.[8][9][10][12]
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for several hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and then with gentle heating if necessary.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 24-48 hours. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.[8]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/DAD and LC-MS. The goal is to achieve baseline separation between the parent peak and all major degradation peaks. This validates the method as "stability-indicating."
IV. References
-
Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
-
A rapid and specific method for the detection of indole in complex biological samples. PubMed. [Link]
-
(PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes. [Link]
-
3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
Indole Test Protocol. American Society for Microbiology. [Link]
-
Thermal and Kinetics Analysis of the Decomposition of Hydrated tris (Indole-3-Acetato) Nd(III). IOSR Journal of Applied Chemistry. [Link]
-
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]
-
Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. PubMed. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Versatile reactivity of 3-chloro-2-phenyl-isoindole-1-carbaldehyde: hydrolysis and alkylating rearrangement to 1-amino-4-isochromanones. Consensus. [Link]
-
Indole-4-carboxaldehyde. PubChem. [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Quora. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]
-
Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. ResearchGate. [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. American Chemical Society. [Link]
-
Aldehydes: What We Should Know About Them. MDPI. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
1-Ethyl-1H-indole-3-carbaldehyde. PubChem. [Link]
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. [Link]
-
On the cause of low thermal stability of ethyl halodiazoacetates. ResearchGate. [Link]
-
1H-Indole-4-carboxaldehyde. NIST WebBook. [Link]
-
This compound CAS#: 894852-86-9. ChemWhat. [Link]
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Validation & Comparative
1H NMR and 13C NMR analysis of 1-ethyl-1H-indole-4-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-ethyl-1H-indole-4-carbaldehyde: A Comparative Approach
Introduction
This compound is a substituted indole derivative that serves as a valuable building block in various fields of chemical research. Its structure, featuring an indole core, an N-ethyl group, and a C4-aldehyde function, makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] In drug discovery, the indole scaffold is a privileged structure found in numerous biologically active molecules.[2][3] The precise characterization of such molecules is paramount to ensure purity, confirm identity, and guide further synthetic transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[4] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides unparalleled insight into the electronic environment and connectivity of atoms within a molecule.[5] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, presented from the perspective of a Senior Application Scientist. We will explain the causality behind spectral features and provide a comparative analysis with structurally similar alternatives to demonstrate how NMR can be used to unambiguously differentiate isomers and related compounds.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The reliability of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a standard operating procedure for obtaining ¹H and ¹³C NMR spectra suitable for detailed structural analysis. This self-validating system ensures reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often preferred for its volatility and relatively simple residual solvent signal.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[4]
-
-
Instrument Setup & Calibration :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 12-15 ppm to ensure all signals, from the upfield ethyl protons to the downfield aldehyde and aromatic protons, are captured.
-
Apply a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet, simplifying the spectrum.[5]
-
Set a spectral width of ~220 ppm to cover the entire range of expected carbon chemical shifts.
-
A greater number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
NMR Spectral Analysis of this compound
The following analysis is based on established principles of NMR spectroscopy and data from closely related indole derivatives.[6][7] The numbering scheme used for assignment is shown in the diagram below.
Caption: Structure and numbering of this compound.
¹H NMR Spectrum Analysis (Predicted, in CDCl₃)
The ¹H NMR spectrum is defined by chemical shifts (δ), which indicate the electronic environment, and spin-spin coupling, which reveals neighboring protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-CHO | ~10.2 | s (singlet) | - | 1H | Aldehyde protons are highly deshielded by the electronegative oxygen and are typically found far downfield (>10 ppm). |
| H-5 | ~7.9 | d (doublet) | J = ~8.0 | 1H | Positioned ortho to the electron-withdrawing aldehyde group, this proton is significantly deshielded. It is coupled to H-6. |
| H-7 | ~7.6 | d (doublet) | J = ~8.0 | 1H | Deshielded by the ring current and proximity to the pyrrole nitrogen. Coupled to H-6. |
| H-2 | ~7.4 | d (doublet) | J = ~3.2 | 1H | A characteristic indole proton, coupled to H-3. |
| H-6 | ~7.3 | t (triplet) | J = ~8.0 | 1H | Appears as a triplet due to coupling with two adjacent protons, H-5 and H-7. |
| H-3 | ~7.1 | d (doublet) | J = ~3.2 | 1H | Coupled to H-2. |
| N-CH₂ | ~4.3 | q (quartet) | J = ~7.3 | 2H | Methylene protons adjacent to the nitrogen atom and coupled to the three methyl protons, resulting in a quartet. |
| N-CH₂-CH₃ | ~1.5 | t (triplet) | J = ~7.3 | 3H | Methyl protons coupled to the two methylene protons, appearing as a triplet. |
¹³C NMR Spectrum Analysis (Predicted, in CDCl₃)
The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift is highly sensitive to the local electronic environment.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C-CHO | ~192 | The carbonyl carbon of an aldehyde is extremely deshielded and appears at the far downfield end of the spectrum. |
| C-7a | ~138 | Quaternary carbon at the junction of the two rings, adjacent to the nitrogen. |
| C-4 | ~135 | Aromatic carbon directly attached to the electron-withdrawing aldehyde group. |
| C-2 | ~129 | Carbon adjacent to the nitrogen in the five-membered ring. |
| C-3a | ~127 | Quaternary carbon at the other ring junction. |
| C-5 | ~124 | Aromatic carbon ortho to the aldehyde-bearing carbon. |
| C-7 | ~122 | Aromatic carbon adjacent to the pyrrole ring. |
| C-6 | ~121 | Aromatic carbon meta to the aldehyde group. |
| C-3 | ~105 | Carbon in the electron-rich pyrrole ring. |
| N-CH₂ | ~42 | Aliphatic carbon attached to the electronegative nitrogen atom. |
| N-CH₂-CH₃ | ~15 | Aliphatic methyl carbon at the end of the ethyl chain. |
Comparison Guide: Distinguishing this compound from Alternatives
NMR spectroscopy excels at differentiating isomers. Subtle changes in substituent position lead to distinct and predictable changes in the NMR spectrum.
Alternative 1: 1-ethyl-1H-indole-3-carbaldehyde
This is a constitutional isomer where the aldehyde is at the C3 position. Published data shows its ¹H NMR spectrum in CDCl₃ has key signals at: δ 10.01 (s, 1H, CHO), 8.31 (d, 1H, H-4), 7.75 (s, 1H, H-2), 4.24 (q, 2H, N-CH₂), and 1.56 (t, 3H, N-CH₂-CH₃).[6]
Key Distinctions:
-
H-2 Signal: In the 3-carbaldehyde, the H-2 proton is adjacent to the aldehyde and appears as a downfield singlet (~7.75 ppm).[6] In the 4-carbaldehyde, H-2 is remote from the aldehyde and appears as a doublet coupled to H-3 further upfield (~7.4 ppm).
-
Aromatic Region: The splitting pattern of the benzene ring protons is completely different. The 4-carbaldehyde shows a doublet, a triplet, and a doublet for H-5, H-6, and H-7. The 3-carbaldehyde shows four distinct signals in this region with different coupling patterns, including a highly deshielded H-4 at ~8.31 ppm.[6]
-
¹³C Spectrum: The chemical shift of the aldehyde-bearing carbon will differ (C-3 vs. C-4), and the electronic effects will propagate differently across the entire carbon skeleton. For the 3-carbaldehyde, C-3 is at ~118.1 ppm while the carbonyl is at ~184.5 ppm.[6]
Alternative 2: 1H-indole-4-carbaldehyde (N-unsubstituted)
This analogue lacks the N-ethyl group. Its identity can be confirmed by the absence of the characteristic ethyl signals.[8]
Key Distinctions:
-
Ethyl Group Signals: The most obvious difference is the complete absence of the quartet at ~4.3 ppm and the triplet at ~1.5 ppm in the ¹H NMR spectrum of 1H-indole-4-carbaldehyde.
-
N-H Proton: In the N-unsubstituted indole, a broad singlet corresponding to the N-H proton is often observed, typically in the range of 8.0-8.5 ppm (its position and visibility can be solvent-dependent). This signal is absent in the N-ethyl derivative.
Alternative 3: 1-ethyl-1H-indole-5-carbaldehyde
Another constitutional isomer, this compound has the aldehyde at the C5 position.[9] This placement leads to a more symmetrical pattern in the benzene portion of the indole.
Key Distinctions:
-
Aromatic Protons: The aldehyde at C5 will strongly deshield H-4 and H-6. We would expect to see H-4 as a singlet (or narrow doublet from meta-coupling) and H-6 as a doublet of doublets. The H-7 signal would appear as a simple doublet. This pattern is distinctly different from the d, t, d pattern of the 4-carbaldehyde.
-
Distinguishing C4 vs C5 Substitution: The key is the coupling. In the 4-carbaldehyde, the most downfield aromatic proton (H-5) is a doublet, coupled only to H-6. In the 5-carbaldehyde, the most downfield aromatic proton (likely H-4) would be a singlet or very narrowly split. This provides an unambiguous diagnostic tool.
Caption: Diagnostic ¹H NMR aromatic patterns for distinguishing indolecarbaldehyde isomers.
Conclusion
NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. Through a systematic analysis of chemical shifts, coupling constants, and integration in the ¹H spectrum, and the unique resonances in the ¹³C spectrum, one can confirm the molecular structure with high confidence. Furthermore, a comparative analysis against its constitutional isomers, such as the 3- and 5-carbaldehyde derivatives, reveals distinct and predictable differences in their respective spectra. These spectral fingerprints, particularly in the aromatic region of the ¹H NMR, allow for unambiguous differentiation, underscoring the indispensable role of NMR in synthetic chemistry, quality control, and drug development.
References
-
¹H-NMR and ¹³C-NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Accessed January 2, 2026. [Link]
- Regioselective C5−H Direct Iodination of Indoles.
- Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Accessed January 2, 2026. [Link]
-
Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Accessed January 2, 2026. [Link]
-
Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. Accessed January 2, 2026. [Link]
-
Indole-4-carboxaldehyde | C9H7NO. PubChem. Accessed January 2, 2026. [Link]
-
Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry (RSC Publishing). Accessed January 2, 2026. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Accessed January 2, 2026. [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. Accessed January 2, 2026. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Accessed January 2, 2026. [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Accessed January 2, 2026. [Link]
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A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-ethyl-1H-indole-4-carbaldehyde
Introduction
Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. The resulting mass spectrum, a unique fingerprint of a molecule's fragmentation under electron impact, provides invaluable data for identifying unknown compounds and confirming the structures of synthesized molecules. This guide provides an in-depth analysis of the predicted EI-MS fragmentation pattern of 1-ethyl-1H-indole-4-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and materials science.
Part 1: Fundamental Principles of Indole Fragmentation in EI-MS
The fragmentation of this compound (Molecular Weight: 173.21 g/mol ) is governed by the ionization and subsequent cleavage of its most labile bonds, influenced by the stability of the resulting fragment ions. The molecule's behavior can be predicted by examining its three key structural motifs.
The Indole Nucleus: A Stable Aromatic Core
The bicyclic aromatic indole ring is a highly stable system. Aromatic compounds typically exhibit a prominent molecular ion (M⁺•) peak due to the ability of the π-system to delocalize the radical cation's charge.[1][2] Fragmentation of the indole core itself is not typically the primary pathway but can involve the characteristic loss of hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da) following ring cleavage or rearrangement.[3]
The C-4 Carbaldehyde Group: Directing α-Cleavage
Aromatic aldehydes are well-characterized in mass spectrometry.[4][5] The primary fragmentation events are driven by cleavage of the bonds alpha (α) to the carbonyl group. Two dominant pathways are expected:
-
Loss of a Hydrogen Radical (M-1): Cleavage of the formyl C-H bond results in a highly stable [M-H]⁺ acylium ion (m/z 172). This peak is often very intense in aromatic aldehydes due to the resonance stabilization of the resulting cation.[2]
-
Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the entire formyl radical (•CHO), yielding an [M-CHO]⁺ ion (m/z 144).
The N-1 Ethyl Group: Inducing β-Cleavage
For N-alkylated compounds, a characteristic fragmentation pathway is β-cleavage relative to the nitrogen atom.[5][6] For an N-ethyl group, this involves the loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-delocalized iminium ion. This [M-CH₃]⁺ or [M-15]⁺ fragment is often a significant, if not the base, peak in the spectra of N-ethyl indoles.[7]
Part 2: Predicted Fragmentation Pathway of this compound
Based on the principles outlined above, we can construct a predicted fragmentation pathway for this compound. The molecular ion (M⁺•) is expected at m/z 173 . The primary fragmentation events will be a competition between the pathways directed by the aldehyde and N-ethyl substituents.
Caption: Predicted EI-MS fragmentation of this compound.
Predicted Primary Fragments
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) | High |
| 172 | [C₁₁H₁₀NO]⁺ | [M-H]⁺ : Loss of a hydrogen radical from the aldehyde group. | High |
| 158 | [C₁₀H₈NO]⁺ | [M-CH₃]⁺ : β-cleavage with loss of a methyl radical from the N-ethyl group. | High (Potentially Base Peak) |
| 144 | [C₁₀H₁₁N]⁺ | [M-CHO]⁺ : Loss of the formyl radical from the C-4 position. | Moderate |
| 129 | [C₉H₇N]⁺• | [M-CH₃-CO]⁺• : Subsequent loss of carbon monoxide from the m/z 158 fragment. | Moderate to Low |
Part 3: Comparative Analysis with Known Spectra
To ground our prediction in experimental evidence, we will analyze the fragmentation patterns of two key structural analogs available in the NIST Mass Spectrometry Data Center.[8][9]
Case Study 1: The N-Ethyl Group Influence (1-ethyl-1H-indole)
The spectrum of 1-ethyl-1H-indole (MW = 145.20) provides a direct look at the fragmentation driven by the N-ethyl substituent without the influence of the aldehyde.[7]
-
Molecular Ion (m/z 145): The M⁺• is the base peak, demonstrating the stability of the N-alkylated indole ring.
-
Key Fragment (m/z 130): The most significant fragment is the [M-15]⁺ ion, resulting from the loss of a methyl radical (•CH₃) via β-cleavage. This confirms that the N-ethyl group provides a very favorable and dominant fragmentation pathway.
Case Study 2: The Aldehyde Group Influence (1H-indole-3-carboxaldehyde)
The spectrum of 1H-indole-3-carboxaldehyde (MW = 145.16) isolates the fragmentation behavior of the formyl group on an indole core.[10]
-
Molecular Ion (m/z 145): The M⁺• is the base peak, again highlighting the stability of the indole system.
-
Key Fragment (m/z 144): A very intense [M-1]⁺ peak is observed from the loss of the formyl hydrogen, forming a stable acylium ion.
-
Key Fragment (m/z 117): A significant peak corresponding to the loss of the formyl group (•CHO) followed by the loss of a hydrogen atom, or the loss of carbon monoxide (CO) from the [M-H]⁺ ion.
-
Key Fragment (m/z 89): This fragment arises from the loss of HCN from the m/z 117 ion, a characteristic fragmentation of the indole ring itself.[3]
Comparative Data Summary
| m/z (Loss) | 1-ethyl-1H-indole [7] | 1H-indole-3-carboxaldehyde [10] | Predicted: this compound |
| M⁺• | 145 (Base Peak) | 145 (Base Peak) | 173 (High) |
| [M-1]⁺ | Not observed | 144 (High) | 172 (High) |
| [M-15]⁺ | 130 (High) | Not applicable | 158 (High, likely Base Peak) |
| [M-29]⁺ | Not observed | 116 ([M-CHO]⁺) (Moderate) | 144 (Moderate) |
Part 4: Synthesis and Conclusion
The comparative analysis strongly supports our predictive model for the fragmentation of this compound.
-
Prominent Molecular Ion: Like its analogs, the target molecule will exhibit a strong molecular ion peak at m/z 173 due to the stability of the aromatic indole system.
-
Competing Primary Fragments: The most informative region of the spectrum will be defined by the competition between β-cleavage at the N-ethyl group and α-cleavage at the C-4 aldehyde.
-
The formation of the [M-15]⁺ ion (m/z 158) is predicted to be a highly favorable pathway, analogous to the dominant M-15 peak in 1-ethyl-1H-indole. This fragment is a strong candidate for the base peak in the spectrum.
-
The formation of the [M-1]⁺ ion (m/z 172) will also be a major fragmentation route, as seen in indole-3-carboxaldehyde. Its intensity will likely be high, but perhaps secondary to the M-15 fragment.
-
-
Secondary Fragments: The loss of the entire formyl radical to produce the [M-29]⁺ ion (m/z 144) will also occur, providing another diagnostic peak. Further fragmentation, such as the loss of CO from the m/z 158 fragment to yield an ion at m/z 129 , is also anticipated.
References
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MassBank of North America (MoNA). A metadata-centric, auto-curating repository for mass spectral records. URL: [Link]
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Horai, H., et al. MassBank: a public repository of mass spectra of small chemical compounds. Journal of Mass Spectrometry Society of Japan. URL: [Link]
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Zhang, T., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. URL: [Link]
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A Senior Application Scientist's Comparative Guide to the Reactivity of Indole Aldehydes: A Focus on 1-Ethyl-1H-indole-4-carbaldehyde
Introduction: The Versatile Role of Indole Aldehydes in Modern Synthesis
Indole aldehydes represent a cornerstone class of heterocyclic organic compounds, prized for their utility as versatile intermediates in the synthesis of complex molecules.[1][2] Their dual functionality—the electron-rich indole nucleus and the reactive formyl group—provides a powerful platform for constructing a diverse array of structures, from pharmaceuticals and agrochemicals to advanced materials.[1][3] The biological significance of the indole scaffold is well-documented, appearing in countless natural products and therapeutic agents.[4][5]
This guide offers a comparative analysis of the reactivity of key indole aldehyde isomers, with a specific focus on 1-ethyl-1H-indole-4-carbaldehyde . We will dissect how the positioning of the aldehyde group on the indole ring and the influence of N-substitution dictate the molecule's behavior in common synthetic transformations. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to design efficient and predictable synthetic routes. The discussion will be grounded in fundamental principles of electronic and steric effects, supported by established experimental protocols.
Pillar 1: The Decisive Role of Electronic and Steric Effects
The reactivity of an indole aldehyde is not absolute; it is a finely tuned interplay between the electronic properties of the indole ring and the steric environment around the formyl group.
Electronic Landscape of the Indole Nucleus
The indole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing electron density, particularly at the C3 position.[6] This makes the C3 position the most nucleophilic site, a fact that classically directs electrophilic aromatic substitution to this carbon.[6][7]
This inherent electronic distribution has profound implications for the electrophilicity of the aldehyde's carbonyl carbon, depending on its point of attachment:
-
Indole-3-carbaldehyde: As the most extensively studied isomer, the formyl group at C3 is directly conjugated with the electron-donating pyrrole moiety.[8][9] This donation of electron density through resonance can slightly diminish the partial positive charge on the carbonyl carbon, thus moderating its electrophilicity compared to other isomers.
-
Indole-4-carbaldehyde: With the formyl group attached to the benzene portion of the heterocycle, it is less directly influenced by the nitrogen's lone pair.[10] Its electronic character is more comparable to a substituted benzaldehyde, though still influenced by the overall electron-rich nature of the fused indole system. This generally results in a more electrophilic carbonyl carbon compared to the C3-isomer.
-
This compound (The Subject Compound): The addition of an N-ethyl group introduces a mild electron-donating inductive effect. This enhances the overall electron density of the indole ring. While this may slightly temper the electrophilicity of the C4-carbonyl, its primary role is often more practical: it prevents undesired side reactions at the indole nitrogen and typically improves solubility in organic solvents.[11][12]
-
Indole-2-carbaldehyde: Positioned adjacent to the nitrogen, the formyl group's reactivity is strongly influenced by the inductive effect of the heteroatom and is subject to significant steric considerations.
Steric Hindrance: A Spatial Consideration
The accessibility of the aldehyde is crucial for the approach of a nucleophile.
-
Indole-3-carbaldehyde: Generally considered the least sterically hindered of the main isomers.
-
Indole-4-carbaldehyde: Flanked by the C5-hydrogen and the fused pyrrole ring, it presents a moderate steric environment.
-
Indole-2-carbaldehyde: Can be significantly hindered by the adjacent nitrogen substituent and the C3-hydrogen, which can impede the approach of bulky reagents.[6]
Pillar 2: Comparative Reactivity in Fundamental Organic Reactions
We will now examine the performance of this compound in three ubiquitous synthetic transformations, comparing its expected reactivity with that of its C2 and C3-isomers.
A. Nucleophilic Addition: The Grignard Reaction
Nucleophilic addition is a fundamental reaction of aldehydes, driven by the electrophilicity of the carbonyl carbon. A more electron-poor carbonyl will react more readily.
Causality of Experimental Choice: The Grignard reaction is a classic benchmark for assessing carbonyl electrophilicity. The choice of an organometallic nucleophile like phenylmagnesium bromide provides a strong, unhindered nucleophile, allowing for a clearer comparison of the aldehydes' intrinsic reactivity.
Comparative Reactivity Analysis:
-
Indole-4-carbaldehydes (Highest Reactivity): The formyl group at C4 is more electrophilic due to its placement on the benzoid ring, making it the most reactive substrate for nucleophilic attack. The N-ethyl group has a minor electronic dampening effect but does not change the fundamental reactivity profile.
-
Indole-2-carbaldehydes (Intermediate Reactivity): Reactivity is generally good but can be slowed by steric hindrance, especially with bulkier Grignard reagents.
-
Indole-3-carbaldehydes (Moderate Reactivity): The resonance donation from the pyrrole ring slightly reduces the carbonyl's electrophilicity, leading to a comparatively slower reaction rate.
Self-Validating Experimental Protocol: Grignard Addition to Indole Aldehydes
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Initiation: Gently warm the flask or add a crystal of iodine to initiate the reaction, observed by the disappearance of the brown iodine color and gentle refluxing.
-
Grignard Formation: Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the resulting gray solution for 30 minutes at room temperature.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of the indole aldehyde (1.0 eq; e.g., this compound) in anhydrous THF dropwise over 20 minutes.
-
Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 2 hours (monitor by TLC). Upon completion, cool the mixture to 0 °C and quench slowly by adding saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary alcohol product via silica gel column chromatography.
B. Olefination: The Wittig Reaction
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regiochemical control.[13][14] The reaction proceeds via nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Causality of Experimental Choice: We describe a protocol using a non-stabilized ylide (methylenetriphenylphosphorane), which is highly reactive and less sensitive to minor differences in aldehyde electrophilicity than stabilized ylides.[15][16] This ensures successful olefination across all isomers, allowing for a comparison based on yield and reaction time. The use of NaH as a base ensures complete and irreversible ylide formation.
Comparative Reactivity Analysis: The Wittig reaction is generally robust for aldehydes. While subtle differences in reaction rates may exist following the electrophilicity trend (C4 > C2 > C3), all isomers are expected to provide good yields of the corresponding vinyl indoles.[17] Steric hindrance at the C2-position might require slightly longer reaction times or elevated temperatures.
Caption: A diagram of the Wittig reaction workflow.
Self-Validating Experimental Protocol: Wittig Olefination
-
Ylide Preparation: Suspend methyltriphenylphosphonium iodide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide is indicative of success.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the indole aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After addition, remove the ice bath and stir the reaction at room temperature overnight.
-
Quenching & Workup: Quench the reaction by carefully adding a small amount of water. Remove the THF under reduced pressure. Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired vinyl indole.
C. Amine Synthesis: Reductive Amination
Reductive amination is a powerful and widely used method for C-N bond formation, converting aldehydes into amines.[18] The process involves the initial formation of an imine or enamine, which is then reduced in situ.
Causality of Experimental Choice: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. It is mild and selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[18] This selectivity is crucial for achieving high yields. Using an N-substituted aldehyde like this compound is advantageous as it precludes any competing reaction at the indole nitrogen.
Comparative Reactivity Analysis: The rate-determining step is typically the initial formation of the iminium ion, which is favored for more electrophilic aldehydes.
-
This compound (Excellent Substrate): High electrophilicity and the N-ethyl group preventing side reactions make this an ideal substrate, leading to clean and efficient conversion to the corresponding amine.
-
Indole-3-carbaldehyde (Good Substrate): Reacts well, although imine formation may be slightly slower than with the C4-isomer. Care must be taken with N-H indole-3-carbaldehyde as N-alkylation can be a competing pathway under certain conditions.
-
Indole-2-carbaldehyde (Good Substrate): Generally effective, though steric factors may slightly reduce the reaction rate with bulky amines.
Caption: A diagram of the reductive amination workflow.
Self-Validating Experimental Protocol: Reductive Amination
-
Setup: In a round-bottom flask, dissolve the indole aldehyde (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): For less reactive systems or ketones, add a catalytic amount of acetic acid (0.1 eq).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amine via silica gel column chromatography.
Pillar 3: Data Summary and Conclusion
While precise kinetic data requires dedicated experimentation, a qualitative comparison based on established chemical principles provides a robust framework for predicting reactivity.
Table 1: Comparative Reactivity Profile of Indole Aldehyde Isomers
| Feature | This compound | Indole-3-carbaldehyde | Indole-2-carbaldehyde |
| Structure | Formyl at C4, Ethyl at N1 | Formyl at C3, H at N1 | Formyl at C2, H at N1 |
| Electronic Effect | Carbonyl on benzoid ring; moderate electrophilicity enhanced over C3-isomer. N-ethyl group is weakly donating. | Carbonyl conjugated with electron-donating pyrrole ring; reduced electrophilicity. | Carbonyl adjacent to N; influenced by inductive effects. |
| Steric Hindrance | Moderate | Low | High |
| Expected Reactivity | High: Excellent substrate for a wide range of reactions. N-ethyl group prevents N-H side reactions. | Moderate: Good substrate, but may be slower in reactions sensitive to carbonyl electrophilicity. | Good but Variable: Reactivity can be attenuated by significant steric hindrance. |
Conclusion
The reactivity of indole aldehydes is a nuanced subject governed by the interplay of electronic and steric factors. This compound emerges as a highly versatile and reactive building block. Its C4-formyl group possesses greater intrinsic electrophilicity than the more common C3-isomer, often leading to faster and more efficient reactions. Furthermore, the N-ethyl substituent provides the distinct advantages of blocking unwanted N-H reactivity and enhancing solubility, simplifying reaction workups and broadening its applicability. For the synthetic chemist, understanding these positional and substitutional effects is paramount to harnessing the full potential of these powerful heterocyclic intermediates in the pursuit of novel molecular architectures.
References
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The Enigmatic Bioactivity of 1-Ethyl-1H-indole-4-carbaldehyde: A Comparative Guide for Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] The introduction of functional groups, such as a carbaldehyde moiety, at various positions on the indole ring, and subsequent derivatization, has yielded compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] 1-Ethyl-1H-indole-4-carbaldehyde, an N-alkylated derivative of indole-4-carbaldehyde, represents a molecule of interest within this chemical space. While it is recognized as a versatile building block in synthetic organic chemistry for the creation of more complex, biologically active molecules, its intrinsic biological activity remains largely unexplored.[6] This guide aims to bridge this knowledge gap by providing a comparative analysis of its potential bioactivity against that of its analogs.
Unveiling Biological Potential: A Tale of Two Analogs
The Parent Compound: Indole-4-carbaldehyde
Recent studies have begun to shed light on the biological activities of indole-4-carbaldehyde. Notably, it has demonstrated significant anti-inflammatory properties . A study investigating its effects on methylglyoxal-induced inflammation in HepG2 cells, a human liver cell line, found that indole-4-carbaldehyde attenuated the production of pro-inflammatory cytokines.[7] This suggests a potential role for this compound and its derivatives in mitigating inflammatory responses.
Furthermore, indole-4-carbaldehyde serves as a crucial intermediate in the synthesis of compounds with demonstrated anticancer and antimicrobial properties .[8] This implies that the core indole-4-carbaldehyde structure possesses a foundational pharmacophore that can be elaborated upon to achieve potent biological effects.
The Influence of N-Alkylation: Lessons from N-Substituted Indoles
The introduction of an ethyl group at the N1 position of the indole ring is a key structural modification that distinguishes this compound from its parent compound. N-substitution in indole derivatives is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies on various N-substituted indoles have revealed that the nature and size of the N-alkyl group can significantly impact biological activity.
For instance, in a series of N-substituted indole derivatives developed as Mcl-1 inhibitors (an anti-apoptotic protein and a target in cancer therapy), the N-substituent played a crucial role in binding to the target protein.[9] Similarly, studies on other N-substituted indole analogs have demonstrated the importance of this position for anticancer and antimicrobial activities.[10][11][12] Generally, N-alkylation can enhance lipophilicity, which may improve cell membrane permeability and, consequently, bioavailability and potency.
Comparative Biological Activity Profile (Inferred)
Based on the available evidence for its analogs, we can construct a hypothetical biological activity profile for this compound and propose avenues for future experimental validation.
| Biological Activity | Indole-4-carbaldehyde (Parent Compound) | This compound (Inferred) | Rationale for Inference |
| Anti-inflammatory | Demonstrated activity in attenuating pro-inflammatory cytokine production.[7] | Potentially retained or enhanced activity. | The core pharmacophore for anti-inflammatory action is present. N-ethylation may enhance cellular uptake, potentially leading to increased potency. |
| Anticancer | Precursor to active compounds.[8] | Potential for direct cytotoxic or antiproliferative activity. | N-alkylation is a common feature in potent indole-based anticancer agents.[3][10] The ethyl group could facilitate interactions with specific targets. |
| Antimicrobial | Precursor to active compounds.[8] | Potential for antibacterial and/or antifungal activity. | Many N-substituted indole derivatives exhibit significant antimicrobial properties.[5][12][13] The increased lipophilicity from the ethyl group may improve activity against microbial membranes. |
Charting the Course for Future Research: Experimental Workflows
To empirically validate the inferred biological activities of this compound, a series of well-established in vitro assays are recommended. The following section outlines the detailed methodologies for assessing its potential cytotoxic and antimicrobial effects.
Experimental Protocol: Assessment of Cytotoxic Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for screening potential anticancer compounds.[14][15][16][17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocol: Determination of Antimicrobial Activity using the Broth Microdilution Method
The broth microdilution method is a widely used and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[19][20][21][22][23]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms). A known antibiotic can be used as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
(Optional) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells showing no growth can be plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Conclusion and Future Directions
While the biological activity of this compound remains to be directly elucidated, a comparative analysis of its parent compound and N-substituted indole analogs strongly suggests its potential as a bioactive molecule, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial applications. The ethyl group at the N1 position is a critical modification that is likely to influence its potency and selectivity.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound's biological profile. The data generated from such studies will be invaluable in establishing a definitive structure-activity relationship for this class of indole derivatives and will pave the way for the rational design of novel therapeutic agents. The exploration of this compound and its analogs represents a promising frontier in the ongoing quest for new and effective medicines.
References
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- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
A Comparative Guide to the Synthesis of 1-ethyl-1H-indole-4-carbaldehyde: A Modern Approach vs. a Classic Method
In the landscape of pharmaceutical and materials science research, the development of efficient and selective synthetic methodologies for obtaining complex molecular architectures is of paramount importance. The indole scaffold, in particular, is a privileged structure found in a vast array of biologically active compounds.[1] Among its many derivatives, 1-ethyl-1H-indole-4-carbaldehyde stands out as a valuable intermediate for the synthesis of novel therapeutics and functional materials. This guide provides an in-depth comparison of a modern, directed C-H functionalization approach with the traditional Vilsmeier-Haack reaction for the synthesis of this key building block. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these two distinct synthetic strategies, offering researchers the insights needed to make informed decisions in their synthetic endeavors.
The Challenge of Regioselectivity in Indole Functionalization
The indole nucleus possesses multiple reactive sites, making regioselective functionalization a significant synthetic challenge. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, which often leads to a mixture of products when targeting other positions. The synthesis of 4-substituted indoles, like our target molecule, requires strategies that can overcome this inherent reactivity bias.
Method 1: A Modern Approach - Palladium-Catalyzed Directed C-H Formylation
Recent advances in organometallic chemistry have ushered in an era of C-H activation, providing powerful tools for the direct and selective functionalization of otherwise inert C-H bonds. For the synthesis of this compound, we propose a modern approach based on palladium-catalyzed C-H formylation, utilizing a removable directing group at the C3 position to ensure C4 selectivity.
Mechanistic Rationale
The cornerstone of this method is the use of a directing group (DG) that positions the catalyst in close proximity to the target C-H bond. In this proposed synthesis, a pivaloyl group is installed at the C3 position of 1-ethyl-1H-indole. This directing group coordinates to the palladium catalyst, forming a stable six-membered palladacycle intermediate that selectively activates the C4-H bond. Subsequent reductive elimination with a formylating agent delivers the desired C4-aldehyde. The pivaloyl directing group can then be readily removed under basic conditions.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed C4-formylation of 1-ethyl-1H-indole.
Method 2: The Classic Approach - The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile then attacks the electron-rich indole ring. For indoles, the attack predominantly occurs at the C3 position due to the higher electron density and stability of the resulting intermediate. Subsequent hydrolysis of the iminium salt intermediate yields the corresponding aldehyde. While the N-ethyl group in our substrate slightly modulates the electron distribution, it is not sufficient to overcome the strong intrinsic preference for C3-formylation.
Diagram of the Vilsmeier-Haack Reaction Pathway
Caption: General reaction pathway for the Vilsmeier-Haack formylation of 1-ethyl-1H-indole.
Comparative Performance Analysis
| Parameter | Method 1: Directed C-H Formylation | Method 2: Vilsmeier-Haack Reaction |
| Regioselectivity | Excellent for C4-formylation | Poor for C4, excellent for C3-formylation |
| Yield of C4-aldehyde | High (estimated >80%) | Negligible to very low |
| Reaction Conditions | Mild (e.g., 80-120 °C) | Often requires harsh conditions (e.g., high temp.) |
| Substrate Scope | Generally broad with directing group strategy | Limited by electron density of the arene |
| Reagents | Palladium catalyst, directing group, oxidant | Stoichiometric POCl₃, DMF |
| Work-up | Chromatographic purification | Aqueous work-up, often with base |
| Atom Economy | Moderate | Poor |
| Environmental Impact | Use of heavy metal catalyst | Use of corrosive and hazardous reagents |
Experimental Protocols
Method 1: Proposed Protocol for Palladium-Catalyzed C4-Formylation
Step 1: Synthesis of 1-ethyl-3-pivaloyl-1H-indole
To a solution of 1-ethyl-1H-indole (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of pivaloyl chloride (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography to afford 1-ethyl-3-pivaloyl-1H-indole.
Step 2: C4-Formylation
A mixture of 1-ethyl-3-pivaloyl-1H-indole (1.0 eq), Pd(OAc)₂ (5 mol%), N-formylsaccharin (1.5 eq), and K₂CO₃ (2.0 eq) in a suitable solvent (e.g., toluene or dioxane) is heated at 100 °C for 12-24 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield 1-ethyl-3-pivaloyl-1H-indole-4-carbaldehyde.
Step 3: Removal of the Directing Group
The purified product from Step 2 is dissolved in methanol, and a solution of NaOH (3.0 eq) in water is added. The mixture is heated to reflux for 4 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give this compound.
Method 2: Protocol for Vilsmeier-Haack Reaction of 1-ethyl-1H-indole
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent. A solution of 1-ethyl-1H-indole (1.0 eq) in DMF is then added dropwise. The reaction mixture is heated to 90 °C and stirred for 2-4 hours. The reaction is monitored by TLC for the consumption of the starting material. After completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of NaHCO₃. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography. The major product isolated is 1-ethyl-1H-indole-3-carbaldehyde.[3]
Characterization of the Target Molecule: this compound
-
Molecular Formula: C₁₁H₁₁NO
-
Molecular Weight: 173.21 g/mol [1]
-
Appearance: Expected to be a solid.
-
¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ, ppm): ~10.2 (s, 1H, -CHO), ~7.8-7.2 (m, 4H, Ar-H), 4.25 (q, J = 7.3 Hz, 2H, -CH₂CH₃), 1.55 (t, J = 7.3 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) - Predicted Chemical Shifts (δ, ppm): ~192 (-CHO), ~140-110 (Ar-C), ~42 (-CH₂CH₃), ~15 (-CH₂CH₃).
-
Mass Spectrometry (ESI-MS): m/z 174 [M+H]⁺.
For comparison, the spectroscopic data for the C3-formylated regioisomer, 1-ethyl-1H-indole-3-carbaldehyde, is well-documented.[3] The distinct chemical shifts in the aromatic region and for the aldehyde proton would unequivocally differentiate the two isomers.
Conclusion and Future Outlook
This guide has presented a comparative analysis of a modern, directed C-H functionalization strategy and the classic Vilsmeier-Haack reaction for the synthesis of this compound. The directed C-H activation approach, although requiring more steps for the introduction and removal of a directing group, offers unparalleled regioselectivity and is the superior method for obtaining the desired C4-substituted product in high yield. In contrast, the Vilsmeier-Haack reaction, while synthetically straightforward, is inherently selective for the C3 position and is therefore unsuitable for this particular synthetic target.
The choice of synthetic method will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of reagents and catalysts, and the importance of regiochemical purity. As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient and direct methods for the selective functionalization of indoles and other heterocyclic systems, further empowering the synthesis of complex molecules for a wide range of applications.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis. (2017). Retrieved from [Link]
-
Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed. (2017). Retrieved from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Formylating Agents for N-Ethylindole
For researchers and professionals in drug development, the formylation of N-ethylindole to produce N-ethyl-1H-indole-3-carbaldehyde is a critical transformation. This aldehyde serves as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The choice of formylating agent is a pivotal decision that dictates not only the reaction's efficiency but also its scalability and environmental footprint. This guide provides an in-depth comparative analysis of three prominent formylation methods: the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche formylation, with a focus on their application to N-ethylindole.
Introduction: The Significance of N-Ethyl-1H-indole-3-carbaldehyde
N-ethyl-1H-indole-3-carbaldehyde is a key building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and the C-3 formyl group provides a reactive handle for a variety of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and condensations. The ethyl group at the nitrogen atom enhances the molecule's lipophilicity and can influence its binding affinity to biological targets. Consequently, an efficient and reliable synthesis of this intermediate is of paramount importance.
The electrophilic substitution of indoles predominantly occurs at the C-3 position due to the high electron density at this carbon, which allows for the formation of a stabilized cationic intermediate that does not disrupt the aromaticity of the benzene ring.[1][2] All the methods discussed herein leverage this inherent reactivity to achieve regioselective formylation.
Comparative Analysis of Formylating Agents
This section delves into a head-to-head comparison of the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche formylation for the synthesis of N-ethyl-1H-indole-3-carbaldehyde. Key performance indicators such as yield, reaction conditions, and mechanistic considerations are discussed to provide a comprehensive overview for informed decision-making in your synthetic endeavors.
| Method | Formylating Agent/Reagents | Typical Yield | Temperature | Reaction Time | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | >90% | 0 - 90 °C | 1 - 8 h | High yields, well-established, reliable | Use of corrosive and hazardous POCl₃, stoichiometric waste |
| Duff Reaction | Hexamethylenetetramine (HMTA), I₂ (catalyst), air | Moderate to Excellent | Ambient to mild heating | Short | Milder conditions, environmentally benign oxidant (air) | Traditionally low yields, recent modifications are necessary |
| Rieche Formylation | Dichloromethyl methyl ether (DCME), TiCl₄ | High (for electron-rich aromatics) | 0 °C to ambient | 1 - 3 h | High yields, effective for electron-rich systems | Use of moisture-sensitive and corrosive TiCl₄ and DCME |
The Vilsmeier-Haack Reaction: The High-Yield Workhorse
The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich heterocycles, including indoles.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5]
Mechanistic Rationale
The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. This electrophile is then attacked by the electron-rich C-3 position of N-ethylindole. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to furnish the desired aldehyde.[6] The driving force of this reaction is the formation of the highly stable aromatic indole-3-carboxaldehyde.
Experimental Performance & Protocol
The Vilsmeier-Haack reaction consistently delivers high yields of N-ethyl-1H-indole-3-carbaldehyde, often exceeding 90%.[7] The reaction conditions are generally mild, although the use of the corrosive and moisture-sensitive POCl₃ requires careful handling in an inert atmosphere.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of N-Ethylindole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction with N-Ethylindole: Dissolve N-ethylindole (1 equivalent) in anhydrous DMF (a minimal amount) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Hydrolysis: Basify the aqueous solution to pH 9-11 by the slow addition of a cold 30% sodium hydroxide solution. Stir the mixture until the hydrolysis is complete (TLC monitoring).
-
Isolation: The product, N-ethyl-1H-indole-3-carbaldehyde, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
The Duff Reaction: A Milder, Greener Alternative
The classical Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[8][9] Traditionally, this method is known for its low efficiency.[8] However, recent modifications have significantly improved its utility for indole formylation.
A noteworthy advancement is the iodine-catalyzed Duff reaction, which proceeds under mild conditions using air as the terminal oxidant.[10][11] This modification offers a more environmentally friendly approach compared to the Vilsmeier-Haack reaction.
Mechanistic Rationale
In the Duff reaction, HMTA serves as the source of the electrophilic iminium ion.[8] In the presence of an acid, HMTA is protonated and subsequently breaks down to generate an iminium species. This electrophile then attacks the C-3 position of N-ethylindole. The resulting aminomethyl adduct is then oxidized and hydrolyzed to yield the final aldehyde.[4] In the iodine-catalyzed version, molecular iodine is believed to facilitate the formation of the electrophilic species and the subsequent oxidation step.[10]
Experimental Performance & Protocol
While classical Duff reaction conditions often result in low yields, the iodine-catalyzed modification provides moderate to excellent yields of 3-formylindoles.[10] This method is particularly attractive due to its operational simplicity and the use of a non-toxic catalyst and a green oxidant.
Detailed Experimental Protocol: Iodine-Catalyzed Duff Reaction of N-Ethylindole
-
Reaction Setup: In a round-bottom flask, combine N-ethylindole (1 equivalent), hexamethylenetetramine (HMTA, 2 equivalents), iodine (0.2 equivalents), and activated carbon in a suitable solvent such as acetonitrile.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 80 °C) under an air atmosphere. Monitor the reaction by TLC.
-
Workup: After completion of the reaction (typically a few hours), cool the mixture to room temperature and filter to remove the activated carbon.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Rieche Formylation: A Potent Alternative with Lewis Acid Catalysis
The Rieche formylation is another powerful method for introducing a formyl group onto electron-rich aromatic compounds.[12] This reaction employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[13][14]
Mechanistic Rationale
The Rieche formylation proceeds via the formation of a highly electrophilic dichloromethyl cation stabilized by the Lewis acid.[13] TiCl₄ coordinates to the oxygen atom of DCME, facilitating the departure of the methoxy group and generating the reactive electrophile. This species then attacks the C-3 position of N-ethylindole. The resulting dichloromethyl adduct is subsequently hydrolyzed during workup to afford the aldehyde.
Experimental Performance & Protocol
The Rieche formylation is known to provide high yields for the formylation of electron-rich aromatic substrates.[15] However, the reagents, DCME and TiCl₄, are highly corrosive and moisture-sensitive, necessitating stringent anhydrous reaction conditions and careful handling.
Detailed Experimental Protocol: Rieche Formylation of N-Ethylindole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-ethylindole (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 equivalents) to the solution with stirring.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (DCME, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring its progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of formylating agent for the synthesis of N-ethyl-1H-indole-3-carbaldehyde depends on the specific requirements of the researcher, including desired yield, scalability, and tolerance for hazardous reagents.
-
For high-yield and reliable synthesis on a laboratory scale, the Vilsmeier-Haack reaction remains the gold standard. Its well-established protocol and consistently high yields make it a preferred method for many applications.
-
For a greener and milder approach, the iodine-catalyzed Duff reaction presents an excellent alternative. With the avoidance of harsh reagents and the use of air as an oxidant, this method is particularly suitable for sustainable chemistry initiatives, offering good to excellent yields.
-
The Rieche formylation offers another high-yielding option, particularly when other methods fail. However, the handling of highly reactive and corrosive reagents requires more stringent experimental setups.
Ultimately, the optimal choice will be a balance between these factors. For process development and large-scale synthesis, the environmental and safety considerations associated with the Vilsmeier-Haack and Rieche reactions may favor the further optimization of the modified Duff reaction. For routine laboratory synthesis where yield is the primary driver, the Vilsmeier-Haack reaction is a robust and dependable choice.
References
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García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]
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Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. [Link]
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Wang, Q. D., Yang, J. M., Fang, D., Ren, J., & Zeng, B. B. (2017). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. Tetrahedron Letters, 58(30), 2877-2880. [Link]
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Request PDF. (2025, August 6). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. ResearchGate. [Link]
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Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Wikipedia contributors. (2023, September 26). Duff reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Duff Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (2003). ScienceDirect. [Link]
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A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (2016). ResearchGate. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025, May 14). ACS Omega. [Link]
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Rieche Formylation. (n.d.). SynArchive. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Vilsmeier–Haack reaction of indole. (2025, June 10). YouTube. [Link]
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Wikipedia contributors. (2023, December 11). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]
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Request PDF. (2025, August 6). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. [Link]
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Vilsmeier-Haack reaction | PPTX. (n.d.). Slideshare. [Link]
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Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks. [Link]
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Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. (n.d.). Sciencemadness.org. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Stack Exchange. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 1-ethyl-1H-indole-4-carbaldehyde by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a non-negotiable cornerstone of drug discovery and development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 1-ethyl-1H-indole-4-carbaldehyde, a versatile building block in the synthesis of various biologically active molecules.[1] This document is designed to equip researchers with the necessary technical insights and practical protocols to ensure the integrity and quality of their synthesized compounds.
The Critical Role of Purity in Pharmaceutical Research
This compound serves as a key intermediate in the creation of complex pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an indole framework and an aldehyde functional group, allows for diverse chemical transformations.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is paramount. HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility in separating the main compound from closely related impurities.[2]
Comparative Analysis of Analytical Techniques
While HPLC is the gold standard for quantitative purity analysis, other methods can provide preliminary or complementary information. A comparative overview is presented below:
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity (ng to pg level), quantitative accuracy, and reproducibility.[3] | Higher cost, more complex instrumentation. |
| Thin-Layer Chromatography (TLC) | Differential migration of analytes on a thin layer of adsorbent material via capillary action.[3] | Rapid, cost-effective, simple to perform. | Lower resolution, qualitative or semi-quantitative at best, less sensitive. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many indole derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can quantify major components. | Lower sensitivity for impurity detection compared to HPLC, complex spectra for mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection.[3] | Provides molecular weight information for impurity identification and characterization.[3] | More expensive and complex than HPLC with UV detection. |
For definitive purity assessment, a validated reversed-phase HPLC method is indispensable, providing the accurate and reproducible quantitative results essential for quality control in a research and drug development setting.[3]
Recommended HPLC Methodology for Purity Assessment
A reversed-phase HPLC method is typically employed for indole derivatives, offering excellent separation of non-polar to moderately polar compounds.[2]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common and effective choice for the analysis of indole derivatives.[4]
2. Reagents and Mobile Phase Preparation:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Mobile Phase: A gradient elution is often preferred to achieve optimal separation of the main peak from potential impurities with varying polarities. A typical starting point could be a gradient of acetonitrile and water. For example:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A linear gradient from 30% B to 90% B over 20 minutes can be a good starting point for method development.
-
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same diluent and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance. A wavelength of around 280 nm is often suitable for detection.[5] A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for the main compound and any impurities.
5. Data Analysis:
-
The purity of the synthesized compound is typically determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.
Method Validation
For applications in drug development, the HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][7]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] This includes repeatability and intermediate precision.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities that can arise during synthesis is crucial for developing a specific and effective HPLC method. Common impurities in indole synthesis can include:
-
Starting materials: Unreacted starting materials such as indole-4-carbaldehyde.
-
By-products: Products from side reactions, such as over-alkylation or oxidation products. Indoles can be sensitive to air and light, potentially leading to colored oxidation products.[8]
-
Residual solvents: Solvents used in the synthesis and purification steps.
-
De-ethylated product: 1H-indole-4-carbaldehyde.
The developed HPLC method should be capable of separating the main peak of this compound from these potential impurities.
Visualizing the Workflow
The following diagrams illustrate the logical flow for assessing the purity of synthesized this compound.
Conclusion
The purity of this compound is a critical parameter that directly influences the outcomes of research and drug development activities. A well-developed and validated reversed-phase HPLC method provides the necessary accuracy, precision, and sensitivity for reliable purity assessment. By following the guidelines and protocols outlined in this guide, researchers can confidently determine the purity of their synthesized compound, ensuring the integrity and reproducibility of their scientific endeavors. For a comprehensive impurity profile, particularly during process development, coupling HPLC with mass spectrometry (LC-MS) is highly recommended to identify and characterize unknown impurities.[3]
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A Senior Application Scientist's Guide to the Structural Elucidation of 1-ethyl-1H-indole-4-carbaldehyde Derivatives: A Comparative Analysis
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides an unparalleled, high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined. For a novel indole derivative, SCXRD can reveal subtle conformational details that govern its interaction with biological targets.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous attention to detail. The initial and often most challenging step is obtaining a diffraction-quality single crystal.[3][4]
Experimental Protocol: Single-Crystal Growth of an Indole Derivative
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound when hot but lead to supersaturation upon slow cooling.[5] For a compound like 1-ethyl-1H-indole-4-carbaldehyde, a screening of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, hexane, and mixtures thereof) is the first rational step.
-
Crystallization Technique - Slow Evaporation:
-
Dissolve a small amount of the purified compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for the slow evaporation of the solvent over several days at a constant temperature.[6] This gradual increase in concentration can promote the formation of well-ordered crystals.
-
-
Crystallization Technique - Slow Cooling:
-
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature.[5]
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization. Insulating the vessel can encourage the growth of larger, higher-quality crystals.[7]
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract them from the mother liquor using a mounted loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation in the X-ray beam.
Logical Flow of X-ray Crystallographic Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
A Comparative Look: Spectroscopic Alternatives
While X-ray crystallography provides the ultimate structural answer, other analytical techniques offer complementary and often more readily obtainable data, particularly when suitable crystals are elusive.
| Technique | Information Provided | Sample Requirements | Throughput | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Single crystal (>0.1 mm) | Low | Requires crystalline material; structure is in solid state |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C), relative stereochemistry | Soluble sample (mg scale) | Medium | Provides solution-state structure; can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | Small sample amount (µg-ng) | High | No direct 3D structural information |
| FT-IR Spectroscopy | Presence of functional groups | Solid or liquid sample | High | Limited structural information; ambiguous for complex molecules |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[8] For our target molecule, ¹H and ¹³C NMR would be the first analytical steps post-synthesis.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8]
-
The chemical shifts, integration, and coupling patterns of the protons on the ethyl group, the indole ring, and the aldehyde will confirm the basic structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (~240 ppm) is used.[8]
-
This spectrum will show distinct signals for each carbon atom, including the characteristic downfield shift of the carbonyl carbon in the aldehyde.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR experiments are essential.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule.[9] Fragmentation patterns can also offer clues about the molecule's structure.
Experimental Protocol: GC-MS Analysis of an Indole Aldehyde
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate).
-
GC-MS Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, flow rate ~1 mL/min
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.[10]
-
MS Ion Source: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the eluting peak are analyzed. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern can be compared to databases or predicted fragmentation pathways.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11][12] For this compound, the key absorbances would be the C=O stretch of the aldehyde and the various C-H and C=C stretches of the indole ring.
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands. For an indole aldehyde, a strong C=O stretching band would be expected around 1680-1700 cm⁻¹.[10]
Comparative Logic for Structural Elucidation
Caption: A logical workflow comparing analytical techniques.
Conclusion
The structural elucidation of novel compounds like this compound derivatives requires a multi-faceted analytical approach. While NMR, MS, and FT-IR provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination. The choice of analytical technique is dictated by the specific question at hand, the availability of the sample in a suitable form, and the desired level of structural detail. For drug development professionals, where understanding the precise conformation and intermolecular interactions is paramount, the pursuit of a high-quality crystal for X-ray analysis is a worthy and often necessary endeavor. This guide provides the foundational knowledge and experimental rationale to confidently approach the structural characterization of this important class of molecules.
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A Senior Application Scientist's Guide to Biological Assay Validation for Novel Indole Scaffolds: A Case Study with 1-Ethyl-1H-indole-4-carbaldehyde
Introduction: The Challenge of Quantifying Novel Chemical Entities
In the landscape of modern drug discovery, indole-based structures are foundational scaffolds, serving as versatile building blocks for a multitude of therapeutic agents.[1] 1-Ethyl-1H-indole-4-carbaldehyde represents such a scaffold, a novel chemical entity (NCE) with potential applications in the synthesis of biologically active molecules.[1] However, before any NCE can advance through the development pipeline, robust and reliable methods to quantify its biological effects are paramount. The process of demonstrating that an analytical procedure is suitable for its intended purpose is known as assay validation.[2][3]
This guide provides a comprehensive framework for the validation of a biological assay for this compound, presented as a practical case study. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights grounded in international regulatory standards, such as the ICH Q2(R1) guidelines, which provide a globally recognized framework for validating analytical procedures.[4]
Assay Selection: Choosing a Fit-for-Purpose Method
For a novel compound like this compound, whose precise biological target may be unknown, a cell-based assay is often the most physiologically relevant starting point. Unlike biochemical assays that measure interaction with an isolated target, cell-based assays evaluate the compound's effect within a complex cellular environment, capturing impacts on signaling pathways, cell viability, or other holistic responses.[5]
Case Study Assay: For this guide, we will focus on validating a Cell-Based Cytotoxicity Assay using the human hepatocellular carcinoma cell line (HepG2). The objective is to quantify the concentration-dependent inhibitory effect of this compound on cell proliferation. This type of assay is fundamental in early-stage oncology drug discovery.
The Validation Master Plan: A Framework for Trustworthy Data
Assay validation is not a single experiment but a continuous process of documenting that a method is fit for its intended use.[2] The validation process is guided by a predefined master plan that outlines the performance characteristics to be evaluated. The core parameters, derived from the ICH Q2(R1) guideline, ensure the data generated is accurate, precise, and reliable.[6]
Caption: A flowchart illustrating the structured workflow for biological assay validation, from initial development to the final report.
Part I: Experimental Protocols for Assay Validation
Here, we detail the step-by-step methodologies for validating the HepG2 cytotoxicity assay for this compound.
Core Assay Protocol: Tetrazolium Salt (MTS) Proliferation Assay
-
Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in assay medium. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Signal Development: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Convert absorbance values to percent inhibition relative to vehicle controls. Plot the concentration-response curve and calculate the IC₅₀ value using a four-parameter logistic (4PL) fit.
Validation Parameter 1: Specificity
Causality: Specificity demonstrates that the assay signal is a direct result of the analyte of interest and is not affected by other components in the sample matrix, such as impurities, excipients, or the vehicle.[6] In a cell-based assay, this means ensuring the vehicle (e.g., DMSO) does not contribute to cytotoxicity at the concentrations used.
Experimental Protocol:
-
Prepare a dilution series of the vehicle (DMSO) in assay medium, ranging from 0.01% to 2.0%.
-
Treat HepG2 cells with the vehicle dilutions for 72 hours.
-
Perform the MTS assay as described in the core protocol.
-
Analyze cell viability relative to untreated controls.
Acceptance Criterion: The highest concentration of the vehicle used in the assay (e.g., 0.1% DMSO) should result in <5% loss of cell viability compared to the untreated control.
Validation Parameter 2: Linearity and Range
Causality: Linearity confirms a direct, proportional relationship between the analyte concentration and the assay's response. The range is the interval between the upper and lower concentrations for which the assay has been shown to be linear, accurate, and precise.[6][7] This is crucial for ensuring that the calculated IC₅₀ is derived from a well-defined concentration-response curve.
Experimental Protocol:
-
Prepare a 10-point, two-fold serial dilution of this compound, spanning a range expected to cover 0% to 100% inhibition.
-
Run the assay in triplicate.
-
Plot the response (percent inhibition) against the log of the compound concentration.
-
Perform a linear regression on the linear portion of the sigmoid curve (typically between 20-80% inhibition).
Data Summary: Linearity of Response
| Parameter | Result | Acceptance Criterion |
|---|---|---|
| Concentration Range | 0.1 µM - 50 µM | Covers 0-100% inhibition |
| Coefficient of Determination (R²) | 0.992 | R² ≥ 0.98 |
Validation Parameter 3: Accuracy and Precision
Causality:
-
Accuracy measures the closeness of the experimental value to a known "true" value.[8] It ensures there is no systematic bias in the measurements.
-
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within a single assay run.
-
Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, or with different analysts.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples of this compound at three concentrations: High (80% inhibition), Medium (50% inhibition), and Low (20% inhibition).
-
For Intra-assay precision: Analyze six replicates of each QC sample in a single assay run.
-
For Inter-assay precision: Analyze three replicates of each QC sample in three separate assay runs performed on different days.
-
Calculate the percent recovery for accuracy and the percent coefficient of variation (%CV) for precision.
Data Summary: Accuracy and Precision | QC Level | Intra-Assay (n=6) | Inter-Assay (n=3 runs) | Acceptance Criteria | | :--- | :--- | :--- | :--- | | | % Recovery | %CV | % Recovery | %CV | Recovery: 80-120%%CV: ≤ 15% | | High QC | 98.2% | 5.1% | 101.5% | 8.3% | Pass | | Mid QC | 103.1% | 6.5% | 97.8% | 9.1% | Pass | | Low QC | 95.7% | 9.8% | 104.2% | 11.4% | Pass |
Validation Parameter 4: Robustness
Causality: Robustness evaluates the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides confidence that the assay will perform reliably under normal laboratory use.
Experimental Protocol:
-
Identify critical parameters that could vary slightly during routine use. For our cell-based assay, these include MTS incubation time and initial cell seeding density.
-
Perform the assay using the mid-QC concentration while introducing small variations to these parameters (e.g., MTS incubation at 2 hours vs. 3 hours; seeding density at 4,500 vs. 5,500 cells/well).
-
Compare the results to those obtained under standard conditions.
Acceptance Criterion: The measured percent inhibition should not deviate by more than 15% from the result obtained under the standard, optimized conditions.
Caption: A decision diagram outlining the process for confirming assay specificity against the compound vehicle.
Part II: Comparison with Alternative Methodologies
The validated cell-based cytotoxicity assay provides a holistic view of the compound's effect. However, depending on the research question, other methods may be more appropriate. A "fit-for-purpose" approach to assay selection is critical.[10]
| Methodology | Principle | Primary Application | Advantages | Disadvantages |
| Validated Cell-Based Assay | Measures a cellular response (e.g., proliferation, apoptosis) in live cells. | Efficacy screening, mechanism of action (MOA) studies. | High physiological relevance; captures complex biological responses. | Lower throughput; susceptible to off-target effects; can be complex to validate.[5] |
| Biochemical (Enzyme) Assay | Measures the interaction of a compound with a purified protein target (e.g., a kinase). | Target-based screening, structure-activity relationship (SAR). | High throughput; direct measure of target engagement; simpler to develop. | Lacks biological context (no cell membrane, metabolism); may not translate to cellular activity. |
| LC-MS/MS Bioanalytical Assay | Liquid Chromatography-Tandem Mass Spectrometry quantifies the analyte in a biological matrix (e.g., plasma, cell lysate). | Pharmacokinetics (PK), biomarker quantification. | Gold standard for quantification; extremely high specificity and sensitivity. | Does not measure biological activity; requires significant expertise and instrumentation; matrix effects can be challenging.[11][12] |
Choosing the Right Tool: If the goal is to understand how this compound affects cancer cell survival, the validated cell-based assay is superior. If a specific enzyme target is identified, a biochemical assay would be ideal for lead optimization. To measure how much of the compound is present in blood over time after dosing, an LC-MS/MS method is the only appropriate choice.[12]
Conclusion: Ensuring Data Integrity Through Rigorous Validation
This guide has outlined a comprehensive, scientifically-grounded approach to the validation of a biological assay for a novel chemical entity, this compound. By adhering to the principles of accuracy, precision, specificity, linearity, and robustness, researchers can establish a self-validating system that produces trustworthy and reproducible data.[8] The choice of assay—whether cell-based, biochemical, or bioanalytical—must be deliberately aligned with the intended purpose of the data. This "fit-for-purpose" validation strategy is not merely a regulatory hurdle; it is the cornerstone of sound scientific research and is essential for making confident decisions in the long and complex journey of drug development.[10][11]
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-ethyl-1H-indole-4-carbaldehyde
As a Senior Application Scientist, it is imperative to preface this guidance with a critical advisory: A specific Safety Data Sheet (SDS) for 1-ethyl-1H-indole-4-carbaldehyde was not available at the time of this writing. The following procedures are synthesized from information on structurally similar indole derivatives and established best practices for chemical waste management. Indole derivatives are known for their diverse biological activities, which necessitates a cautious approach to their handling and disposal.[1][2][3] Therefore, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols. [4]
This guide is designed to provide researchers, scientists, and drug development professionals with a framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Part 1: Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from analogous indole compounds, this substance should be treated as potentially hazardous.
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and wash hands thoroughly after handling.[6]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]
1.2 Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][7]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
Part 2: Disposal Workflow for this compound
The disposal of this compound must adhere to local, state, and federal regulations, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) in the United States.[4][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][9][10]
Step 1: Waste Characterization
While a specific SDS is unavailable, based on similar compounds, this compound should be presumed to be a hazardous waste. The hazards associated with similar indole aldehydes include:
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed or inhaled.[6] |
| Skin Irritation | Causes skin irritation.[6][10] |
| Eye Irritation | Causes serious eye irritation.[6][10] |
| Respiratory Irritation | May cause respiratory irritation.[6][10] |
Step 2: Containerization
Proper containment is critical to prevent environmental release and ensure safe transport.
-
Select a Suitable Container:
-
Segregate Waste:
-
Do not mix this compound with other waste streams unless explicitly approved by your EHS department.
-
Waste should be segregated by compatibility, not alphabetically.[4] For instance, keep it separate from incompatible materials like strong oxidizing agents.
-
Step 3: Labeling
Accurate and detailed labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag:
-
Complete the Tag Information:
-
Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.[4]
-
Quantity: Accurately list the amount of waste in the container.
-
Generator Information: Include the Principal Investigator's name, department, and contact information.[4]
-
Hazard Pictograms: Check the appropriate hazard pictograms (e.g., irritant, health hazard).[4]
-
Step 4: Storage and Pickup
-
Storage:
-
Disposal Request:
-
Once the container is nearly full (do not exceed 75% capacity) or has reached the storage time limit set by your institution, submit a request for pickup to your EHS department.[12]
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Management of Contaminated Materials and Empty Containers
-
Contaminated Labware: Glassware or other lab materials contaminated with this compound should be treated as hazardous waste. Package these items in a suitable container, label it as hazardous waste, and list the contaminating chemical.[11]
-
Empty Containers: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[11] After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash, though institutional policies may vary.[11]
Part 4: Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable or dissolved in a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate: Ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Dispose of Spill Debris: Label the container with the spilled chemical's name and "Spill Debris" and arrange for disposal through EHS.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the valuable work of research and development does not come at the cost of personal or environmental health.
References
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How to Dispose of Chemical Waste | Environmental Health and Safety.
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Hazardous Waste and Disposal Considerations - American Chemical Society.
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
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Indole-3-carboxaldehyde Safety Data Sheet - Cayman Chemical.
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Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives - PubMed.
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SAFETY DATA SHEET - Fisher Scientific.
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Indole - Wikipedia.
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Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE - ChemicalBook.
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SAFETY DATA SHEET - Sigma-Aldrich.
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SAFETY DATA SHEET - Fisher Scientific.
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Personal protective equipment for handling 1-ethyl-1H-indole-4-carbaldehyde
A Researcher's Guide to Safely Handling 1-ethyl-1H-indole-4-carbaldehyde
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound this compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its chemical nature—combining an indole framework with a reactive aldehyde group—necessitates a robust understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides a comprehensive, field-tested framework for handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Core Risks: Causality-Driven Hazard Assessment
Before detailing specific personal protective equipment (PPE), it's crucial to understand why these precautions are necessary. The hazard profile of this compound and related structures dictates our safety strategy.
-
Oral Toxicity: The compound is classified as harmful if swallowed.[2] Ingestion can lead to systemic toxic effects.
-
Eye and Skin Irritation: It is known to cause serious eye irritation and skin irritation.[2] Aldehydes as a class are reactive electrophiles that can cause contact dermatitis or allergic reactions.[3] The indole nucleus itself can also contribute to skin and eye irritation.[4]
-
Respiratory Irritation: While specific data for the ethyl-derivative is limited, similar indole-aldehydes are known to cause respiratory irritation, particularly when handled as a powder or aerosol, which can lead to airway constriction.[3][5]
-
Unknown Long-Term Effects: As with many specialized research chemicals, the toxicological properties have not been fully investigated.[6] Therefore, a prudent approach demands treating the compound as potentially hazardous and minimizing all routes of exposure.[4]
This assessment logically leads to a multi-layered defense strategy where engineering controls are the first line of defense, followed by stringent work practices and, finally, the correct personal protective equipment.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic response to the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield worn over goggles is required when there is a significant risk of splashing.[4][6][7] | Protects against splashes of the chemical or solvents which can cause serious eye irritation.[2] A face shield offers a broader barrier for the entire face.[3] |
| Hand Protection | Chemically resistant gloves such as nitrile or butyl rubber.[3] Avoid latex or PVC gloves.[3] Double-gloving is recommended for enhanced protection. | Prevents direct skin contact, a primary route of exposure leading to irritation.[4] Nitrile and butyl rubber offer superior resistance to aldehydes compared to other materials.[3] Double-gloving minimizes contamination during glove removal. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, closed-toe shoes.[4] | Ensures all exposed skin is covered, preventing accidental contact.[4] Natural fiber clothing is preferable to synthetic fabrics under the lab coat.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be required based on a risk assessment.[3][6] This is critical if engineering controls are insufficient or when handling the solid form to avoid dust inhalation.[4][6] | Minimizes inhalation of airborne particles or vapors, which can cause respiratory tract irritation.[3][5] All respirator use must comply with a formal respiratory protection program. |
Operational Plan: From Receipt to Disposal
Safe handling is a process. This step-by-step guide ensures safety at every stage of the compound's lifecycle in the laboratory.
Workflow for Safe Handling
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
